molecular formula C17H35NaO3S B1260082 Tergitol 7 CAS No. 3282-85-7

Tergitol 7

Katalognummer: B1260082
CAS-Nummer: 3282-85-7
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: FDXRTOSOKYPFJT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tergitol 7, also known as Tergitol 7, is a useful research compound. Its molecular formula is C17H35NaO3S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tergitol 7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tergitol 7 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

3282-85-7

Molekularformel

C17H35NaO3S

Molekulargewicht

342.5 g/mol

IUPAC-Name

sodium 3,9-diethyltridecane-6-sulfonate

InChI

InChI=1S/C17H36O3S.Na/c1-5-9-10-16(8-4)12-14-17(21(18,19)20)13-11-15(6-2)7-3;/h15-17H,5-14H2,1-4H3,(H,18,19,20);/q;+1/p-1

InChI-Schlüssel

FDXRTOSOKYPFJT-UHFFFAOYSA-M

Kanonische SMILES

CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+]

Synonyme

tergitol 7

Herkunft des Produkts

United States
Foundational & Exploratory

The Core Principles of Tergitol-7 Agar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tergitol-7 Agar stands as a selective and differential medium meticulously designed for the detection, enumeration, and presumptive identification of coliform bacteria, crucial in water quality analysis and food microbiology.[1][2][3][4] Its efficacy lies in a carefully balanced formulation that fosters the growth of the target microorganisms while inhibiting the proliferation of others, providing a clear visual differentiation of bacterial colonies based on their metabolic capabilities. This guide delves into the fundamental principles underpinning Tergitol-7 Agar, its formulation, and the experimental protocols for its application.

I. Principle of Operation: Selectivity and Differentiation

The functionality of Tergitol-7 Agar is rooted in two key properties: selectivity and differentiation.

Selectivity is primarily conferred by its namesake, Tergitol-7 (Sodium heptadecyl sulfate) . This anionic surfactant is a potent inhibitor of Gram-positive bacteria and also suppresses the swarming behavior of Proteus species.[2] This selective action ensures that the growth on the agar is predominantly that of Gram-negative bacteria, the group to which coliforms belong.

Differentiation is achieved through the interplay of two components: lactose and the pH indicator bromothymol blue . Coliform bacteria are characterized by their ability to ferment lactose, a process that yields acidic byproducts. This localized drop in pH around a lactose-fermenting colony causes the bromothymol blue indicator to change from its neutral green color to yellow.[2] Therefore, lactose-fermenting coliforms, such as Escherichia coli, will produce yellow colonies, often surrounded by a yellow halo in the adjacent medium. In contrast, non-lactose fermenting bacteria will form blue or green colonies.

A further layer of differentiation is provided by the addition of 2,3,5-Triphenyltetrazolium Chloride (TTC) . This colorless redox indicator can be reduced by the enzymatic activity of viable microorganisms, specifically dehydrogenases within the electron transport chain, to form an insoluble red pigment called formazan.[5][6] This imparts a red color to the colonies of most reducing bacteria. Interestingly, E. coli and Enterobacter aerogenes are typically poor TTC reducers, and thus their colonies remain yellow, aiding in their presumptive identification.[2] Other coliforms and non-lactose fermenters that can reduce TTC will appear as red or purple colonies.

II. Quantitative Formulation

The precise composition of Tergitol-7 Agar is critical to its performance. The following table summarizes the typical quantitative formulation per liter of purified water.

ComponentConcentration (g/L)Purpose
Proteose Peptone5.0Source of carbon, nitrogen, and other essential nutrients.[1][2]
Yeast Extract3.0Provides B-complex vitamins and other growth factors.[1][2]
Lactose10.0Fermentable carbohydrate for the differentiation of coliforms.[1][2]
Sodium heptadecyl sulfate (Tergitol-7)0.1Selective agent; inhibits Gram-positive bacteria and swarming of Proteus.[1][2]
Bromothymol Blue0.025pH indicator; turns yellow in the presence of acid produced from lactose fermentation.[1][2]
Agar15.0Solidifying agent.[1][2]
Optional Additive
2,3,5-Triphenyltetrazolium Chloride (TTC)0.025 - 0.05Redox indicator; reduced to red formazan by many bacteria, aiding in colony visualization and differentiation.

Final pH is typically adjusted to 6.9 ± 0.2 at 25°C.[1][2]

III. Biochemical Pathways and Experimental Workflow

A. Signaling Pathways and Logical Relationships

The following diagrams illustrate the key biochemical and logical processes that occur on Tergitol-7 Agar.

Lactose_Fermentation Lactose Lactose Acid Acidic Byproducts (e.g., Lactic Acid) Lactose->Acid Fermentation BTB_Yellow Bromothymol Blue (Yellow, pH < 6.0) Acid->BTB_Yellow Lowers pH BTB_Green Bromothymol Blue (Green, pH ~6.9)

Lactose fermentation and pH indicator change.

TTC_Reduction Dehydrogenases Dehydrogenases (in Electron Transport Chain) Formazan Formazan (Red, Insoluble) Dehydrogenases->Formazan Reduces TTC TTC (Colorless, Soluble) TTC->Dehydrogenases Electron Acceptor

Biochemical reduction of TTC to formazan.
B. Experimental Workflow: Membrane Filtration for Water Analysis

The membrane filtration technique is a standard method for the microbiological analysis of water using Tergitol-7 Agar.[7][8][9][10]

Membrane_Filtration_Workflow Start Start: Water Sample Collection Filter_Setup 1. Assemble sterile membrane filtration apparatus (0.45 µm filter). Start->Filter_Setup Filter_Sample 2. Filter a known volume of water through the membrane. Filter_Setup->Filter_Sample Rinse 3. Rinse the funnel with sterile buffered water. Filter_Sample->Rinse Transfer 4. Aseptically transfer the membrane filter to the surface of a Tergitol-7 Agar plate. Rinse->Transfer Incubate 5. Incubate the plate at 35-37°C for 18-24 hours. Transfer->Incubate Examine 6. Examine the membrane for bacterial colonies. Incubate->Examine Count 7. Count colonies based on morphology and calculate CFU/100 mL. Examine->Count End End: Report Results Count->End

Membrane filtration workflow for water analysis.

IV. Experimental Protocols

A. Media Preparation
  • Suspend : Suspend 33.1 grams of Tergitol-7 Agar base powder in 1 liter of purified water.[1]

  • Dissolve : Heat with frequent agitation and bring to a boil for 1 minute to ensure complete dissolution.

  • Sterilize : Autoclave at 121°C (15 lbs pressure) for 15 minutes.[1][2]

  • Cool : Cool the sterilized medium to 45-50°C in a water bath.

  • Add TTC (Optional) : Aseptically add 3-5 mL of a 1% sterile solution of 2,3,5-Triphenyltetrazolium Chloride.

  • Pour : Mix gently and pour into sterile Petri dishes. Allow the agar to solidify at room temperature.

  • Storage : Store the prepared plates at 2-8°C in the dark.

B. Membrane Filtration of Water Samples
  • Sample Preparation : Vigorously shake the water sample to ensure a homogenous distribution of bacteria. If high bacterial counts are expected, prepare serial dilutions in sterile buffered water.

  • Filtration Setup : Using sterile forceps, place a 0.45 µm membrane filter, grid-side up, onto the filter base. Assemble the filtration funnel.

  • Filtration : Pour the desired volume of the water sample (or dilution) into the funnel. Apply a vacuum to draw the sample through the filter.

  • Rinsing : Rinse the inner walls of the funnel with 20-30 mL of sterile buffered water to ensure all bacteria are captured on the membrane.

  • Membrane Transfer : After filtration, turn off the vacuum. Using sterile forceps, carefully remove the membrane filter from the apparatus.

  • Inoculation : Place the membrane filter onto the surface of the Tergitol-7 Agar plate, ensuring no air bubbles are trapped between the membrane and the agar surface.

  • Incubation : Invert the plates and incubate at 35-37°C for 18 to 24 hours. For the detection of fecal coliforms, a parallel incubation at 44°C can be performed.[1][2]

V. Interpretation of Results

Following incubation, examine the membrane filters on the agar plates for colony growth. The appearance of the colonies provides a presumptive identification of the bacteria present.

Organism TypeLactose FermentationTTC ReductionExpected Colony Morphology
Escherichia coliPositiveWeak/NegativeYellow colonies with yellow zones, may have rust-colored centers.
Other Coliforms (e.g., Enterobacter, Klebsiella)PositivePositiveYellow to greenish-yellow colonies with yellow zones; may appear red or with red centers if TTC is strongly reduced.[2]
Non-Lactose Fermenters (e.g., Salmonella, Shigella)NegativeVariableBlue to greenish-blue colonies.[2] If TTC is reduced, colonies will be red with a blue halo.
Gram-positive bacteria (e.g., Staphylococcus aureus)N/AN/AGrowth is largely to completely inhibited.
Proteus speciesVariableVariableGrowth is typically inhibited, and swarming is prevented.

For quantitative analysis, count the number of characteristic coliform colonies (typically all yellow and red colonies) and report the results as Colony Forming Units (CFU) per 100 mL of the original water sample. Further biochemical tests are recommended for the complete identification of the isolates.

References

Tergitol 7 (Sodium Heptadecyl Sulfate): A Technical Guide to its Mechanism of Action in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tergitol 7, chemically identified as sodium heptadecyl sulfate, is an anionic surfactant with significant applications in microbiology, primarily as a selective agent in bacteriological culture media. Its efficacy stems from its ability to selectively inhibit the growth of Gram-positive bacteria while permitting the growth of Gram-negative organisms, particularly coliforms. This technical guide provides an in-depth analysis of the mechanism of action of Tergitol 7, focusing on its physicochemical properties, its disruptive effects on the bacterial cell envelope, and the molecular basis for its selective toxicity. This document summarizes key quantitative data, details relevant experimental protocols for studying its effects, and provides visual representations of the underlying mechanisms and workflows.

Introduction

Surfactants are amphiphilic molecules that possess both hydrophilic and hydrophobic properties, allowing them to interact with and disrupt biological membranes. In microbiology, this characteristic is harnessed for various purposes, including cell lysis, protein solubilization, and as antimicrobial agents. Tergitol 7, specifically the anionic surfactant sodium heptadecyl sulfate, is a key component of Tergitol 7 Agar, a medium developed for the selective isolation and enumeration of coliform bacteria from samples such as water and food.[1][2][3] Its primary function in this context is to create a selective environment that suppresses the growth of competing Gram-positive flora.[4][5] Understanding the precise mechanism by which Tergitol 7 exerts its selective antimicrobial action is crucial for optimizing its use in existing applications and for exploring its potential in novel antimicrobial strategies.

Physicochemical Properties of Sodium Heptadecyl Sulfate

The antimicrobial activity of a surfactant is intrinsically linked to its physicochemical properties, which govern its interaction with microbial cell surfaces.

Table 1: Physicochemical Properties of Sodium Heptadecyl Sulfate and Related Anionic Surfactants

PropertySodium Heptadecyl Sulfate (C17)Sodium Dodecyl Sulfate (SDS) (C12) - Reference
Chemical Formula C₁₇H₃₅NaO₄S[6]C₁₂H₂₅NaO₄S
Molecular Weight 358.51 g/mol [6][7]288.38 g/mol
Type Anionic Surfactant[8]Anionic Surfactant
Critical Micelle Conc. (CMC) Data not readily available.~8.2 mM in water at 25°C[9][10][11]
Solubility 33 mg/mL in water[7]Highly soluble in water

Note: Specific CMC data for sodium heptadecyl sulfate is not widely published. The value for SDS, a well-characterized anionic surfactant, is provided for reference as the principles of micelle formation and membrane interaction are similar.

Core Mechanism of Action

The antimicrobial action of sodium heptadecyl sulfate is primarily directed at the bacterial cell envelope. Its selective inhibition of Gram-positive bacteria is a consequence of the fundamental structural differences between the cell walls of Gram-positive and Gram-negative organisms.

Interaction with the Gram-Positive Cell Envelope

Gram-positive bacteria possess a thick, external layer of peptidoglycan (~20-80 nm) which is interspersed with teichoic and lipoteichoic acids. This structure presents a net negative charge and is the primary target for Tergitol 7.

  • Electrostatic and Hydrophobic Interactions: The anionic sulfate headgroup of sodium heptadecyl sulfate is repelled by the overall negative charge of the Gram-negative outer membrane, but it can interact with the cationic sites within the peptidoglycan matrix of Gram-positive bacteria.[12] The long C17 hydrophobic tail can then insert into the cell membrane beneath the peptidoglycan.[3]

  • Membrane Disruption: The insertion of surfactant monomers into the lipid bilayer disrupts the membrane's structural integrity. This leads to:

    • Increased Membrane Permeability: The ordered structure of the lipid bilayer is compromised, creating pores and increasing fluidity.[13]

    • Leakage of Intracellular Components: Essential ions (e.g., K+), metabolites, RNA, and DNA leak from the cytoplasm, leading to a loss of metabolic function.[14][15]

    • Inhibition of Membrane-Bound Enzymes: Disruption of the membrane can inactivate essential enzyme systems involved in respiration and transport.[5]

Relative Resistance of Gram-Negative Bacteria

Gram-negative bacteria have a more complex cell envelope, which provides a formidable barrier to many antimicrobial agents, including anionic surfactants. The key protective element is the outer membrane, a lipid bilayer containing lipopolysaccharide (LPS). The highly anionic nature of the LPS layer electrostatically repels the negatively charged headgroups of sodium heptadecyl sulfate, preventing the surfactant from reaching and disrupting the inner cytoplasmic membrane in concentrations typically used in selective media.[2]

Visualizing the Mechanism and Workflows

Diagrams of Action and Experimental Design

G Figure 1: Mechanism of Selective Inhibition by Sodium Heptadecyl Sulfate cluster_gp Gram-Positive Bacterium cluster_gn Gram-Negative Bacterium gp_membrane {Cytoplasmic Membrane | Lipid Bilayer} peptidoglycan Thick Peptidoglycan Layer disruption Membrane Disruption & Leakage gp_membrane->disruption peptidoglycan->gp_membrane Accesses gn_inner_membrane {Inner Membrane | Lipid Bilayer} gn_peptidoglycan Thin Peptidoglycan gn_outer_membrane {Outer Membrane | Lipopolysaccharide (LPS)} no_effect Repulsion & No Effect gn_outer_membrane->no_effect tergitol Sodium Heptadecyl Sulfate Monomers tergitol->gp_membrane Inserts & Disrupts tergitol->peptidoglycan Interacts & Penetrates tergitol->gn_outer_membrane Electrostatic Repulsion inhibition Growth Inhibition disruption->inhibition

Figure 1: Mechanism of Selective Inhibition by Sodium Heptadecyl Sulfate

G Figure 2: Experimental Workflow for Assessing Surfactant Efficacy cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis bacterial_culture Grow Bacterial Culture (e.g., S. aureus, E. coli) to Mid-Log Phase mic_assay MIC Determination (Broth Microdilution) bacterial_culture->mic_assay permeability_assay Membrane Permeability Assay (e.g., NPN/PI Staining) bacterial_culture->permeability_assay leakage_assay Intracellular Leakage Assay (e.g., A280 Measurement) bacterial_culture->leakage_assay surfactant_prep Prepare Serial Dilutions of Sodium Heptadecyl Sulfate surfactant_prep->mic_assay surfactant_prep->permeability_assay surfactant_prep->leakage_assay mic_analysis Determine Lowest Concentration Inhibiting Visible Growth mic_assay->mic_analysis permeability_analysis Quantify Fluorescence Increase Over Time permeability_assay->permeability_analysis leakage_analysis Measure Absorbance/ Fluorescence of Supernatant leakage_assay->leakage_analysis

Figure 2: Experimental Workflow for Assessing Surfactant Efficacy

Experimental Protocols

The following protocols provide methodologies for quantifying the antimicrobial effects of sodium heptadecyl sulfate.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[16][17]

Objective: To determine the lowest concentration of sodium heptadecyl sulfate that inhibits the visible growth of a target microorganism.

Materials:

  • 96-well microtiter plates

  • Target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sodium heptadecyl sulfate stock solution (e.g., 10 mg/mL in sterile water)

  • Spectrophotometer or plate reader

  • Sterile pipette tips and multichannel pipette

Methodology:

  • Prepare Bacterial Inoculum: a. Culture bacteria overnight in the chosen broth medium. b. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Further dilute this suspension 1:100 in broth to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Prepare Surfactant Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the surfactant stock solution to the first well of a row and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well.

  • Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[17] b. Include a growth control (broth + inoculum, no surfactant) and a sterility control (broth only).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of the surfactant at which no visible turbidity (growth) is observed.[16][18] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Protocol: Assessment of Membrane Permeability

This protocol uses fluorescent probes to measure the permeabilization of the outer and inner bacterial membranes.[1][4][19]

Objective: To quantify the ability of sodium heptadecyl sulfate to disrupt bacterial membranes.

Materials:

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Target bacterial strains

  • Sterile buffer (e.g., PBS, pH 7.2)

  • Fluorometer or fluorescence plate reader

  • Black, clear-bottom 96-well plates

Methodology:

  • Cell Preparation: a. Grow bacteria to mid-log phase and harvest by centrifugation. b. Wash the cell pellet twice with sterile buffer and resuspend to a final OD₆₀₀ of 0.2.

  • NPN Uptake Assay (Outer Membrane Permeability): a. Add 100 µL of the cell suspension to wells of the microplate. b. Add NPN to a final concentration of 10 µM. c. Add varying concentrations of sodium heptadecyl sulfate to the wells. d. Immediately measure the fluorescence (Excitation: 350 nm, Emission: 420 nm) kinetically over a period of 10-30 minutes.[1] An increase in fluorescence indicates NPN has entered the hydrophobic environment of the membrane.

  • PI Uptake Assay (Inner Membrane Permeability): a. Add 100 µL of the cell suspension to wells of the microplate. b. Add PI to a final concentration of 1-5 µg/mL. c. Add varying concentrations of sodium heptadecyl sulfate. d. Incubate in the dark for 15-30 minutes. e. Measure fluorescence (Excitation: ~535 nm, Emission: ~617 nm). An increase in fluorescence indicates PI has entered the cell and intercalated with nucleic acids, which only occurs after inner membrane damage.[1]

Protocol: Quantification of Intracellular Content Leakage

This protocol measures the release of proteins and nucleic acids from damaged cells.[14][15]

Objective: To quantify the loss of cytoplasmic contents following exposure to sodium heptadecyl sulfate.

Materials:

  • Target bacterial strains

  • Sterile buffer (e.g., PBS)

  • Sodium heptadecyl sulfate

  • Microcentrifuge and tubes

  • UV-Vis Spectrophotometer

Methodology:

  • Treatment: a. Prepare a washed bacterial cell suspension (OD₆₀₀ of ~1.0) in buffer. b. Treat the suspension with a specific concentration of sodium heptadecyl sulfate (e.g., at or above the MIC) for a defined time period (e.g., 60 minutes) at 37°C. An untreated sample serves as the control.

  • Sample Collection: a. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 5 minutes). b. Carefully collect the supernatant, which contains the leaked intracellular materials.

  • Quantification: a. Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins). b. An increase in absorbance compared to the untreated control indicates leakage of cytoplasmic contents.[14]

Conclusion

Tergitol 7 (sodium heptadecyl sulfate) functions as an effective selective agent in microbiology due to its properties as an anionic surfactant. Its primary mechanism of action involves the disruption of the cytoplasmic membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The presence of a protective outer membrane in Gram-negative bacteria confers them a significant degree of resistance to this action, providing the basis for the surfactant's selectivity. The quantitative data and experimental protocols provided herein offer a framework for researchers to further investigate and harness the antimicrobial properties of Tergitol 7 and other anionic surfactants in various scientific and industrial applications.

References

The Role of Tergitol 7 in Selective Media for Coliforms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Tergitol 7 as a selective agent in microbiological media for the detection, enumeration, and differentiation of coliform bacteria. This document consolidates key information on the medium's formulation, the biochemical principles of its selective and differential properties, and its performance in comparison to other media. Detailed experimental protocols and visual representations of the underlying mechanisms are included to support research and development activities in microbiology and drug development.

Introduction to Tergitol 7 and its Significance

Tergitol 7, chemically known as sodium heptadecyl sulfate, is an anionic surfactant that plays a crucial role as a selective agent in various microbiological culture media.[1][2] Its primary application is in the formulation of selective and differential agars, most notably Tergitol 7 Agar, which is widely used for the detection and enumeration of coliforms in water, food, and other environmental samples.[1][2] The selective properties of Tergitol 7 allow for the preferential growth of coliforms while inhibiting the growth of other microorganisms, particularly Gram-positive bacteria and the swarming of Proteus species.[1] This selectivity is critical for accurate and reliable microbiological analysis.

Chapman first described the use of Tergitol 7 in a selective medium for coliforms, reporting that it permitted the unrestricted growth of this group of bacteria while inhibiting Gram-positive organisms and Gram-negative spore-formers.[3] Notably, Chapman also reported that coliform counts on Tergitol 7 Agar were as much as 30% higher than on other selective media available at the time, indicating its superior recovery efficiency.[3]

Principle of Action: Selectivity and Differentiation

The efficacy of Tergitol 7 Agar lies in its dual capacity to act as both a selective and a differential medium.

Selective Action of Tergitol 7

The selective nature of the medium is primarily attributed to Tergitol 7. As an anionic surfactant, it disrupts the cell membranes of susceptible bacteria. Gram-positive bacteria, with their thick, exposed peptidoglycan layer, are particularly vulnerable to the disruptive action of such surfactants. The exact mechanism is believed to involve the interaction of the surfactant's hydrophobic tail with the lipid components of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

dot

cluster_gp Gram-Positive Cell Wall cluster_gn Gram-Negative Cell Wall Tergitol7 Tergitol 7 (Sodium Heptadecyl Sulfate) GramPositive Gram-Positive Bacterium Tergitol7->GramPositive Interacts with cell envelope GramNegative Gram-Negative Bacterium (e.g., Coliforms) Tergitol7->GramNegative Less effective due to outer membrane protection Peptidoglycan Thick Peptidoglycan Layer OuterMembrane Outer Membrane CytoplasmicMembrane Cytoplasmic Membrane Survival Survival and Growth OuterMembrane->Survival Protection leads to Inhibition Inhibition of Growth Peptidoglycan->Inhibition Disruption leads to

Figure 1: Selective action of Tergitol 7 on bacteria.
Differential Action

The differential capability of Tergitol 7 Agar is based on the fermentation of lactose. The medium contains lactose as a fermentable carbohydrate and a pH indicator, typically bromothymol blue.[1]

  • Lactose-fermenting bacteria (Coliforms): These organisms metabolize lactose, producing acidic byproducts. This localized drop in pH causes the bromothymol blue indicator to change from green to yellow, resulting in the formation of yellow colonies, often surrounded by a yellow halo.[1]

  • Non-lactose-fermenting bacteria: Bacteria that cannot ferment lactose do not produce acid. Consequently, the colonies remain blue or green, the original color of the medium.[1]

The Role of TTC (2,3,5-Triphenyltetrazolium Chloride)

Many formulations of Tergitol 7 Agar are supplemented with TTC.[1] This colorless dye is reduced by the metabolic activity of most bacteria to formazan, an insoluble red pigment. This addition further enhances the differentiation of coliforms:

  • Escherichia coli and Enterobacter aerogenes : These coliforms typically reduce TTC weakly, resulting in yellow colonies with an orange to red center.

  • Other coliforms: Many other coliforms reduce TTC more strongly, producing red or purple colonies.

  • Non-lactose fermenters: These organisms often appear as red colonies due to the reduction of TTC without the yellow background from lactose fermentation.

dot

Start Bacterial Inoculum on Tergitol 7 Agar with TTC LactoseFermentation Lactose Fermentation? Start->LactoseFermentation YellowColony Yellow Colony (Acid Production) LactoseFermentation->YellowColony Yes BlueGreenColony Blue/Green Colony (No Acid Production) LactoseFermentation->BlueGreenColony No TTC_Reduction TTC Reduction? RedCenter Yellow Colony with Red/Orange Center (e.g., E. coli) TTC_Reduction->RedCenter Weak RedColony Red/Purple Colony (Other Coliforms) TTC_Reduction->RedColony Strong YellowColony->TTC_Reduction RedBlueColony Red Colony with Blue Halo (Non-lactose fermenter) BlueGreenColony->RedBlueColony

Figure 2: Differentiation of coliforms on Tergitol 7 Agar with TTC.

Quantitative Data and Performance Comparison

Tergitol 7 Agar has been shown to be a highly effective medium for the recovery of coliforms. The following table summarizes comparative data from a study evaluating different media for the enumeration of E. coli and coliforms in water samples.

MediumMean Relative Difference (%) for E. coliMean Relative Difference (%) for Total ColiformsReference
TTC Tergitol 7 Agar (Reference) --[4]
Chromocult Coliform Agar5.55-[4]
Membrane Lauryl Sulfate Agar1-[4]
Trypton Bile X-glucuronidase Medium-2.78-[4]
Membrane Faecal Coliform Medium8.81-[4]
Colilert-18/Quantitray18.91-[4]

Note: A positive mean relative difference indicates higher counts on the alternative medium compared to TTC Tergitol 7 Agar, while a negative value indicates lower counts.

Another study reported that in the absence of TTC, E. coli produces yellow colonies with yellow halos, while other coliforms produce yellow to yellow-green colonies. With the addition of TTC, E. coli produces yellow colonies, and other coliforms produce yellow-green colonies, while non-fermenters produce red colonies.[3]

Detailed Experimental Protocols

The following protocols are based on the ISO 9308-1 standard for the enumeration of Escherichia coli and coliform bacteria in water using the membrane filtration method with Tergitol 7 Agar.[5]

Media Preparation (Tergitol 7 Agar with TTC)

Composition per Liter:

IngredientAmount (g)
Proteose peptone5.0
Yeast extract3.0
Lactose10.0
Sodium heptadecyl sulfate (Tergitol 7)0.1
Bromothymol blue0.025
Agar15.0
Final pH 6.9 ± 0.2 at 25°C

This formulation is a typical example; adjustments may be required based on the manufacturer's instructions.

Preparation Steps:

  • Suspend 33.1 g of the dehydrated medium in 1 liter of distilled water.

  • Heat to boiling with frequent agitation to completely dissolve the medium.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Cool the medium to 45-50°C in a water bath.

  • Aseptically add 3 ml of a 1% sterile solution of 2,3,5-Triphenyltetrazolium chloride (TTC), if desired.

  • Mix well and pour approximately 15-20 ml into sterile Petri dishes.

  • Allow the agar to solidify completely before use.

Membrane Filtration and Incubation

dot

Start Water Sample Collection Filtration Membrane Filtration of a known volume of water sample Start->Filtration Membrane Membrane Filter (0.45 µm) Filtration->Membrane Placement Aseptically place the membrane filter onto Tergitol 7 Agar plate Membrane->Placement Incubation Incubate plates in an inverted position Placement->Incubation Incubation_Conditions Total Coliforms: 36 ± 2°C for 21 ± 3 hours E. coli: 44 ± 0.5°C for 21 ± 3 hours Incubation->Incubation_Conditions Counting Count characteristic colonies Incubation->Counting Confirmation Biochemical Confirmation (e.g., oxidase test, indole test) Counting->Confirmation Result Calculate and report CFU/100 mL Confirmation->Result

Figure 3: Experimental workflow for coliform enumeration using membrane filtration.

Procedure:

  • Sample Preparation: Prepare serial dilutions of the water sample as required to obtain a countable number of colonies (typically 20-80 colonies per membrane).

  • Filtration: Using a sterile membrane filtration apparatus, filter a known volume of the sample (or its dilution) through a sterile membrane filter (0.45 µm pore size).

  • Rinsing: Rinse the funnel with sterile buffered water to ensure all bacteria are captured on the membrane.

  • Transfer: Aseptically remove the membrane filter from the filtration unit and place it, grid-side up, onto the surface of a prepared Tergitol 7 Agar plate, ensuring no air bubbles are trapped underneath.

  • Incubation:

    • For the enumeration of total coliforms , incubate the plates at 36 ± 2°C for 21 ± 3 hours.

    • For the enumeration of E. coli , incubate the plates at 44 ± 0.5°C for 21 ± 3 hours.[1]

  • Colony Counting: After incubation, count all characteristic colonies.

    • Coliforms: Yellow colonies.

    • E. coli (presumptive): Yellow colonies with a red or orange center (on TTC-containing medium) growing at 44°C.

  • Confirmation: For official water quality testing, confirmation of characteristic colonies is often required through further biochemical tests, such as the oxidase test and indole test.

Conclusion

Tergitol 7 remains a cornerstone in the selective cultivation of coliform bacteria. Its well-defined selective and differential properties, coupled with a high recovery rate, make Tergitol 7 Agar an invaluable tool for researchers, scientists, and professionals in quality control and drug development. The methodologies outlined in this guide, supported by an understanding of the underlying biochemical principles, will aid in the accurate and reliable assessment of microbial contamination in various samples. The continued use and refinement of media based on Tergitol 7 underscore its enduring importance in public health and safety.

References

Tergitol 7: A Technical Guide to its Chemical Properties and Microbiological Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Tergitol 7 relevant to microbiology. It is designed to inform researchers, scientists, and drug development professionals on its mechanism of action, applications, and the experimental protocols for its use.

Chemical Identity and Physical Properties

Table 1: Chemical and Physical Properties of Tergitol 7 (Sodium 3,9-diethyltridecan-6-sulfate)

PropertyValue/DescriptionSource
Chemical Name Sodium 3,9-diethyltridecan-6-sulfate[1][2]
Synonyms Tergitol Anionic 7[1][2]
Chemical Formula C₁₇H₃₅NaO₄S[3]
Molecular Weight 342.51 g/mol [3]
Type Anionic Surfactant[1][2]
Appearance White, waxy solid (in pure form)[4]
Solubility Soluble in water[4]
Critical Micelle Concentration (CMC) Data not available. Anionic surfactants typically have CMCs in the millimolar range.[5][6]
Hydrophile-Lipophile Balance (HLB) Data not available. As a detergent, an estimated HLB value would be in the range of 13-16.[7]

Mechanism of Action in Microbiology

The selective antimicrobial activity of Tergitol 7 against Gram-positive bacteria is attributed to its nature as an anionic surfactant. The generally accepted mechanism of action for anionic surfactants against bacteria involves the disruption of the cell membrane integrity.

Gram-positive bacteria possess a thick peptidoglycan cell wall which is readily accessible to extracellular molecules. The negatively charged headgroup of Tergitol 7 is thought to interact with the components of the cell wall and underlying cell membrane. The hydrophobic tail of the surfactant then penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[8]

Gram-negative bacteria, on the other hand, have an outer membrane that acts as an additional protective barrier. This outer membrane is composed of lipopolysaccharides (LPS), which can limit the access of certain molecules, including some anionic surfactants, to the inner cell membrane, thus conferring a degree of resistance.

The following diagram illustrates the proposed mechanism of action of Tergitol 7 on a Gram-positive bacterial cell.

Tergitol Tergitol 7 Molecules CellWall Peptidoglycan Cell Wall Tergitol->CellWall CellMembrane Cell Membrane (Lipid Bilayer) Disruption Hydrophobic tails of Tergitol 7 insert into and disrupt the lipid bilayer, leading to pore formation and leakage of intracellular contents. CellMembrane->Disruption Disruption Cytoplasm Cytoplasm Disruption->Cytoplasm

Mechanism of Tergitol 7 on Gram-positive bacteria.

Effects on Microbial Enzymes and Signaling Pathways

Specific studies detailing the effects of Tergitol 7 on microbial enzymes and signaling pathways are scarce. However, based on its membrane-disrupting mechanism, several effects can be inferred:

  • Enzyme Inactivation: Many essential enzymes are located within the bacterial cell membrane, including those involved in the electron transport chain and ATP synthesis. By disrupting the membrane, Tergitol 7 can lead to the denaturation and inactivation of these membrane-bound enzymes, thereby inhibiting cellular respiration and energy production.[9][10]

  • Disruption of Signaling Pathways: Bacterial signaling pathways, such as two-component systems, often rely on membrane-bound sensor proteins to detect environmental stimuli. The perturbation of the cell membrane by Tergitol 7 can interfere with the function of these sensor proteins, leading to the dysregulation of downstream signaling cascades that control various cellular processes, including virulence and stress responses.

The following diagram illustrates the potential impact of membrane disruption on bacterial signaling.

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm SensorKinase Sensor Kinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Signal Transduction (Disrupted) Tergitol Tergitol 7 Tergitol->SensorKinase Disruption GeneExpression Altered Gene Expression ResponseRegulator->GeneExpression Modulation

Impact of membrane disruption on bacterial signaling.

Experimental Protocols

While Tergitol 7 is primarily used as a selective agent in culture media, its properties as an anionic surfactant make it potentially useful for other microbiological applications such as cell lysis for the extraction of intracellular contents. Below is a general protocol for bacterial cell lysis using an anionic surfactant, which can be adapted and optimized for use with Tergitol 7.

Table 2: General Protocol for Bacterial Cell Lysis using an Anionic Surfactant

StepProcedureNotes
1. Cell Harvesting Centrifuge bacterial culture (e.g., 5,000 x g for 10 minutes at 4°C).Discard the supernatant.
2. Cell Washing Resuspend the cell pellet in an appropriate buffer (e.g., PBS) and centrifuge again.This step removes residual media components.
3. Lysis Buffer Preparation Prepare a lysis buffer containing the anionic surfactant (e.g., 0.1% - 2% w/v Tergitol 7), a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5), and other additives as needed (e.g., protease inhibitors, DNase I).The optimal concentration of the surfactant needs to be determined empirically.
4. Cell Lysis Resuspend the washed cell pellet in the lysis buffer. Incubate on ice for a specified period (e.g., 15-30 minutes) with occasional vortexing.For more resistant bacteria, this step can be combined with physical disruption methods like sonication or bead beating.
5. Lysate Clarification Centrifuge the lysate at high speed (e.g., 14,000 x g for 15-20 minutes at 4°C) to pellet cell debris.
6. Supernatant Collection Carefully collect the supernatant, which contains the soluble intracellular components.The supernatant is now ready for downstream applications such as protein purification or enzyme assays.

The following workflow diagram outlines the key steps in this protocol.

Start Start: Bacterial Culture Harvest 1. Cell Harvesting (Centrifugation) Start->Harvest Wash 2. Cell Washing (Resuspend and Centrifuge) Harvest->Wash Lysis 3. Cell Lysis (Incubate in Lysis Buffer) Wash->Lysis Clarify 4. Lysate Clarification (High-Speed Centrifugation) Lysis->Clarify Collect 5. Collect Supernatant (Soluble Intracellular Components) Clarify->Collect End End: Downstream Applications Collect->End

Workflow for bacterial cell lysis.

Applications in Microbiology

The primary and well-documented application of Tergitol 7 in microbiology is as a selective agent in culture media, most notably in Tergitol 7 Agar.

Tergitol 7 Agar

Tergitol 7 Agar is a selective and differential medium used for the detection and enumeration of coliform bacteria, including Escherichia coli, from water and food samples.[7][11][12]

  • Selective Agent: Tergitol 7 inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species, which can otherwise obscure the growth of target organisms.[7][11][12]

  • Differential Agent: The medium contains lactose as a fermentable carbohydrate and a pH indicator (bromothymol blue). Lactose-fermenting bacteria, such as E. coli, produce acidic byproducts, causing the pH indicator to change color (typically to yellow or green). Non-lactose fermenters do not produce this color change.[7][11][12]

  • TTC Supplement: Tergitol 7 Agar is often supplemented with 2,3,5-triphenyltetrazolium chloride (TTC). Many bacteria can reduce TTC to the insoluble red-colored formazan. This provides an additional layer of differentiation, as different species exhibit varying abilities to reduce TTC.[7][11][12]

Table 3: Composition of Tergitol 7 Agar with TTC

ComponentPurpose
Peptone/Meat Extract/Yeast ExtractSources of nutrients (carbon, nitrogen, vitamins)
LactoseFermentable carbohydrate for differentiation
Tergitol 7 (Sodium 3,9-diethyltridecan-6-sulfate) Selective agent to inhibit Gram-positive bacteria
Bromothymol BluepH indicator
2,3,5-Triphenyltetrazolium Chloride (TTC)Indicator of bacterial metabolism
AgarSolidifying agent

Conclusion

Tergitol 7, or sodium 3,9-diethyltridecan-6-sulfate, is a valuable tool in microbiology, primarily serving as a selective agent in culture media for the isolation of coliforms. Its mechanism of action is presumed to be through the disruption of the cell membrane of susceptible bacteria, a characteristic shared with other anionic surfactants. While specific quantitative data on its physicochemical properties and detailed studies on its effects on microbial enzymes and signaling pathways are limited, its established use in selective media underscores its utility. Further research is warranted to fully elucidate its chemical properties and explore its potential in other microbiological applications, such as optimized cell lysis protocols. This guide provides a foundational understanding for professionals in research and drug development to effectively utilize and further investigate the properties of this compound.

References

A Comprehensive Technical Guide to Tergitol-7 Agar with TTC for Microbiological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of Tergitol-7 Agar with 2,3,5-Triphenyltetrazolium Chloride (TTC), a selective and differential medium primarily used for the detection and enumeration of coliform bacteria, particularly Escherichia coli, in water and food samples. This document outlines the core components of the medium, their specific functions, detailed experimental protocols, and the underlying biochemical principles of its selective and differential properties.

Core Components and Formulation

Tergitol-7 Agar with TTC is a complex medium designed to encourage the growth of coliforms while inhibiting the growth of other microorganisms. Its formulation has been optimized for the recovery of even stressed or injured coliforms.[1] The precise composition can vary slightly between manufacturers, but a typical formulation is presented below.

Table 1: Typical Composition of Tergitol-7 Agar with TTC

ComponentConcentration (g/L)Function
Peptone/Proteose Peptone10.0Source of carbon, nitrogen, vitamins, and minerals.[2][3][4]
Meat Extract5.0Provides additional nitrogenous compounds, vitamins, and growth factors.[1][5]
Yeast Extract6.0A rich source of B-complex vitamins and other growth stimulants.[1][3][5]
Lactose20.0The fermentable carbohydrate source for the differentiation of coliforms.[1][5]
Sodium Heptadecyl Sulfate (Tergitol-7)0.1A selective agent that inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species.[2][4][5][6]
Bromothymol Blue0.05A pH indicator that changes color in response to acid production from lactose fermentation.[2][5]
Agar12.7 - 15.0The solidifying agent.[3][5]
2,3,5-Triphenyltetrazolium Chloride (TTC)0.025 - 0.03A redox indicator that is reduced by metabolically active bacteria to form a red-colored formazan.[5][6]
Final pH 7.2 ± 0.2 at 25°C

Biochemical Principles of Differentiation

The differential nature of Tergitol-7 Agar with TTC is based on two key biochemical reactions: lactose fermentation and the reduction of TTC.

  • Lactose Fermentation: Coliform bacteria, such as E. coli, are capable of fermenting lactose, producing acidic byproducts. This acid production lowers the pH of the medium surrounding the colonies. The pH indicator, bromothymol blue, responds to this change by turning from green to yellow.[1][5][6]

  • TTC Reduction: 2,3,5-Triphenyltetrazolium chloride is a colorless, water-soluble redox indicator.[7] In the presence of viable, metabolically active bacteria, TTC is reduced by dehydrogenase enzymes within the bacterial cells to form formazan, a water-insoluble red pigment.[7] This results in the formation of red-colored colonies. However, E. coli and Enterobacter aerogenes are typically weak reducers of TTC, and thus their colonies appear yellow to orange due to the strong acid production from lactose fermentation.[5][6] Other coliforms that ferment lactose and strongly reduce TTC will appear as red or have red centers. Lactose non-fermenting bacteria that can grow on the medium will typically form blue or greenish colonies and may or may not reduce TTC, leading to red or blue/green colonies.[3][6]

bacterial_differentiation cluster_lactose_fermentation Lactose Fermentation cluster_ph_indication pH Indication cluster_ttc_reduction TTC Reduction cluster_colony_appearance Colony Appearance Lactose Lactose Acid Acid Production Lactose->Acid Coliform enzymes Bromothymol_Blue Bromothymol Blue (Green) Acid->Bromothymol_Blue Yellow_Medium Yellow Medium Bromothymol_Blue->Yellow_Medium pH drop E_coli E. coli / Coliforms Yellow_Medium->E_coli TTC TTC (Colorless) Formazan Formazan (Red) TTC->Formazan Bacterial Dehydrogenases Strong_TTC_Reducer Strong TTC Reducer Formazan->Strong_TTC_Reducer Non_Lactose_Fermenter Non-Lactose Fermenter

Biochemical differentiation on Tergitol-7 Agar with TTC.

Experimental Protocols

The following are detailed methodologies for the preparation of Tergitol-7 Agar with TTC and its use in the enumeration of coliforms via the membrane filtration technique, a method frequently employed in water quality analysis and compliant with standards such as ISO 9308-1.[8]

Preparation of Tergitol-7 Agar with TTC
  • Suspension: Suspend the powdered medium in purified/distilled water according to the manufacturer's instructions (typically around 53.9 g/L).[5]

  • Dissolution: Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the medium.[1][2]

  • Sterilization: Sterilize the dissolved medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][2]

  • Cooling: Cool the sterilized medium to 45-50°C in a water bath.[2][5]

  • TTC Addition: Aseptically add the sterile TTC solution to the cooled agar base. The concentration of the TTC solution and the volume to be added will depend on the manufacturer's formulation.[1][2]

  • Pouring: Mix the medium gently but thoroughly and pour it into sterile Petri plates.[2] Allow the agar to solidify completely before use.

  • Storage: Store the prepared plates at 2-8°C in the dark.[9] The medium should be used within its recommended shelf life.

Membrane Filtration Method for Water Analysis

This protocol is a standard procedure for the enumeration of coliforms in water samples.

  • Sample Preparation: Shake the water sample vigorously to ensure a uniform distribution of bacteria.[9] If high bacterial counts are expected, prepare serial dilutions of the sample using a sterile buffered dilution water.

  • Filtration Setup: Aseptically place a sterile membrane filter (typically 0.45 µm pore size) onto the filter base of a sterile filtration apparatus.[9]

  • Filtration: Filter a known volume of the water sample (e.g., 100 mL) through the membrane filter under vacuum.[10] The bacteria will be retained on the surface of the filter.

  • Rinsing: Rinse the funnel with sterile buffered dilution water to ensure all bacteria from the sample are collected on the filter.[10]

  • Transfer to Agar: Using sterile forceps, aseptically remove the membrane filter from the filtration apparatus and place it on the surface of a prepared Tergitol-7 Agar with TTC plate, ensuring no air bubbles are trapped between the filter and the agar surface.[8][9]

  • Incubation: Invert the Petri plates and incubate them at 35-37°C for 18-24 hours for the enumeration of total coliforms. For fecal coliforms, incubation is typically at 44°C for 18-24 hours.[7][11]

  • Colony Counting and Interpretation: After incubation, count the colonies exhibiting the characteristic morphology for coliforms.

    • Lactose-positive bacteria (coliforms): Yellow to orange colonies, sometimes with a yellow halo.[5][8]

    • Lactose-negative bacteria: Dark red or blue/green colonies.[5][6]

membrane_filtration_workflow start Start: Water Sample prep Sample Preparation (Shaking/Dilution) start->prep setup Assemble Sterile Filtration Apparatus prep->setup place_filter Place Membrane Filter on Filter Base setup->place_filter filter_sample Filter Known Volume of Sample place_filter->filter_sample rinse Rinse Funnel filter_sample->rinse transfer Transfer Filter to Tergitol-7 Agar rinse->transfer incubate Incubate Plates transfer->incubate count Count and Interpret Colonies incubate->count end End: Report Results count->end

Experimental workflow for membrane filtration.

Quality Control

For reliable and accurate results, it is crucial to perform quality control testing on each batch of Tergitol-7 Agar with TTC. This involves inoculating the medium with known stock cultures of target and non-target organisms.

Table 2: Recommended Quality Control Organisms and Expected Results

OrganismATCC StrainExpected GrowthColony Characteristics
Escherichia coli25922GoodYellow to orange colonies[3]
Enterococcus faecalis29212InhibitedNo growth
Pseudomonas aeruginosa27853GoodRed to pink colonies
Salmonella Typhimurium14028GoodRed to pink colonies

Conclusion

Tergitol-7 Agar with TTC is a robust and reliable medium for the selective isolation and differential enumeration of coliform bacteria. Its unique combination of a selective agent, a differential carbohydrate source, a pH indicator, and a redox indicator allows for the clear and accurate identification of target organisms. The detailed protocols and understanding of the underlying biochemical principles provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of this important microbiological tool.

References

Tergitol 7: A Technical Guide to its Application as a Selective Agent for Gram-Positive Bacteria Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tergitol 7, the commercial name for sodium heptadecyl sulfate, is a potent anionic surfactant with well-established applications in microbiology as a selective agent. Its primary function in culture media is the inhibition of gram-positive bacteria, thereby facilitating the isolation and enumeration of gram-negative organisms, particularly coliforms. This technical guide provides an in-depth analysis of Tergitol 7's selective inhibitory properties, including quantitative data on its efficacy, detailed experimental protocols for its use, and a proposed mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging Tergitol 7 for their specific applications.

Introduction

The selective cultivation of microorganisms is a cornerstone of microbiology. The ability to preferentially grow certain bacteria while inhibiting others is critical for a wide range of applications, from clinical diagnostics to food and water safety monitoring. Selective agents are chemical compounds incorporated into culture media to achieve this differential growth. Tergitol 7 has a long history of use as such an agent, primarily due to its bactericidal and bacteriostatic effects on gram-positive bacteria. This document consolidates the available scientific knowledge on Tergitol 7, offering a comprehensive resource for its effective utilization.

Quantitative Data on Inhibitory Concentrations

Organism Type Organism Concentration (Tergitol 7) Observed Effect Reference
Gram-NegativeEscherichia coli1:10,000 (0.01%)No inhibition of growth[1]
Gram-PositiveStaphylococcus aureus1:20,000 (0.005%)No inhibition of growth[1]
Gram-Positive (Spore-forming)Bacillus mycoides (spores)1:20,000 (0.005%)Killed[1]
Gram-Positive (Spore-forming)Bacillus subtilis (spores)1:20,000 (0.005%)Not killed[1]
Gram-PositiveGeneral0.1 g/L (0.01%) in Tergitol 7 AgarInhibition[2][3][4][5][6][7]

Note: The concentrations used in commercially available selective media, such as Tergitol 7 Agar, are typically around 0.1 g/L (0.01%), which is effective for the selective isolation of coliforms by inhibiting most gram-positive bacteria.[2][3][4][5][6][7]

Proposed Mechanism of Action

As an anionic surfactant, the primary mechanism of action of Tergitol 7 is the disruption of the bacterial cell membrane. The long hydrocarbon tail of the heptadecyl sulfate molecule is lipophilic and intercalates into the lipid bilayer of the cell membrane, while the polar sulfate head group remains in the aqueous environment. This insertion disrupts the structural integrity and functionality of the membrane.

Gram-positive bacteria are particularly susceptible to this mode of action due to the direct exposure of their cell membrane to the external environment, only protected by a porous peptidoglycan layer. In contrast, gram-negative bacteria possess an outer membrane that acts as an additional protective barrier, preventing the surfactant from readily reaching the inner cell membrane. This difference in cell wall architecture is the basis for the selective activity of Tergitol 7.

The disruption of the cell membrane leads to a cascade of detrimental effects, including:

  • Increased membrane permeability, leading to the leakage of essential intracellular components such as ions, metabolites, and proteins.

  • Inhibition of membrane-bound enzymes and transport systems.

  • Disruption of the proton motive force, which is essential for ATP synthesis and other cellular processes.

G cluster_0 Tergitol 7 Action on Bacterial Cell cluster_1 Gram-Positive Bacterium cluster_2 Gram-Negative Bacterium Tergitol Tergitol 7 (Sodium Heptadecyl Sulfate) Peptidoglycan Peptidoglycan Layer (Porous) Tergitol->Peptidoglycan Penetrates Outer_Membrane Outer Membrane Tergitol->Outer_Membrane Blocked by Membrane_GP Cell Membrane Disruption_GP Membrane Disruption Membrane_GP->Disruption_GP Disruption of Lipid Bilayer Peptidoglycan->Membrane_GP Leakage_GP Leakage of Cellular Contents Disruption_GP->Leakage_GP Leads to Inhibition_GP Growth Inhibition Leakage_GP->Inhibition_GP Results in Membrane_GN Inner Cell Membrane Outer_Membrane->Membrane_GN No_Disruption Membrane Integrity Maintained Membrane_GN->No_Disruption Protected Growth_GN Continued Growth No_Disruption->Growth_GN Allows for

Caption: Proposed mechanism of selective inhibition by Tergitol 7.

Experimental Protocols

Preparation of Tergitol 7 Agar (with TTC)

This protocol is adapted from standard methods for the preparation of Tergitol 7 Agar with triphenyltetrazolium chloride (TTC), a dye used to differentiate lactose-fermenting bacteria.

Materials:

  • Tergitol 7 Agar Base powder

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution (1%)

  • Distilled or deionized water

  • Autoclave

  • Sterile Petri dishes

  • Water bath

Procedure:

  • Suspend the manufacturer-recommended amount of Tergitol 7 Agar Base powder (e.g., 51.15 grams) in 1 liter of distilled water.[2]

  • Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the medium.[2]

  • Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[2]

  • Cool the sterilized medium to 45-50°C in a water bath.[2]

  • Aseptically add 2.5 ml of a 1% TTC solution.[2]

  • Mix the medium gently but thoroughly to ensure uniform distribution of the TTC.

  • Pour the medium into sterile Petri dishes and allow it to solidify at room temperature.

  • Store the prepared plates at 2-8°C in the dark.

G start Start suspend Suspend Tergitol 7 Agar Base in Water start->suspend heat Heat to Boiling suspend->heat autoclave Autoclave at 121°C for 15 min heat->autoclave cool Cool to 45-50°C autoclave->cool add_ttc Aseptically Add TTC Solution cool->add_ttc mix Mix Gently add_ttc->mix pour Pour into Sterile Petri Dishes mix->pour solidify Allow to Solidify pour->solidify store Store at 2-8°C solidify->store end End store->end

Caption: Experimental workflow for preparing Tergitol 7 Agar with TTC.

Determination of Minimum Inhibitory Concentration (MIC) of Tergitol 7

This protocol describes a general method for determining the MIC of Tergitol 7 against a specific bacterial strain using the broth microdilution method.

Materials:

  • Pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Sterile Tergitol 7 stock solution of known concentration

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in the appropriate broth.

  • In a 96-well microtiter plate, perform serial twofold dilutions of the Tergitol 7 stock solution in the broth medium. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial inoculum to each well, resulting in a 1:2 dilution of both the Tergitol 7 and the inoculum.

  • Include a positive control well (broth and inoculum, no Tergitol 7) and a negative control well (broth only).

  • Incubate the plate at the optimal temperature for the test organism (e.g., 35-37°C) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Tergitol 7 that completely inhibits visible growth.

G cluster_0 MIC Determination Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to All Wells prep_inoculum->add_inoculum serial_dilution Perform Serial Dilutions of Tergitol 7 in Broth serial_dilution->add_inoculum controls Include Positive and Negative Controls add_inoculum->controls incubate Incubate at 35-37°C for 18-24h controls->incubate read_mic Read MIC: Lowest Concentration with No Growth incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Applications in Research and Drug Development

The selective properties of Tergitol 7 make it a valuable tool in various research and development settings:

  • Selective Isolation of Gram-Negative Pathogens: In clinical and veterinary microbiology, Tergitol 7-containing media are used to isolate gram-negative pathogens from polymicrobial samples, such as wound swabs, urine, and fecal samples.

  • Water and Food Quality Control: Regulatory bodies and quality control laboratories utilize Tergitol 7 Agar for the enumeration of coliforms as indicators of fecal contamination.

  • Drug Discovery: Tergitol 7 can be used as a counter-screening agent in high-throughput screening campaigns to identify compounds with specific activity against gram-positive bacteria. By comparing the activity of a compound in the presence and absence of Tergitol 7, researchers can quickly differentiate between broad-spectrum and gram-positive-specific inhibitors.

  • Basic Research: In studies of microbial ecology and competition, Tergitol 7 can be employed to create selective environments to study the interactions between gram-negative and gram-positive bacteria.

Conclusion

Tergitol 7 is a well-characterized and effective selective agent for the inhibition of gram-positive bacteria. Its mechanism of action, based on the disruption of the cell membrane, provides a clear rationale for its selective properties. The quantitative data and experimental protocols presented in this guide offer a practical framework for the utilization of Tergitol 7 in a variety of research, diagnostic, and drug development applications. Further research to elucidate the specific molecular interactions between Tergitol 7 and the gram-positive cell envelope could provide even deeper insights and potentially lead to the development of novel selective agents.

References

A Technical Guide to Tergitol-7 Agar: History, Formulation, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tergitol-7 (T7) Agar, a selective and differential medium, was originally developed by Chapman for the enumeration and differentiation of coliform bacteria.[1][2][3][4] Its formulation has been subsequently modified, most notably with the addition of 2,3,5-triphenyltetrazolium chloride (TTC), to enhance its differential capabilities, particularly for the early recognition of Escherichia coli and Enterobacter aerogenes.[1][3][5][6][7][8] This guide provides an in-depth overview of the history, development, and technical application of Tergitol-7 Agar, tailored for researchers, scientists, and professionals in drug development and microbiology.

History and Development

The genesis of Tergitol-7 Agar lies in the work of G.H. Chapman in the late 1940s.[1][6][9] Chapman's objective was to create a superior culture medium that would allow for the unrestricted growth of coliforms while inhibiting common contaminants.[2][3][4] The key innovation was the incorporation of sodium heptadecyl sulfate, commercially known as Tergitol 7, as the selective agent.[1][2][6][9] Pollard had previously reported on the selective bactericidal properties of this compound.[1][6] Chapman found that this formulation resulted in up to 30% higher recovery of coliforms compared to other selective media of the time.[2][3]

A significant modification to the original formulation was the addition of TTC.[1][3][5][6][7][8] This enhancement, also explored by Chapman, facilitated the earlier detection and differentiation of coliforms.[3][5] The use of Tergitol-7 Agar with TTC for routine water analysis was later corroborated by Kulp et al., and its application was extended to food testing by Mossel.[1][6] Today, Tergitol-7 Agar, often with TTC, is a standard medium for the detection and enumeration of E. coli and coliform bacteria in water, in accordance with ISO 9308-1.[9][10][11]

Principle of Action

Tergitol-7 Agar functions on two core principles: selectivity and differentiation.

Selectivity is primarily achieved through the action of sodium heptadecyl sulfate (Tergitol 7) . This anionic surfactant is effective in inhibiting the growth of Gram-positive bacteria and preventing the swarming of Proteus species, which can otherwise interfere with the isolation and enumeration of coliforms.[1][2][5][6][7]

Differentiation is based on two key reactions: lactose fermentation and the reduction of TTC.

  • Lactose Fermentation: The medium contains lactose as a fermentable carbohydrate. Coliform bacteria that can ferment lactose produce acidic byproducts. The pH indicator, bromothymol blue , incorporated into the agar, changes color from green to yellow in the presence of acid. Therefore, lactose-fermenting colonies will appear yellow or will be surrounded by a yellow halo.[1][5][6][9] Non-lactose fermenters do not produce acid, and their colonies appear blue or green.[1][5]

  • TTC Reduction: When included, TTC acts as a redox indicator. Many bacteria can reduce the colorless TTC to formazan, a red, insoluble compound.[1][6] This provides a secondary layer of differentiation. Most coliforms reduce TTC, resulting in red-colored colonies.[1][5] However, E. coli and Enterobacter aerogenes are notable exceptions as they typically do not reduce TTC, or do so weakly, and thus form yellow colonies.[5][6][9]

Formulations of Tergitol-7 Agar

The composition of Tergitol-7 Agar can vary slightly between different manufacturers and standards. Below are representative formulations of the base medium and the common modification with TTC.

Tergitol-7 Agar Base (Chapman)
ComponentConcentration (g/L)Purpose
Proteose Peptone5.0Source of carbon, nitrogen, and other essential nutrients
Yeast Extract3.0Source of B-complex vitamins and other growth factors
Lactose10.0Fermentable carbohydrate for differentiation
Sodium Heptadecyl Sulphate (Tergitol 7)0.1Selective agent to inhibit Gram-positive bacteria and Proteus swarming
Bromothymol Blue0.025pH indicator for detecting lactose fermentation
Agar15.0Solidifying agent
Final pH 6.9 ± 0.2 at 25°C

Data sourced from multiple references.[1][6][7][12]

Lactose TTC Agar with Tergitol 7 (ISO 9308-1)
ComponentConcentration (g/L)Purpose
Peptone10.0Source of carbon, nitrogen, and other essential nutrients
Meat Extract5.0Source of nutrients
Yeast Extract6.0Source of B-complex vitamins and other growth factors
Lactose20.0Fermentable carbohydrate for differentiation
Sodium Heptadecyl Sulphate (Tergitol 7)0.1Selective agent to inhibit Gram-positive bacteria
Bromothymol Blue0.05pH indicator for detecting lactose fermentation
Agar12.7 - 15.0Solidifying agent
Final pH 7.2 ± 0.2 at 25°C

Data sourced from multiple references.[9][13]

Note: TTC is typically added after autoclaving as a sterile 1% solution. The final concentration in the medium is usually 0.025 to 0.04 g/L.

Experimental Protocols

The following are generalized protocols for the preparation and use of Tergitol-7 Agar. Specific applications may require modifications.

Preparation of Tergitol-7 Agar
  • Suspension: Suspend the dehydrated medium in purified/distilled water according to the manufacturer's instructions (e.g., 33.13 g/L for the base medium).[1]

  • Dissolution: Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the medium.[1][6]

  • Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][6]

  • Cooling: Cool the sterilized medium to 45-50°C in a water bath.[1][6]

  • TTC Addition (Optional): If preparing Tergitol-7 TTC Agar, aseptically add the appropriate volume of a sterile 1% TTC solution (e.g., 3 ml per liter).[1][6]

  • Pouring: Mix the medium well and pour it into sterile Petri plates.[1][6]

  • Storage: Store the prepared plates at 2-8°C in the dark.[6]

Membrane Filtration Method for Water Analysis (as per ISO 9308-1)

This method is commonly used for the detection and enumeration of E. coli and coliform bacteria in water samples.

  • Sample Preparation: Prepare the water sample. Depending on the expected level of contamination, dilutions with a sterile phosphate buffer may be necessary to obtain a countable number of colonies on the membrane.[11]

  • Filtration: Filter a known volume of the water sample through a sterile membrane filter (e.g., cellulose nitrate with a 0.45 µm pore size).[9]

  • Plating: Aseptically transfer the membrane filter onto the surface of a pre-poured Tergitol-7 TTC Agar plate, ensuring no air bubbles are trapped underneath.[1][9]

  • Incubation: For the enumeration of total coliforms, incubate the plates at 36 ± 2°C for 21 ± 3 hours.[9][11] For the detection of thermotolerant (faecal) coliforms, a parallel plate can be incubated at 44 ± 0.5°C for 18-24 hours.[1][11]

  • Colony Examination and Enumeration: After incubation, examine the membrane filters for colony growth and morphology.

    • Lactose-positive colonies: These will appear yellow or orange due to the fermentation of lactose and the resulting pH drop indicated by bromothymol blue.[9]

    • E. coli and Citrobacter spp.: Typically form yellow colonies with an orange-colored center.[11][13]

    • Enterobacter spp.: May form dark yellow or brick-red colonies with an orange nucleus.[11][13]

    • Klebsiella spp.: Often form brick-red or yellow colonies without a distinct nucleus.[11][13]

    • Lactose-negative colonies: These will appear red (due to TTC reduction without acid production) or violet/indigo, with the surrounding medium turning blue.[9][11][13]

  • Confirmation: Presumptive colonies should be confirmed using further biochemical tests (e.g., oxidase test, indole production) as per standard methods to confirm the identity of the isolates, particularly for E. coli.[9]

Visualizing the Mechanisms and Workflows

Signaling Pathway: Differentiation on Tergitol-7 TTC Agar

Differentiation_on_Tergitol7_TTC_Agar cluster_lactose_fermentation Lactose Fermentation cluster_ttc_reduction TTC Reduction cluster_combined_reaction Combined Reactions Lactose Lactose Acid_Production Acid Production Lactose->Acid_Production Coliforms Yellow_Colony Yellow Colony/ Halo Acid_Production->Yellow_Colony Bromothymol Blue (pH Indicator) TTC TTC (Colorless) Formazan Formazan (Red) TTC->Formazan Most Bacteria Red_Colony Red Colony Formazan->Red_Colony E_coli E. coli / E. aerogenes Yellow_Colony_No_TTC_Reduction Yellow_Colony_No_TTC_Reduction E_coli->Yellow_Colony_No_TTC_Reduction Lactose Fermentation (+) TTC Reduction (-) Other_Coliforms Other Coliforms Orange_Red_Colony Orange_Red_Colony Other_Coliforms->Orange_Red_Colony Lactose Fermentation (+) TTC Reduction (+) Non_Lactose_Fermenters Non-Lactose Fermenters Red_Blue_Colony Red_Blue_Colony Non_Lactose_Fermenters->Red_Blue_Colony Lactose Fermentation (-) TTC Reduction (+)

Caption: Differentiation pathways on Tergitol-7 TTC Agar.

Experimental Workflow: Membrane Filtration Technique

Membrane_Filtration_Workflow Start Start: Water Sample Dilution Sample Dilution (if necessary) Start->Dilution Filtration Membrane Filtration Dilution->Filtration Plating Place Membrane on Tergitol-7 TTC Agar Filtration->Plating Incubation Incubate at 36±2°C for 21±3h Plating->Incubation Examination Examine for Typical Colony Morphology Incubation->Examination Enumeration Enumerate Colonies Examination->Enumeration Confirmation Biochemical Confirmation Tests Enumeration->Confirmation End Final Results Confirmation->End

Caption: Workflow for water analysis using membrane filtration.

References

Unveiling the Inhibitory Mechanism of Tergitol 7 on the Swarming Motility of Proteus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The swarming motility of Proteus species, a dramatic example of bacterial collective behavior, poses significant challenges in clinical settings and microbiological research. This coordinated multicellular movement across surfaces can lead to the contamination of cultures and is implicated in the pathogenesis of urinary tract infections. The anionic surfactant Tergitol 7 (sodium heptadecyl sulfate) is widely incorporated into selective media to curtail this swarming phenomenon. This technical guide provides an in-depth exploration of the inhibitory effects of Tergitol 7 on Proteus swarming, detailing experimental protocols, quantitative data, and the putative mechanisms of action.

The Challenge of Proteus Swarming

Proteus species, particularly Proteus mirabilis, exhibit a remarkable form of surface translocation known as swarming. This process involves a differentiation of vegetative cells into elongated, hyperflagellated "swarmer" cells that migrate in coordinated, multicellular rafts. This rapid surface colonization often manifests as a series of concentric rings on agar plates, making the isolation of other microorganisms from mixed cultures difficult[1]. The ability to control or inhibit this swarming is crucial for accurate diagnostic microbiology.

Tergitol 7: A Tool for Swarm Inhibition

Tergitol 7, the sodium salt of 3,9-diethyltridecan-6-sulfate (a secondary alkyl sulfate), is a key component of various selective and differential agar media. Its primary function in these media is to act as a selective agent, inhibiting the growth of Gram-positive bacteria while also effectively preventing the swarming of Proteus species[2][3][4][5][6].

Composition of Tergitol 7 Agar

Tergitol 7 Agar is a widely used medium for the selective isolation and enumeration of coliform bacteria, where the inhibition of Proteus swarming is essential for clear differentiation of colonies. The typical composition of this medium is outlined below.

ComponentConcentration (g/L)Purpose
Proteose Peptone5.0Source of carbon, nitrogen, and essential nutrients
Yeast Extract3.0Source of B-complex vitamins
Lactose10.0Fermentable carbohydrate for differentiation
Tergitol 7 (Sodium Heptadecyl Sulfate) 0.1 Inhibits Gram-positive bacteria and Proteus swarming
Bromothymol Blue0.025pH indicator
Agar15.0Solidifying agent
Final pH (at 25°C): 6.9 ± 0.2

Table 1: Typical Composition of Tergitol 7 Agar Base.[6][7]

Quantifying the Inhibitory Effect of Tergitol 7 on Proteus Swarming

While Tergitol 7 is known to inhibit swarming, detailed quantitative data on its dose-dependent effects are not extensively published. The following experimental protocol provides a framework for researchers to quantify the inhibition of Proteus swarming by Tergitol 7.

Experimental Protocol: Swarm Inhibition Assay

This protocol outlines a method to assess the impact of varying concentrations of Tergitol 7 on the swarming motility of Proteus mirabilis.

1. Bacterial Strain and Culture Conditions:

  • Use a wild-type strain of Proteus mirabilis known for robust swarming.
  • Prepare an overnight culture of the bacterium in a nutrient-rich broth (e.g., Luria-Bertani broth) at 37°C with shaking.

2. Preparation of Swarm Agar Plates with Tergitol 7:

  • Prepare a base swarm agar medium (e.g., Luria-Bertani agar with a higher agar concentration, typically 1.5%).
  • Create a stock solution of Tergitol 7.
  • Prepare a series of swarm agar batches with varying final concentrations of Tergitol 7 (e.g., 0 g/L, 0.025 g/L, 0.05 g/L, 0.1 g/L, and 0.2 g/L). Ensure the Tergitol 7 is added to the molten agar just before pouring to ensure even distribution.
  • Pour the agar into sterile Petri dishes and allow them to solidify. Dry the plates in a laminar flow hood to achieve a consistent surface moisture level.

3. Inoculation:

  • Adjust the overnight culture of P. mirabilis to a standardized optical density (e.g., OD600 of 1.0).
  • Inoculate the center of each swarm agar plate with a small, defined volume (e.g., 5 µL) of the standardized bacterial culture.
  • Allow the inoculum to absorb into the agar surface.

4. Incubation:

  • Incubate the plates at 37°C for a set period (e.g., 18-24 hours).

5. Data Collection and Analysis:

  • After incubation, measure the diameter of the entire swarm colony (in millimeters) for each plate.
  • Calculate the average swarm diameter for each concentration of Tergitol 7 from at least three replicate plates.
  • Plot the average swarm diameter against the concentration of Tergitol 7 to visualize the dose-response relationship.

Hypothetical Quantitative Data

The following table presents hypothetical data that could be generated from the swarm inhibition assay described above, illustrating the expected trend of swarm inhibition with increasing concentrations of Tergitol 7.

Tergitol 7 Concentration (g/L)Average Swarm Diameter (mm) ± SDPercent Inhibition (%)
0 (Control)85 ± 40
0.02562 ± 527
0.0535 ± 359
0.110 ± 288
0.20 (no swarming)100

Table 2: Hypothetical dose-dependent inhibition of Proteus mirabilis swarming by Tergitol 7.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for quantifying the inhibition of Proteus swarming by Tergitol 7.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Overnight Culture of P. mirabilis Inoculate Inoculate Center of Plates Culture->Inoculate Plates Prepare Swarm Agar Plates with Varying Tergitol 7 Concentrations Plates->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Measure Measure Swarm Diameter Incubate->Measure Analyze Calculate Percent Inhibition Measure->Analyze Mechanism_of_Action cluster_proteus Proteus mirabilis Cell cluster_motor Flagellar Motor Motor Flagellar Motor Proteins Flagellum Flagellar Rotation Motor->Flagellum PMF Proton Motive Force PMF->Flagellum Swarming Swarming Motility Flagellum->Swarming Tergitol7 Tergitol 7 (Anionic Surfactant) Tergitol7->Motor Disrupts Protein Structure Tergitol7->PMF Dissipates Gradient

References

The Pivotal Role of Bromothymol Blue in Tergitol-7 Agar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of bromothymol blue as a pH indicator in Tergitol-7 Agar, a selective and differential medium for the isolation and enumeration of coliform bacteria, including Escherichia coli. This document provides a comprehensive overview of the medium's principles, detailed experimental protocols, and the biochemical mechanisms underlying its differential capabilities.

Principle of Tergitol-7 Agar

Tergitol-7 Agar is designed to encourage the growth of coliform bacteria while inhibiting the growth of other microorganisms.[1] Its formulation, originally developed by Chapman, incorporates sodium heptadecyl sulfate (Tergitol 7) as a selective agent to suppress the growth of Gram-positive bacteria and control the swarming of Proteus species.[1][2][3][4] The medium's differential function hinges on the fermentation of lactose, a key carbohydrate source.[1]

The Function of Bromothymol Blue

The core of Tergitol-7 Agar's differential capability lies in the inclusion of bromothymol blue.[2][5][6] This pH indicator provides a visual distinction between lactose-fermenting and non-lactose-fermenting bacteria.[7][8]

  • Lactose Fermentation: Coliform bacteria that can ferment lactose produce acidic byproducts, primarily lactic acid.[9][10] This acid production lowers the pH of the surrounding medium.[11]

  • Color Change: Bromothymol blue exhibits a distinct color change in response to pH shifts.[7] In the neutral to alkaline conditions of the uninoculated medium (typically pH 6.9 ± 0.2), it maintains a green or blue-green color.[5][12] When the pH drops due to acid production from lactose fermentation, the indicator transitions to yellow.[7][11][13]

  • Differentiation: Consequently, lactose-fermenting colonies, such as E. coli, appear as yellow colonies, often surrounded by a yellow halo in the agar.[1][2] Non-lactose fermenting bacteria do not produce acid from lactose, leaving the pH of the medium unchanged. Their colonies, therefore, appear blue or blue-green.[2][3][5]

The chemical mechanism of bromothymol blue involves a structural change in the molecule depending on the hydrogen ion concentration. In acidic conditions, the protonated form of the indicator is yellow, while the deprotonated form in alkaline conditions is blue.[14][15] The transition between these two forms occurs over a pH range of approximately 6.0 to 7.6.[7][13]

Quantitative Data Summary

The following table summarizes the key components and expected results for Tergitol-7 Agar.

ComponentConcentration (per Liter)Function
Proteose Peptone5.0 gSource of carbon, nitrogen, and other essential nutrients.[2][3][5]
Yeast Extract3.0 gProvides B-complex vitamins and other growth factors.[2][3][5]
Lactose10.0 gThe fermentable carbohydrate for differentiating coliforms.[1][2][5]
Sodium Heptadecyl Sulfate (Tergitol 7)0.1 gA selective agent that inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species.[1][2][3][4]
Bromothymol Blue0.025 gA pH indicator that turns yellow in acidic conditions (lactose fermentation) and remains blue in neutral or alkaline conditions.[2][3][5][6]
Agar15.0 gA solidifying agent.[1]
Optional Additive
2,3,5-Triphenyltetrazolium Chloride (TTC)40 mgAn indicator of bacterial growth. It is reduced by many bacteria to form an insoluble red formazan, resulting in red colonies.[1][2] E. coli and Enterobacter aerogenes typically do not reduce TTC, remaining yellow.[8]
Organism TypeLactose FermentationExpected Colony Color (without TTC)Expected Colony Color (with TTC)
Escherichia coliPositiveYellow with a yellow halo[1]Yellow[1]
Other ColiformsPositiveYellow to yellow-green[1]Yellow-green[1]
Non-lactose FermentersNegativeBlue[2][5]Red[1]

Experimental Protocols

Preparation of Tergitol-7 Agar
  • Suspend Ingredients: Suspend 33.12 grams of Tergitol-7 Agar base powder in 1 liter of purified water.[2][5][6]

  • Dissolve: Heat the suspension to boiling with frequent agitation to ensure the medium is completely dissolved.[2][5][6]

  • Sterilization: Sterilize the medium by autoclaving at 121°C (15 psi) for 15 minutes.[2][5][6]

  • Cooling: Cool the sterilized medium to 45-50°C in a water bath.[2][5][6]

  • Optional TTC Addition: If desired, aseptically add 3 ml of a 1% sterile solution of 2,3,5-Triphenyltetrazolium Chloride (TTC) and mix well.[2][5]

  • Pouring Plates: Pour the cooled medium into sterile Petri plates and allow it to solidify.[2][5]

Inoculation and Incubation
  • Sample Preparation: Prepare the sample (e.g., water, food homogenate) according to standard microbiological procedures. The membrane filtration method is commonly used for water samples.[12][16]

  • Inoculation: Inoculate the surface of the Tergitol-7 Agar plates with the prepared sample.

  • Incubation: Incubate the plates aerobically at 35-37°C for 18-24 hours.[2] For the detection of fecal coliforms, incubation can be performed at 44°C for 18-24 hours.[5][17]

  • Examination: After incubation, examine the plates for colony morphology and color to differentiate between lactose-fermenting and non-lactose-fermenting organisms.

Visualizing the Mechanism of Differentiation

The following diagrams illustrate the biochemical pathway and the logical workflow of differentiation on Tergitol-7 Agar.

lactose_fermentation_pathway cluster_bacteria Lactose-Fermenting Bacterium (e.g., E. coli) cluster_medium Tergitol-7 Agar Medium Lactose Lactose Glucose_Galactose Glucose + Galactose Lactose->Glucose_Galactose β-galactosidase Pyruvate Pyruvate Glucose_Galactose->Pyruvate Glycolysis Acidic_Byproducts Acidic Byproducts (e.g., Lactic Acid) Pyruvate->Acidic_Byproducts Fermentation Acid_Release Release of Acidic Byproducts Acidic_Byproducts->Acid_Release pH_Decrease Decrease in Medium pH (pH < 6.8) Acid_Release->pH_Decrease BTB_Yellow Bromothymol Blue Turns Yellow pH_Decrease->BTB_Yellow Yellow_Colony Visible Yellow Colony BTB_Yellow->Yellow_Colony

Caption: Biochemical pathway of lactose fermentation leading to color change.

experimental_workflow start Start sample Bacterial Sample (e.g., Water, Food) start->sample inoculate Inoculate on Tergitol-7 Agar sample->inoculate incubate Incubate at 35-37°C for 18-24h inoculate->incubate observe Observe Colony Color incubate->observe yellow Yellow Colonies observe->yellow Acidic pH blue_green Blue/Blue-Green Colonies observe->blue_green Neutral/Alkaline pH lactose_fermenter Presumptive Positive for Lactose Fermenters (e.g., Coliforms) yellow->lactose_fermenter non_lactose_fermenter Presumptive Negative for Lactose Fermenters blue_green->non_lactose_fermenter end End lactose_fermenter->end non_lactose_fermenter->end

Caption: Experimental workflow for differentiating bacteria on Tergitol-7 Agar.

References

The Role of 2,3,5-Triphenyltetrazolium Chloride (TTC) in Tergitol-7 Agar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tergitol-7 Agar is a selective and differential medium meticulously designed for the detection, enumeration, and preliminary identification of coliform bacteria, which are key indicators of water and food quality. The addition of 2,3,5-Triphenyltetrazolium Chloride (TTC) to this medium significantly enhances its differential capabilities. This technical guide provides an in-depth exploration of the purpose and mechanism of TTC in Tergitol-7 Agar, tailored for researchers, scientists, and professionals in drug development. It details the biochemical principles, experimental protocols, and expected outcomes, offering a comprehensive resource for the application of this bacteriological medium.

Introduction to Tergitol-7 Agar

Tergitol-7 Agar was originally formulated by Chapman and serves as both a selective and differential medium for coliform analysis.[1][2][3][4] Its selectivity is conferred by the anionic surfactant sodium heptadecyl sulfate (Tergitol-7), which effectively inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species, thereby facilitating the isolation of coliforms.[1][2][3][4][5] The differential nature of the medium is based on the fermentation of lactose. Lactose-fermenting bacteria produce acidic byproducts, causing a color change in the pH indicator, bromothymol blue, from blue-green to yellow.[1][2][3]

The Function of 2,3,5-Triphenyltetrazolium Chloride (TTC)

The incorporation of TTC, a redox indicator, into Tergitol-7 Agar provides an additional layer of differentiation based on bacterial metabolic activity.[6][7][8] TTC is a colorless, water-soluble salt that can be readily reduced by the enzymatic activity of viable microorganisms.[7][8][9] Specifically, dehydrogenase enzymes within the bacterial electron transport chain donate electrons to TTC, leading to its reduction into 1,3,5-triphenylformazan (TPF).[6][8][10] TPF is a red, insoluble compound that accumulates within the bacterial colonies, imparting a distinct red coloration.[2][7][9] This color change serves as a visual marker for metabolically active colonies.

A crucial aspect of TTC's role in Tergitol-7 Agar is its differential reduction by various coliforms. While most coliforms reduce TTC to formazan, Escherichia coli and Enterobacter aerogenes are notable exceptions and typically do not reduce TTC, or do so weakly.[1][2][3][11] This characteristic allows for the preliminary differentiation of these important fecal coliform indicators from other coliforms.

Quantitative Data: Composition of Tergitol-7 Agar with TTC

The following table summarizes the typical composition of Tergitol-7 Agar with the addition of TTC. Concentrations may vary slightly between different manufacturers.

ComponentConcentration (g/L)Purpose
Proteose Peptone5.0Source of carbon, nitrogen, and other essential nutrients
Yeast Extract3.0Source of B-complex vitamins and other growth factors
Lactose10.0Fermentable carbohydrate for differentiation
Sodium Heptadecyl Sulfate (Tergitol-7)0.1Selective agent to inhibit Gram-positive bacteria and Proteus swarming
Bromothymol Blue0.025pH indicator for lactose fermentation
Agar15.0Solidifying agent
2,3,5-Triphenyltetrazolium Chloride (TTC)0.025 - 0.05Redox indicator for metabolic activity

Experimental Protocols

Preparation of Tergitol-7 Agar with TTC
  • Suspend Ingredients: Suspend the powdered Tergitol-7 Agar base in purified/distilled water according to the manufacturer's instructions (typically around 33 g/L).[1][4]

  • Dissolve: Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the medium.[1][4]

  • Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][4]

  • Cooling: Cool the sterilized medium to 45-50°C in a water bath.[1][4]

  • TTC Addition: Aseptically add a filter-sterilized 1% TTC solution to the cooled agar to achieve the desired final concentration (e.g., 2.5 to 5 ml of 1% TTC solution per liter of medium).[5]

  • Pouring: Mix the medium gently but thoroughly and pour it into sterile Petri plates.

  • Storage: Store the prepared plates in a cool, dark place until use.

Inoculation and Incubation for Water Analysis
  • Sample Preparation: Prepare serial dilutions of the water sample to be analyzed.

  • Membrane Filtration: Filter a known volume of the water sample through a sterile 0.45 µm membrane filter.

  • Inoculation: Aseptically place the membrane filter onto the surface of a pre-warmed Tergitol-7 Agar plate with TTC, ensuring good contact between the filter and the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[1] For the specific detection of fecal coliforms, a parallel incubation at 44°C for 18-24 hours can be performed.[1]

  • Examination: After incubation, examine the plates for colony morphology and color.

Interpretation of Results

The following table provides a guide to the interpretation of colony characteristics on Tergitol-7 Agar with TTC.

OrganismLactose FermentationTTC ReductionColony Appearance
Escherichia coliPositiveNegative/WeakYellow colonies without red centers
Enterobacter aerogenesPositiveNegative/WeakGreenish-yellow colonies without red centers[1][2]
Other ColiformsPositivePositiveYellow colonies with red centers
Non-lactose fermentersNegativeVariableBlue or green colonies, may have red centers if TTC is reduced

Visualizations

Biochemical Pathway of TTC Reduction

ttc_reduction cluster_bacteria Bacterial Cell cluster_medium Agar Medium substrate Substrate (e.g., Lactose) dehydrogenase Dehydrogenase Enzymes substrate->dehydrogenase Oxidation etc Electron Transport Chain dehydrogenase->etc Reduced Coenzymes electrons e- etc->electrons ttc TTC (Colorless, Soluble) electrons->ttc Electron Transfer formazan Formazan (Red, Insoluble) ttc->formazan Reduction

Caption: Biochemical pathway of TTC reduction by bacterial dehydrogenases.

Experimental Workflow for Coliform Analysis

experimental_workflow start Start: Water Sample Collection prep Prepare Tergitol-7 Agar with TTC start->prep filter Membrane Filtration of Water Sample start->filter inoculate Inoculate Agar with Membrane Filter prep->inoculate filter->inoculate incubate Incubate at 35-37°C for 18-24h inoculate->incubate examine Examine Colony Morphology and Color incubate->examine interpret Interpret Results based on Color Reactions examine->interpret end End: Coliform Enumeration and Differentiation interpret->end

Caption: Experimental workflow for the analysis of coliforms using Tergitol-7 Agar with TTC.

Conclusion

The addition of 2,3,5-Triphenyltetrazolium Chloride to Tergitol-7 Agar provides a significant advantage in the field of microbiology by enhancing the differentiation of coliform bacteria. The ability of TTC to act as a visual indicator of metabolic activity, coupled with the differential lactose fermentation, allows for a more rapid and accurate preliminary identification of key bacterial species. This technical guide has outlined the fundamental principles, provided quantitative data and detailed protocols, and presented visual workflows to aid researchers and scientists in the effective utilization of this important diagnostic medium.

References

Methodological & Application

Application Notes and Protocols: Tergitol-7 Agar for Water Quality Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tergitol-7 Agar is a selective and differential medium utilized for the detection, enumeration, and identification of coliform bacteria in water samples.[1][2][3][4][5] Its selective properties, attributed to sodium heptadecyl sulphate (Tergitol-7), effectively inhibit the growth of Gram-positive bacteria and prevent the swarming of Proteus species, thereby facilitating the recovery of coliforms.[1][2][3][5] The medium's differential capability is based on lactose fermentation, indicated by the pH indicator bromothymol blue.[1][2][3][5] This application note provides a detailed protocol for the preparation of Tergitol-7 Agar and its application in water quality testing via the membrane filtration technique.

Principle of Action

The medium's formulation is designed to support the growth of coliforms while suppressing other microorganisms. Proteose peptone and yeast extract supply essential nutrients like carbon, nitrogen, and vitamins.[1][2][3] Tergitol-7 acts as the primary selective agent.[1][2][3][5] Lactose-fermenting bacteria produce acidic byproducts, causing the bromothymol blue indicator to change the medium's color from green to yellow, resulting in yellow colonies often surrounded by a yellow halo.[1][2][6] Non-lactose fermenters typically form blue or green colonies.[1][2][5]

For enhanced differentiation, 2,3,5-Triphenyltetrazolium Chloride (TTC) can be added to the medium.[1][2][3] Most coliforms reduce TTC to formazan, an insoluble red compound, leading to red-colored colonies.[1][3] However, Escherichia coli and Enterobacter aerogenes are exceptions and produce yellow colonies as they do not reduce TTC.[1][5]

Data Presentation

Table 1: Composition of Tergitol-7 Agar Base

ComponentConcentration (g/L)
Proteose Peptone5.0
Yeast Extract3.0
Lactose10.0
Sodium heptadecyl sulphate (Tergitol-7)0.1
Bromothymol Blue0.025
Agar15.0
Final pH (at 25°C) 6.9 ± 0.2

Note: Some formulations may vary slightly in component concentrations.[7][8][9]

Experimental Protocols

Preparation of Tergitol-7 Agar

This protocol outlines the steps for preparing 1 liter of Tergitol-7 Agar.

Materials:

  • Tergitol-7 Agar Base powder

  • Distilled or purified water

  • 1% TTC Solution (optional)

  • Autoclave

  • Sterile Petri plates

  • Heating plate/stirrer

  • Weighing balance and weigh boats

  • Graduated cylinders

  • pH meter

Procedure:

  • Suspend: Weigh 33.13 grams of Tergitol-7 Agar Base powder and suspend it in 1000 ml of purified or distilled water.[1]

  • Dissolve: Heat the suspension to boiling with frequent agitation to ensure the medium is completely dissolved.[1][2]

  • Sterilize: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][2]

  • Cool: After autoclaving, cool the medium to 45-50°C in a water bath.[1][2]

  • Add TTC (Optional): If desired, aseptically add 3 ml of a 1% TTC solution to the cooled medium.[1][2] Mix well to ensure even distribution.

  • Pour Plates: Pour the molten agar into sterile Petri plates and allow them to solidify at room temperature.[1][2]

  • Storage: Store the prepared plates at 2-8°C in a dark, dry place until use.[6]

Water Testing using Membrane Filtration

This protocol describes the membrane filtration technique for enumerating coliforms in a water sample.

Materials:

  • Prepared Tergitol-7 Agar plates

  • Sterile membrane filters (0.45 µm pore size)

  • Sterile filtration apparatus (funnel, base, and flask)

  • Vacuum source

  • Sterile forceps

  • Sterile buffered dilution water

  • Incubator

  • Water sample

Procedure:

  • Prepare Filtration Apparatus: Aseptically assemble the sterile filtration unit.

  • Place Membrane: Using sterile forceps, place a sterile membrane filter on the filter base.[10]

  • Filter Sample: Pour a known volume of the water sample into the funnel. For potentially high-count water, prepare serial dilutions using sterile buffered water and filter the diluted samples.[11]

  • Apply Vacuum: Apply a vacuum to draw the sample through the membrane filter.[10]

  • Rinse Funnel: Rinse the funnel with sterile buffered water to ensure all bacteria are captured on the membrane.[10]

  • Transfer Membrane: Aseptically remove the membrane filter from the filtration unit with sterile forceps and place it on the surface of a Tergitol-7 Agar plate, ensuring no air bubbles are trapped underneath.[10][11]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for total coliforms. For fecal coliforms, a second plate can be incubated at 44°C for 18-24 hours.[1][2]

  • Colony Counting and Interpretation: After incubation, count the characteristic colonies.

Interpretation of Results:

  • Lactose-fermenting organisms (e.g., E. coli, Klebsiella, Enterobacter): Form yellow to greenish-yellow colonies, often with a yellow halo.[1][2]

  • Lactose non-fermenting organisms: Produce blue colonies.[1][2]

  • With TTC addition:

    • E. coli and Enterobacter aerogenes: Yellow colonies with yellow zones.[5]

    • Other coliforms: Red colonies due to the reduction of TTC to formazan.[3]

    • Non-lactose fermenters: Red colonies with blue zones.[5]

Mandatory Visualization

Tergitol7_Agar_Workflow cluster_prep Medium Preparation cluster_testing Water Testing (Membrane Filtration) cluster_results Result Interpretation prep1 Suspend 33.13g of Tergitol-7 Agar Base in 1L distilled water prep2 Heat to boiling to dissolve prep1->prep2 prep3 Autoclave at 121°C for 15 minutes prep2->prep3 prep4 Cool to 45-50°C prep3->prep4 prep5 Aseptically add 3ml of 1% TTC (optional) prep4->prep5 prep6 Pour into sterile Petri plates prep5->prep6 test4 Transfer membrane to Tergitol-7 Agar plate prep6->test4 Prepared Plates test1 Assemble sterile filtration unit test2 Place 0.45µm membrane filter on base test1->test2 test3 Filter known volume of water sample test2->test3 test3->test4 test5 Incubate at 35-37°C for 18-24 hours test4->test5 test6 Count and interpret characteristic colonies test5->test6 res1 Yellow to Greenish-Yellow Colonies test6->res1 res2 Blue Colonies test6->res2 res3 Red Colonies (with TTC) test6->res3 res1_text Lactose Fermenters (e.g., E. coli, Klebsiella) res2_text Lactose Non-Fermenters res3_text TTC Reducing Bacteria

Caption: Workflow for Tergitol-7 Agar preparation and water testing.

References

Application Notes and Protocols for Membrane Filtration with Tergitol-7 Agar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective enumeration and identification of coliform bacteria, including Escherichia coli, from aqueous samples using the membrane filtration technique with Tergitol-7 Agar. This method is particularly relevant for water quality testing in pharmaceutical manufacturing, monitoring of water for injection (WFI) systems, and various research applications where the microbial content of water is a critical parameter.

Introduction

Membrane filtration is a widely used technique for the microbiological analysis of water and other liquids. It allows for the concentration of microorganisms from a large sample volume onto the surface of a membrane filter, which is then placed on a selective and differential agar medium for incubation and enumeration.

Tergitol-7 Agar is a selective medium designed to support the growth of coliform bacteria while inhibiting the growth of Gram-positive organisms and controlling the swarming of Proteus species.[1][2][3][4] The selective agent, sodium heptadecyl sulfate (Tergitol-7), creates a favorable environment for the recovery of coliforms.[4][5] The medium also contains lactose as a carbohydrate source and bromothymol blue as a pH indicator.[2][5] Lactose-fermenting bacteria produce acidic byproducts, causing the pH indicator to change color from green to yellow, aiding in the differentiation of coliforms.[1][5]

For enhanced differentiation, Tergitol-7 Agar is often supplemented with 2,3,5-Triphenyltetrazolium Chloride (TTC).[2][3][5] Bacterial growth reduces TTC to formazan, which imparts a red color to the colonies.[2][6] However, E. coli and Enterobacter aerogenes typically do not reduce TTC, which aids in their differentiation.[4][7][8]

Materials and Equipment

2.1. Media and Reagents

  • Tergitol-7 Agar Base

  • 2,3,5-Triphenyltetrazolium Chloride (TTC) solution (1%), optional

  • Sterile distilled or deionized water

  • Sterile phosphate buffer or other appropriate diluent

2.2. Equipment

  • Sterile membrane filtration apparatus (funnel, base, and vacuum flask)

  • Sterile, gridded membrane filters (0.45 µm pore size, 47 mm diameter)

  • Vacuum source

  • Sterile forceps

  • Petri dishes (50-60 mm)

  • Incubator(s) capable of maintaining 35 ± 2°C and 44 ± 0.5°C[2]

  • Autoclave

  • Water bath

  • pH meter

  • Stereomicroscope for colony counting

Experimental Protocols

3.1. Preparation of Tergitol-7 Agar

  • Reconstitution: Suspend the amount of Tergitol-7 Agar Base powder specified by the manufacturer in 1 liter of purified water.[1][3][5] The exact amount may vary, with common formulations requiring approximately 33 g to 57.15 g per liter.[1][2]

  • Dissolution: Heat the mixture with frequent agitation and boil for one minute to ensure complete dissolution of the medium.[1][5]

  • Sterilization: Autoclave the dissolved medium at 121°C (15 psi) for 15 minutes.[1][2][3][5]

  • Cooling: Cool the sterilized medium to 45-50°C in a water bath.[2][3][5]

  • TTC Supplementation (Optional): If desired, aseptically add a sterile 1% TTC solution to the cooled agar. The typical concentration is 3-4 mL of 1% TTC solution per liter of medium.[1][2][5] Mix well to ensure even distribution.

  • Pouring Plates: Aseptically dispense the molten agar into sterile Petri dishes. Allow the agar to solidify completely at room temperature.

  • Storage: Store the prepared plates in an inverted position at 2-8°C and protect them from light.[3]

Table 1: Typical Composition of Tergitol-7 Agar

ComponentPurpose
Proteose Peptone / Enzymatic Digest of CaseinSource of carbon, nitrogen, and other essential nutrients.[1][3][4][5]
Yeast ExtractProvides B-complex vitamins and other growth factors.[1][2][3][5]
LactoseA fermentable carbohydrate for the differentiation of coliforms.[1][2][3][5]
Sodium Heptadecyl Sulfate (Tergitol-7)A selective agent that inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species.[1][2][3][4][5]
Bromothymol BlueA pH indicator that changes from green to yellow in the presence of acid produced during lactose fermentation.[1][2][3][5]
AgarA solidifying agent.[1][2]
2,3,5-Triphenyltetrazolium Chloride (TTC) (Optional)An indicator of bacterial growth; reduced to red formazan by many bacteria, but not typically by E. coli or E. aerogenes.[1][2][4][7]

3.2. Sample Preparation and Filtration

  • Sample Collection: Collect water samples in sterile containers.

  • Sample Dilution: If the sample is expected to have a high microbial load, prepare serial dilutions using a sterile diluent to obtain a colony count in the range of 20-80 colonies per filter.[9]

  • Filtration Assembly: Aseptically assemble the membrane filtration apparatus. Using sterile forceps, place a sterile, gridded membrane filter on the filter base.[10]

  • Filtration: Wet the filter with a small amount of sterile diluent to ensure a good seal. Vigorously shake the sample container and measure the desired volume. Pour the sample into the funnel and apply a vacuum.[9]

  • Rinsing: Wash the funnel walls with sterile diluent to ensure all microorganisms are captured on the filter.

  • Membrane Transfer: After filtration, turn off the vacuum and aseptically remove the funnel. Using sterile forceps, carefully lift the membrane filter from the base and place it onto the surface of the prepared Tergitol-7 Agar plate, ensuring no air bubbles are trapped underneath.[10]

3.3. Incubation

For the differentiation of total and fecal coliforms, a two-temperature incubation procedure is often employed.[2][3]

  • Total Coliforms: Incubate one set of plates at 35 ± 2°C for 18-24 hours.[1][2]

  • Fecal Coliforms (Presumptive E. coli): Incubate a second set of plates at 44 ± 0.5°C for 18-24 hours.[2][3]

Table 2: Incubation Parameters

Target OrganismTemperatureIncubation Time
Total Coliforms35 ± 2°C18 - 24 hours
Fecal Coliforms44 ± 0.5°C18 - 24 hours

Interpretation of Results

After incubation, examine the membrane filters for colony growth and morphology.

Table 3: Colony Morphology on Tergitol-7 Agar with TTC

Organism GroupColony Appearance
Escherichia coliYellow colonies with yellow halos, sometimes with rust-colored centers.[10]
Other ColiformsYellow to greenish-yellow colonies with yellow zones.[2][5]
Lactose Non-fermentersRed colonies with a blue periphery or blue/violet/indigo colonies.[6][10][11]
Gram-positive BacteriaGrowth is largely inhibited.[1][3][4]

Without TTC Supplement:

  • E. coli : Produces yellow colonies with yellow halos.[1]

  • Other Coliforms : Form yellow to yellow-green colonies.[1]

  • Non-lactose fermenters : Produce blue colonies.[1]

Confirmation of Results

For regulatory purposes or critical applications, confirmation of presumptive coliform colonies is recommended.[10][12] This can be achieved through subculturing typical colonies onto a non-selective medium and performing biochemical tests such as the oxidase and indole tests.[10]

Visual Representations

Membrane_Filtration_Workflow prep_media prep_media assemble_unit assemble_unit prep_media->assemble_unit place_filter place_filter assemble_unit->place_filter prep_sample prep_sample filter_sample filter_sample prep_sample->filter_sample rinse_funnel rinse_funnel filter_sample->rinse_funnel place_filter->filter_sample transfer_filter transfer_filter rinse_funnel->transfer_filter incubate_35 incubate_35 transfer_filter->incubate_35 incubate_44 incubate_44 transfer_filter->incubate_44 examine_colonies examine_colonies incubate_35->examine_colonies incubate_44->examine_colonies count_colonies count_colonies examine_colonies->count_colonies confirm_results confirm_results count_colonies->confirm_results

Caption: Workflow for Membrane Filtration with Tergitol-7 Agar.

Tergitol7_Logic tergitol7 tergitol7 inhibit_gp inhibit_gp tergitol7->inhibit_gp lactose lactose ferment_lactose ferment_lactose lactose->ferment_lactose acid_production acid_production ferment_lactose->acid_production color_change color_change acid_production->color_change bbt bbt bbt->color_change ttc ttc ttc_reduction ttc_reduction ttc->ttc_reduction red_colonies red_colonies ttc_reduction->red_colonies

Caption: Logic Diagram of Tergitol-7 Agar Differentiation.

References

Application Notes and Protocols for the Enumeration of E. coli and Coliforms using Tergitol-7 Agar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tergitol-7 Agar is a selective and differential medium used for the detection and enumeration of Escherichia coli and other coliform bacteria.[1][2][3] Its formulation, originally developed by Chapman, allows for the selective inhibition of Gram-positive bacteria while differentiating coliforms based on their ability to ferment lactose.[1][2][4][5][6] This medium is particularly useful in the analysis of water, food, and clinical samples to assess microbial contamination.[1][2][7] The addition of 2,3,5-Triphenyl Tetrazolium Chloride (TTC) can further aid in the differentiation of E. coli.[1][8]

Principle of the Method

Tergitol-7 Agar's functionality is based on two key principles: selectivity and differentiation.

  • Selectivity : The medium contains sodium heptadecyl sulfate (Tergitol-7), a surfactant that acts as a selective agent.[2][4][7][9] Tergitol-7 effectively inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species, which could otherwise interfere with the accurate enumeration of coliforms.[2][7][9]

  • Differentiation : The differentiation of coliforms is primarily based on lactose fermentation. The medium contains lactose as a fermentable carbohydrate and bromothymol blue as a pH indicator.[2][4][7] Lactose-fermenting bacteria, such as E. coli, produce acidic byproducts, causing a localized drop in pH. This change in pH results in the bromothymol blue indicator turning from green to yellow, leading to the formation of yellow colonies, often surrounded by a yellow halo.[1][2][4][7] Non-lactose fermenting bacteria produce blue colonies.[1][7]

The optional addition of TTC can further differentiate coliforms. Most coliforms reduce TTC to formazan, an insoluble red compound, resulting in red-colored colonies.[1][8] However, E. coli and Enterobacter aerogenes are generally poor TTC reducers and will therefore form yellow or yellowish-orange colonies.[1][8][10]

Data Presentation: Performance of Tergitol-7 Agar

Tergitol-7 Agar has been shown to be an effective medium for the recovery of coliforms. Chapman reported that coliform counts on Tergitol-7 Agar were up to 30% higher than on other selective media of the time.[4][5][6] More recent studies have compared its performance to other modern media.

Table 1: Qualitative Performance of Tergitol-7 Agar with TTC
MicroorganismLactose FermentationTTC ReductionExpected Colony Appearance
Escherichia coli+Weak/-Yellow colonies with a yellow halo, sometimes with an orange-red center.[10][11][12]
Enterobacter spp.++Greenish-yellow to dark yellow or brick-red colonies with an orange nucleus.[1][7][12]
Klebsiella spp.++Greenish-yellow to brick-red or yellow colonies without a nucleus.[1][7][12]
Citrobacter spp.++Yellow colonies with a centered orange nucleus.[11]
Salmonella spp.-+Red colonies with a blue periphery.[6]
Proteus spp.-VariableGrowth is often inhibited or non-swarming.
Gram-positive bacteria (e.g., Enterococcus faecalis)N/AN/AInhibited.
Table 2: Comparative Performance of TTC Tergitol-7 Agar for E. coli Enumeration in Water Samples

This table summarizes the findings of a study comparing the reference method TTC Tergitol-7 Agar (ISO 9308-1:2000) with five alternative methods for the detection of E. coli in water. The data is presented as the mean relative difference (RD%) of confirmed counts. A positive RD% indicates higher counts with the alternative method, while a negative RD% indicates higher counts with TTC Tergitol-7 Agar.

Alternative MethodNumber of SamplesMean Relative Difference (RD%)Statistical Significance
Chromocult Coliform agar294+5.55%Not significantly different from TTC Tergitol-7 Agar.[13]
Membrane Lauryl Sulfate agar302+1.00%Not significantly different from TTC Tergitol-7 Agar.[13]
Trypton Bile X-glucuronidase medium297-2.78%Not significantly different from TTC Tergitol-7 Agar.[13]
Membrane Faecal coliform medium303+8.81%Significantly higher counts than TTC Tergitol-7 Agar.[13]
Colilert-18/Quantitray76+18.91%Significantly higher counts than TTC Tergitol-7 Agar.[13]

Experimental Protocols

The following are detailed protocols for the preparation of Tergitol-7 Agar and the enumeration of E. coli and coliforms using the membrane filtration technique.

Preparation of Tergitol-7 Agar (with TTC)

Materials:

  • Tergitol-7 Agar Base powder[1]

  • 2,3,5-Triphenyl Tetrazolium Chloride (TTC) solution (1%)[1]

  • Distilled or deionized water

  • Autoclave

  • Sterile Petri dishes (90 mm)

  • Water bath

Procedure:

  • Suspend the medium: Suspend 33.12 grams of Tergitol-7 Agar Base powder in 1000 ml of distilled water.[1]

  • Dissolve the medium: Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the medium.[1]

  • Sterilization: Sterilize the dissolved medium by autoclaving at 121°C (15 psi) for 15 minutes.[1]

  • Cooling: After autoclaving, cool the medium to 45-50°C in a water bath.[1]

  • Addition of TTC: Aseptically add 3 ml of a 1% TTC solution to the cooled medium.[1] Mix well to ensure uniform distribution.

  • Pouring the plates: Pour the supplemented agar into sterile Petri dishes to a depth of about 4-5 mm.

  • Storage: Store the prepared plates at 2-8°C in the dark.

Enumeration of E. coli and Coliforms by Membrane Filtration

This protocol is based on the general principles of the membrane filtration technique for water analysis.

Materials:

  • Prepared Tergitol-7 Agar with TTC plates

  • Sterile membrane filters (0.45 µm pore size, 47 mm diameter)

  • Sterile filtration apparatus (funnel, base, and flask)

  • Sterile buffered dilution water

  • Sterile forceps

  • Incubator(s) set at 36 ± 2°C and 44 ± 0.5°C

  • Sample containers with sodium thiosulfate (for chlorinated water samples)

Procedure:

  • Sample Preparation:

    • Collect water samples in sterile containers. If the water is chlorinated, the container should contain sodium thiosulfate to neutralize the chlorine.

    • For samples with expected high bacterial counts, prepare serial dilutions using sterile buffered dilution water.

  • Filtration:

    • Aseptically place a sterile membrane filter, grid-side up, onto the filter base.

    • Assemble the filtration funnel onto the base.

    • Pour a known volume of the water sample (or a dilution) into the funnel. The volume filtered will depend on the expected level of contamination. For drinking water, 100 ml is typically filtered.

    • Apply a vacuum to draw the sample through the membrane filter.

    • Rinse the funnel with sterile buffered dilution water and draw it through the filter to ensure all bacteria are captured on the membrane.

  • Plating:

    • Using sterile forceps, carefully remove the membrane filter from the filtration apparatus.

    • Place the membrane filter onto the surface of a Tergitol-7 Agar plate with a rolling motion to avoid trapping air bubbles.

  • Incubation:

    • For the enumeration of total coliforms, incubate the plates at 36 ± 2°C for 21 ± 3 hours.[10]

    • For the enumeration of thermotolerant (faecal) coliforms and presumptive E. coli, incubate a separate set of plates at 44 ± 0.5°C for 18-24 hours.[1][7]

  • Colony Counting and Interpretation:

    • After incubation, examine the plates for colony growth.

    • Count the number of characteristic colonies on membranes with an appropriate colony density (typically 20-80 colonies).

    • At 36°C: Count all yellow to yellowish-orange colonies as presumptive coliforms.

    • At 44°C: Count all yellow colonies with a deep yellow halo as presumptive E. coli.[1][7]

  • Calculation of Results:

    • Calculate the number of coliforms or E. coli per 100 ml of the original sample using the following formula: (Number of colonies counted / Volume of sample filtered in ml) x 100

  • Confirmation (Recommended):

    • For regulatory purposes or higher certainty, presumptive colonies should be confirmed.

    • Subculture typical colonies onto a non-selective agar (e.g., Nutrient Agar) and perform biochemical tests.

    • Oxidase Test: Coliforms are oxidase-negative.

    • Indole Test: E. coli is typically indole-positive.[6][10] Colonies that are oxidase-negative and indole-positive are confirmed as E. coli.[6]

Visualizations

Biochemical Differentiation on Tergitol-7 Agar

Biochemical Differentiation on Tergitol-7 Agar Lactose Fermenter Lactose Fermenter (e.g., E. coli, Klebsiella) Acid Production Acid Production Lactose Fermenter->Acid Production Non-Lactose Fermenter Non-Lactose Fermenter (e.g., Salmonella) No Acid Production No Significant Acid Production Non-Lactose Fermenter->No Acid Production Bromothymol Blue (Yellow) Bromothymol Blue (Yellow) Acid Production->Bromothymol Blue (Yellow) pH drop Bromothymol Blue (Blue/Green) Bromothymol Blue (Blue/Green) No Acid Production->Bromothymol Blue (Blue/Green) pH neutral/alkaline Yellow Colony Yellow Colony/ Halo Blue Colony Blue Colony Bromothymol Blue (Yellow)->Yellow Colony Bromothymol Blue (Blue/Green)->Blue Colony

Caption: Biochemical pathway for coliform differentiation on Tergitol-7 Agar.

Experimental Workflow for E. coli and Coliform Enumeration

Experimental Workflow for E. coli and Coliform Enumeration cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Confirmation Sample Collection Sample Collection Serial Dilution Serial Dilution Sample Collection->Serial Dilution if required Membrane Filtration Membrane Filtration Sample Collection->Membrane Filtration Serial Dilution->Membrane Filtration Plating on Tergitol-7 Agar Plating on Tergitol-7 Agar Membrane Filtration->Plating on Tergitol-7 Agar Incubation Incubation Plating on Tergitol-7 Agar->Incubation Colony Counting Colony Counting Incubation->Colony Counting Calculation Calculation Colony Counting->Calculation Biochemical Confirmation Biochemical Confirmation Colony Counting->Biochemical Confirmation Final Report Final Report Calculation->Final Report Biochemical Confirmation->Final Report

Caption: Step-by-step workflow for microbial enumeration using membrane filtration.

References

Incubation temperature and time for Tergitol-7 Agar plates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Tergitol-7 Agar plates in the selective isolation and differentiation of coliform bacteria. Tergitol-7 Agar is a crucial tool in water quality analysis, food microbiology, and clinical diagnostics.

Principle of Tergitol-7 Agar

Tergitol-7 Agar is a selective and differential medium designed for the enumeration and identification of coliforms.[1][2][3] Its formulation, originally developed by Chapman, incorporates sodium heptadecyl sulfate (Tergitol-7) as a selective agent to inhibit the growth of Gram-positive bacteria and prevent the swarming of Proteus species.[4] The medium's differential capabilities are based on the fermentation of lactose. Lactose-fermenting bacteria produce acids, which lower the pH and cause the pH indicator, bromothymol blue, to change from blue-green to yellow.[1][2] This results in the formation of yellow colonies, often with a surrounding yellow halo.[5] Non-lactose fermenters produce blue or green colonies.[2][4]

The addition of 2,3,5-triphenyltetrazolium chloride (TTC) can further differentiate coliforms.[1][2] Most coliforms reduce TTC to formazan, which produces red-colored colonies.[2] However, Escherichia coli and Enterobacter aerogenes are exceptions and typically do not reduce TTC, forming yellow colonies.[4] This allows for a more rapid, presumptive identification of these organisms.[4]

Incubation Conditions

The incubation temperature and duration for Tergitol-7 Agar plates are critical parameters that depend on the specific application, such as the target organisms (total coliforms vs. fecal coliforms).

ApplicationTarget OrganismIncubation TemperatureIncubation Time
Total ColiformsGeneral coliform bacteria33-37°C18-48 hours
Fecal ColiformsColiforms of fecal origin (e.g., E. coli)44°C18-24 hours

Note: Incubation at 44°C is a more selective condition to specifically isolate fecal coliforms, as many non-fecal coliforms are unable to grow at this elevated temperature.[1][3]

Interpretation of Results

The appearance of colonies on Tergitol-7 Agar provides presumptive identification of the bacterial types present.

OrganismLactose FermentationTTC ReductionColony Appearance
Escherichia coliPositiveNegativeYellow colonies with yellow zones, sometimes with rust-colored centers.[6]
Enterobacter aerogenesPositiveNegativeGreenish-yellow colonies.[2][6]
Klebsiella speciesPositiveVariableGreenish-yellow or brick red colonies.[2][7]
Other ColiformsPositivePositiveRed or purple colonies.[4]
Non-Lactose FermentersNegativeVariableBlue, green, or purple colonies.[2][4]

Experimental Protocols

Protocol 1: Preparation of Tergitol-7 Agar Plates

Materials:

  • Tergitol-7 Agar Base powder

  • Distilled or deionized water

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (1%), optional

  • Autoclave

  • Sterile Petri dishes

  • Water bath

Procedure:

  • Suspend the Medium: Suspend the amount of Tergitol-7 Agar Base powder specified by the manufacturer in 1 liter of distilled water.[1][2]

  • Dissolve: Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the medium.[1][2]

  • Sterilize: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][2]

  • Cool: Cool the sterilized medium to 45-50°C in a water bath.[1][2]

  • Add TTC (Optional): If desired, aseptically add the appropriate volume of a sterile 1% TTC solution. For example, add 3 ml of 1% TTC solution per liter of medium.[1][2]

  • Pour Plates: Mix the medium well and pour it into sterile Petri dishes. Allow the agar to solidify at room temperature.

  • Storage: Store the prepared plates at 2-8°C, protected from light.[5]

Protocol 2: Membrane Filtration Method for Water Analysis

This method is commonly used for the enumeration of coliforms in water samples.

Materials:

  • Tergitol-7 Agar plates

  • Sterile membrane filtration apparatus (funnel, base, and filter holder)

  • Sterile membrane filters (0.45 µm pore size)

  • Sterile graduated cylinders or pipettes

  • Sterile forceps

  • Water sample

  • Incubator

Procedure:

  • Sample Preparation: Vigorously shake the water sample to ensure a uniform distribution of bacteria.[6]

  • Filtration Setup: Aseptically place a sterile membrane filter on the filter base of the filtration apparatus.

  • Filtration: Pass a known volume of the water sample through the membrane filter.

  • Rinsing: Rinse the funnel with sterile buffered water to ensure all bacteria are captured on the filter.

  • Transfer to Agar: Using sterile forceps, aseptically remove the membrane filter from the filtration unit.

  • Inoculation: Carefully place the membrane filter, grid side up, onto the surface of a Tergitol-7 Agar plate, avoiding the trapping of air bubbles.[6]

  • Incubation: Invert the plates and incubate under the appropriate conditions (see Incubation Conditions table).

  • Enumeration: After incubation, count the number of characteristic colonies on the membrane filter.

Visualizations

Biochemical Differentiation on Tergitol-7 Agar

cluster_0 Sample Inoculated on Tergitol-7 Agar cluster_1 Selective and Differential Reactions cluster_2 Colony Morphology Gram_Positive Gram-Positive Bacteria Inhibition Inhibition by Tergitol-7 Gram_Positive->Inhibition Coliforms Coliforms Lactose_Fermentation Lactose Fermentation (Acid Production) Coliforms->Lactose_Fermentation Non_Coliforms Gram-Negative Non-Coliforms No_Lactose_Fermentation No Lactose Fermentation Non_Coliforms->No_Lactose_Fermentation No_Growth No Growth Inhibition->No_Growth Yellow_Colonies Yellow Colonies (e.g., E. coli, Klebsiella) Lactose_Fermentation->Yellow_Colonies Blue_Green_Colonies Blue/Green Colonies No_Lactose_Fermentation->Blue_Green_Colonies

Caption: Biochemical differentiation of bacteria on Tergitol-7 Agar.

Experimental Workflow for Water Analysis using Membrane Filtration

Start Start: Water Sample Collection Filtration Membrane Filtration of Sample Start->Filtration Transfer Transfer Membrane to Tergitol-7 Agar Plate Filtration->Transfer Incubation Incubate at Appropriate Temperature and Time Transfer->Incubation Analysis Colony Counting and Characterization Incubation->Analysis Results Report Coliform Count (CFU/volume) Analysis->Results

Caption: Workflow for coliform enumeration in water samples.

References

Application Notes and Protocols for Interpreting Colony Morphology of E. coli on Tergitol-7 Agar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and interpreting the colony morphology of Escherichia coli on Tergitol-7 Agar. This medium is a selective and differential agar used for the detection and enumeration of coliform bacteria, including E. coli, in various samples such as water, food, and clinical specimens.

Principle of Tergitol-7 Agar

Tergitol-7 Agar operates on the principles of selective and differential growth to isolate and identify coliforms.

  • Selective Agent: The medium contains Tergitol-7 (sodium heptadecyl sulfate), a surfactant that acts as a selective agent. It inhibits the growth of Gram-positive bacteria and the swarming of Proteus species, thereby favoring the growth of Gram-negative bacteria like E. coli.

  • Differential Agents: The differentiation of coliforms is based on their ability to ferment lactose.

    • Lactose: As the primary carbohydrate source, lactose can be fermented by coliforms such as E. coli, leading to the production of acidic byproducts.

    • Bromothymol Blue: This pH indicator is incorporated into the medium. In the presence of acids produced from lactose fermentation, the indicator changes color from green (neutral pH) to yellow (acidic pH).

  • Indicator: 2,3,5-Triphenyltetrazolium chloride (TTC) is often added to the medium to further differentiate between bacterial species.

    • TTC Reduction: Many enteric bacteria can reduce the colorless TTC to formazan, which is a red, insoluble compound, resulting in red-colored colonies. Notably, E. coli and Enterobacter aerogenes are typically poor TTC reducers and therefore form colonies that are not red.

Data Presentation: Interpreting Colony Morphology

The visual characteristics of bacterial colonies on Tergitol-7 Agar provide valuable information for the presumptive identification of E. coli. The following tables summarize the expected colony morphologies.

CharacteristicEscherichia coliOther Coliforms (e.g., Klebsiella, Enterobacter)Non-Lactose Fermenters (e.g., Salmonella, Shigella)
Colony Color Yellow to yellow-orange or amber[1][2]Greenish-yellow[3]Blue or red with a blue periphery[3]
Zone of Precipitation Yellow zone in the surrounding medium[1][2]Yellow zone in the surrounding mediumNo change or blue zone in the surrounding medium
TTC Reduction Generally negative (colonies are not red)Variable, may be positive (red colonies)Positive (red colonies)

Table 1: General Colony Characteristics on Tergitol-7 Agar with TTC

E. coli itself can exhibit different colony morphologies on Tergitol-7 Agar, which may be indicative of different strains or phenotypes.

Morphological TypeDescription
Rough Flat, dry, and spreading with a cut-glass appearance.[1][2]
Intermediate Can be subdivided into intermediate-rough (raised with irregular edges and a cut-glass appearance) and intermediate-smooth (smooth and entire with a slight cut-glass appearance).[1][2]
Mucoid Appear as mucoid hemispheres. Some may initially appear small and intermediate, then develop a mucus-like material around the colony after extended incubation at room temperature.[1][2]

Table 2: Morphological Variants of E. coli Colonies on Tergitol-7 Agar

Experimental Protocols

Preparation of Tergitol-7 Agar with TTC

Materials:

  • Tergitol-7 Agar Base powder

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution (1%)

  • Distilled or deionized water

  • Autoclave

  • Sterile Petri dishes

  • Water bath

Procedure:

  • Suspend: Suspend the Tergitol-7 Agar Base powder in distilled water according to the manufacturer's instructions.

  • Dissolve: Heat the suspension to boiling with frequent agitation to completely dissolve the powder.

  • Sterilize: Autoclave the medium at 121°C for 15 minutes.

  • Cool: Cool the sterilized medium to 45-50°C in a water bath.

  • Add TTC: Aseptically add the 1% TTC solution as recommended by the manufacturer (typically 3-4 ml per liter of medium).

  • Mix and Pour: Mix the medium gently but thoroughly to ensure even distribution of the TTC. Pour the agar into sterile Petri dishes and allow them to solidify at room temperature.

  • Storage: Store the prepared plates at 2-8°C in the dark until use.

Membrane Filtration Method for Water Analysis

This protocol is adapted for the enumeration of E. coli in water samples.

Materials:

  • Prepared Tergitol-7 Agar plates with TTC

  • Sterile membrane filters (0.45 µm pore size)

  • Sterile filtration apparatus (funnel, base, and flask)

  • Sterile buffered dilution water

  • Sterile forceps

  • Incubator

Procedure:

  • Sample Preparation: Prepare serial dilutions of the water sample using sterile buffered dilution water to achieve a target colony count of 20-80 colonies per filter.

  • Filtration Setup: Aseptically assemble the filtration apparatus.

  • Membrane Placement: Using sterile forceps, place a sterile membrane filter on the filter base.

  • Sample Filtration: Pour the desired volume of the water sample or dilution into the funnel. Apply a vacuum to draw the sample through the membrane filter.

  • Rinsing: Rinse the funnel with sterile buffered dilution water and draw it through the filter to ensure all bacteria are captured on the membrane.

  • Membrane Transfer: Aseptically remove the membrane filter from the base with sterile forceps.

  • Inoculation: Carefully place the membrane filter, grid side up, onto the surface of a Tergitol-7 Agar plate, ensuring no air bubbles are trapped underneath.

  • Incubation: Invert the plates and incubate at 35-37°C for 24-48 hours. For fecal coliforms, an incubation temperature of 44.5°C for 18-24 hours can be used.[4]

  • Enumeration: After incubation, count the number of typical E. coli colonies (yellow to yellow-orange).

  • Calculation: Calculate the number of E. coli per 100 ml of the original sample using the following formula: E. coli / 100 ml = (Number of colonies counted / Volume of sample filtered in ml) x 100

Visualizations

Biochemical Pathway of Lactose Fermentation in E. coli

lactose_fermentation cluster_medium External Medium cluster_cell E. coli Cell cluster_transport Transport cluster_metabolism Metabolism cluster_indicator Indicator Reaction Lactose Lactose LacY Lactose Permease (LacY) Lactose->LacY Uptake Lactose_in Lactose LacY->Lactose_in beta_gal β-Galactosidase (LacZ) Lactose_in->beta_gal Glucose Glucose beta_gal->Glucose Galactose Galactose beta_gal->Galactose Glycolysis Glycolysis Glucose->Glycolysis Galactose->Glycolysis Enters glycolysis after conversion Pyruvate Pyruvate Glycolysis->Pyruvate Acid Acidic Byproducts (Lactate, Acetate, etc.) Pyruvate->Acid BTB_yellow Bromothymol Blue (Yellow, pH <6.0) Acid->BTB_yellow Lowers pH BTB_green Bromothymol Blue (Green, pH ~6.9)

Caption: Lactose fermentation pathway in E. coli.

Experimental Workflow for E. coli Enumeration

experimental_workflow A 1. Sample Collection (e.g., Water Sample) B 2. Serial Dilution (if necessary) A->B C 3. Membrane Filtration (0.45 µm filter) B->C D 4. Place Filter on Tergitol-7 Agar C->D E 5. Incubation (35-37°C, 24-48h) D->E F 6. Colony Examination (Yellow/Yellow-orange colonies) E->F G 7. Enumeration and Calculation (CFU/100ml) F->G

Caption: Membrane filtration workflow for E. coli.

Logical Relationship for TTC Reduction

ttc_reduction A Bacterial Respiration (Electron Transport Chain) B TTC (Colorless) A->B Reduces C Formazan (Red, Insoluble) B->C F Red Colony D Most Coliforms D->A D->F Leads to E E. coli E->A G Non-Red Colony E->G Typically does not efficiently lead to

References

Application Notes and Protocols for the Identification of Coliform Species on Tergitol-7 Agar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tergitol-7 Agar for the selective isolation and differentiation of coliform bacteria. This document outlines the underlying principles of the medium, detailed experimental protocols, and expected results for various coliform species.

Introduction

Tergitol-7 Agar is a selective and differential medium used for the detection and enumeration of coliform bacteria, particularly in water and food samples.[1][2][3] Its selective properties are conferred by the inclusion of sodium heptadecyl sulfate (Tergitol-7), which inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species.[1][2][3][4][5] The differential capacity of the medium is based on the fermentation of lactose, which is indicated by a pH change detected by bromothymol blue.[1][2][3] Further differentiation can be achieved with the addition of 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced by many bacteria to produce colored formazan.[1][2][4]

Principle of Differentiation

The differentiation of coliform species on Tergitol-7 Agar relies on two key metabolic processes: lactose fermentation and, when supplemented, the reduction of TTC.

  • Lactose Fermentation: Coliform bacteria that can ferment lactose produce acidic byproducts. This acidifies the medium, causing the pH indicator, bromothymol blue, to change from green to yellow.[1] This results in the formation of yellow colonies, often surrounded by a yellow halo.[1][2] Non-lactose fermenters do not produce acid, and their colonies will appear blue or green.[4][5]

  • TTC Reduction: The addition of TTC to the agar allows for further differentiation. Many coliforms reduce the colorless TTC to a red, insoluble formazan.[1][4] However, Escherichia coli and Enterobacter aerogenes are noted for not reducing TTC, or reducing it weakly.[4][6][7] This differential reduction of TTC, combined with lactose fermentation, results in a spectrum of colony colors and appearances.

Below is a signaling pathway diagram illustrating the differentiation mechanism.

cluster_lactose Lactose Fermentation cluster_ttc TTC Reduction Lactose Lactose Acid Production Acid Production Lactose->Acid Production Fermentation Yellow Colonies Yellow Colonies Acid Production->Yellow Colonies Bromothymol Blue TTC (Colorless) TTC (Colorless) Formazan (Red) Formazan (Red) TTC (Colorless)->Formazan (Red) Reduction Red Colonies Red Colonies Formazan (Red)->Red Colonies Coliforms Coliforms Coliforms->Lactose Non-Lactose Fermenters Non-Lactose Fermenters Non-Lactose Fermenters->TTC (Colorless)

Differentiation pathways on Tergitol-7 Agar.

Data Presentation: Colony Characteristics

The following table summarizes the expected colony morphology of various coliform and non-coliform species on Tergitol-7 Agar with the addition of TTC.

OrganismLactose FermentationTTC ReductionColony Appearance
Escherichia coliPositiveNegative/WeakYellow colonies with a yellow halo, sometimes with rust-colored centers.[2][8]
Enterobacter aerogenesPositiveNegative/WeakGreenish-yellow or yellow colonies.[2][5]
Klebsiella spp.PositiveVariableBrick red or yellow colonies, typically without a nucleus-like center. The surrounding medium is yellow.[9]
Citrobacter spp.PositiveVariableYellow colonies with a centered orange nucleus.[9]
Lactose Non-fermenters (e.g., Salmonella, Shigella)NegativePositiveRed or purple colonies with a blue periphery.[2][6]
Proteus spp.NegativePositiveGrowth is often inhibited, but may form red colonies with a blue periphery and no swarming.[8]
Gram-positive bacteria (e.g., Enterococcus faecalis)N/AN/AInhibited growth.[1]

Experimental Protocols

Preparation of Tergitol-7 Agar with TTC
  • Suspend: Suspend 33.1 grams of Tergitol-7 Agar base in 1 liter of purified water.[2]

  • Dissolve: Heat with frequent agitation and bring to a boil for one minute to ensure complete dissolution.[1]

  • Sterilize: Autoclave at 121°C for 15 minutes.[1][2]

  • Cool: Cool the medium to 45-50°C in a water bath.[2]

  • Add TTC: Aseptically add 3-4 mL of a sterile 1% TTC solution.[1][2]

  • Pour: Mix gently and pour into sterile Petri dishes.

  • Storage: Store the prepared plates at 2-8°C, protected from light.[10]

The following diagram outlines the workflow for preparing Tergitol-7 Agar plates.

Start Start Suspend Powder Suspend 33.1g of Tergitol-7 Agar Base in 1L Purified Water Start->Suspend Powder Heat to Boil Heat with frequent agitation and boil for 1 minute Suspend Powder->Heat to Boil Autoclave Sterilize by autoclaving at 121°C for 15 minutes Heat to Boil->Autoclave Cool Medium Cool to 45-50°C Autoclave->Cool Medium Add TTC Aseptically add 3-4 mL of 1% TTC solution Cool Medium->Add TTC Pour Plates Mix gently and pour into sterile Petri dishes Add TTC->Pour Plates Store Plates Store at 2-8°C, protected from light Pour Plates->Store Plates End End Store Plates->End

Workflow for Tergitol-7 Agar preparation.
Membrane Filtration Method for Water Analysis

This protocol is based on the ISO 9308-1 standard for the enumeration of E. coli and coliform bacteria.

  • Sample Preparation: Prepare serial dilutions of the water sample as required to obtain a countable number of colonies (typically 20-80) on the membrane filter.

  • Filtration: Filter a known volume of the sample or dilution through a 0.45 µm membrane filter.

  • Transfer Membrane: Aseptically transfer the membrane filter onto the surface of a pre-poured Tergitol-7 Agar plate, ensuring no air bubbles are trapped underneath.

  • Incubation: Invert the plates and incubate at 36 ± 2°C for 21 ± 3 hours for the enumeration of total coliforms. For the specific enumeration of thermotolerant (faecal) coliforms, including E. coli, incubate a parallel plate at 44 ± 0.5°C for 21 ± 3 hours.[11]

  • Colony Counting and Identification: Following incubation, examine the plates for typical colony morphologies as described in Table 1. Count the characteristic colonies and calculate the number of coliforms or E. coli per volume of the original sample.

  • Confirmation: For regulatory purposes, presumptive colonies may require further confirmation through biochemical tests such as the oxidase and indole tests.[8][11]

The experimental workflow for water analysis is depicted in the following diagram.

Start Start Sample Preparation Prepare serial dilutions of water sample Start->Sample Preparation Membrane Filtration Filter a known volume through a 0.45µm membrane Sample Preparation->Membrane Filtration Transfer to Agar Aseptically place membrane on Tergitol-7 Agar Membrane Filtration->Transfer to Agar Incubation Incubate at 36°C (total coliforms) and 44°C (faecal coliforms) Transfer to Agar->Incubation Colony Examination Examine for typical colony morphology Incubation->Colony Examination Confirmation Tests Perform oxidase and indole tests if required Colony Examination->Confirmation Tests End End Confirmation Tests->End

Membrane filtration workflow for water analysis.

Quality Control

Regular quality control is essential to ensure the reliable performance of Tergitol-7 Agar. The following table lists recommended control organisms and their expected results.

Control OrganismATCC StrainExpected GrowthColony Appearance on Tergitol-7 with TTC
Escherichia coli25922GoodYellow colonies with a yellow halo.
Enterobacter aerogenes13048GoodGreenish-yellow colonies.
Citrobacter freundii43864GoodYellow-orange colonies.[7]
Enterococcus faecalis29212InhibitedNo growth or poor growth.
Proteus mirabilis12453InhibitedNo growth or poor growth, no swarming.[4]

Performance Characteristics

While Tergitol-7 Agar is a widely used and accepted medium, it's important to be aware of its performance characteristics in comparison to other methods.

  • Recovery Rates: Some studies have indicated that coliform counts on Tergitol-7 Agar can be up to 30% higher than on other selective media.[1][5] However, other research comparing it to newer methods has shown that alternative media may yield significantly higher counts, with mean relative differences of 8.81% and 18.91% being reported for two such alternatives.[6][9][12] One study found that the ISO method using Lactose TTC with Tergitol-7 failed to detect a significant percentage of coliforms and E. coli compared to newer chromogenic and defined substrate technologies.[13]

  • Specificity and Sensitivity: The selectivity of Tergitol-7 inhibits many non-target organisms. However, for definitive identification, especially in critical applications, confirmation of presumptive colonies is recommended as some non-coliform bacteria may grow and exhibit similar colony characteristics.

Limitations

  • For definitive identification of isolates, further biochemical, immunological, molecular, or mass spectrometry testing is recommended.[8]

  • The reduction of TTC is an irreversible reaction.[4]

  • Some strains of E. coli and E. aerogenes may not produce typical reactions.[4][6]

  • A non-selective medium should be used in parallel to recover organisms that may be present in low numbers or inhibited by the selective agents in Tergitol-7 Agar.[4]

By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize Tergitol-7 Agar for the reliable detection and differentiation of coliform species in various samples.

References

Application Notes and Protocols for the Use of Tergitol-7 Agar in Microbial Analysis of Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tergitol-7 Agar is a selective and differential medium used for the detection and enumeration of coliform bacteria, including Escherichia coli, in food and water samples.[1][2][3] Its selective properties are conferred by the presence of sodium heptadecyl sulfate (Tergitol-7), which inhibits the growth of Gram-positive bacteria and restricts the swarming of Proteus species.[1][2][3] The differential capacity of the medium is based on the fermentation of lactose and the reduction of 2,3,5-triphenyltetrazolium chloride (TTC). Lactose-fermenting bacteria produce acidic byproducts, causing a color change in the pH indicator, bromothymol blue, from green to yellow.[1][4] The addition of TTC allows for further differentiation, as most coliforms reduce it to form red-colored formazan, while E. coli and Enterobacter aerogenes typically do not or only weakly reduce it, appearing as yellow or greenish-yellow colonies.[1][3] This medium is valuable in food safety and quality control for monitoring fecal contamination and general hygiene.

Principle of Tergitol-7 Agar

Tergitol-7 Agar is formulated to support the growth of coliforms while inhibiting other microorganisms. The key components and their functions are summarized below:

ComponentFunction
Proteose Peptone & Yeast Extract Provide essential nutrients, including nitrogen, carbon, vitamins, and minerals for bacterial growth.[1][4]
Lactose A fermentable carbohydrate that allows for the differentiation of lactose-fermenting from non-lactose-fermenting bacteria.[1]
Sodium Heptadecyl Sulfate (Tergitol-7) A selective agent that inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species.[1][2][3]
Bromothymol Blue A pH indicator that changes color from green to yellow in the presence of acidic byproducts from lactose fermentation.[1][4]
2,3,5-Triphenyltetrazolium Chloride (TTC) A redox indicator that is reduced by many bacteria to form a red, insoluble formazan. This aids in the differentiation of coliforms.[1][3]
Agar A solidifying agent.

Performance Characteristics

Tergitol-7 Agar has been reported to yield higher recovery rates for coliforms compared to other selective media. While specific quantitative data from direct comparative studies on various food matrices is limited in the readily available literature, the qualitative consensus supports its superior performance. The following table provides an illustrative comparison based on descriptions from various sources.

Table 1: Illustrative Performance Comparison of Tergitol-7 Agar with other Selective Media for Coliform Enumeration

MediumTarget OrganismsReported Recovery of ColiformsSelectivityDifferentiation
Tergitol-7 Agar Coliforms, E. coliHighGood (Inhibits Gram-positives and Proteus swarming)Good (Lactose fermentation and TTC reduction)
Violet Red Bile Agar (VRBA) Coliforms, E. coliModerate to HighGood (Inhibits Gram-positives)Good (Lactose fermentation and bile precipitation)
MacConkey Agar Enteric bacteriaModerateGood (Inhibits Gram-positives)Good (Lactose fermentation)
Eosin Methylene Blue (EMB) Agar Gram-negative enteric bacteriaModerateGood (Inhibits Gram-positives)Excellent (Differentiates E. coli based on metallic sheen)

Note: This table is illustrative and based on qualitative descriptions found in the cited literature. Actual performance may vary depending on the specific food matrix and microbial population.

Experimental Protocols

The following are detailed protocols for the use of Tergitol-7 Agar in the microbial analysis of various food samples.

Preparation of Tergitol-7 Agar
  • Suspend: Weigh 33.1 grams of Tergitol-7 Agar base powder and suspend it in 1 liter of distilled water.[1][2]

  • Dissolve: Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the medium.[1][2]

  • Sterilize: Autoclave the dissolved medium at 121°C for 15 minutes.[1][2]

  • Cool: Cool the sterilized medium to 45-50°C in a water bath.

  • Supplement (Optional but Recommended): Aseptically add 3 ml of a 1% sterile solution of 2,3,5-triphenyltetrazolium chloride (TTC).[1]

  • Pour: Mix well and pour the supplemented medium into sterile Petri plates.

  • Storage: Store the prepared plates at 2-8°C in the dark.

Protocol 1: Analysis of Liquid Food Samples (e.g., Milk, Juices)

This protocol utilizes the membrane filtration technique, which is particularly suitable for liquid samples with expected low microbial loads.

  • Sample Preparation: Prepare serial dilutions of the liquid food sample in a suitable diluent (e.g., 0.1% peptone water or Butterfield's phosphate buffer).

  • Membrane Filtration:

    • Aseptically place a sterile membrane filter (0.45 µm pore size) onto the filtration apparatus.

    • Filter a known volume (e.g., 1 ml, 10 ml, or 100 ml depending on the expected contamination level) of the sample or its dilution.

    • Rinse the funnel with sterile diluent.

  • Plating:

    • Aseptically transfer the membrane filter onto the surface of a pre-poured Tergitol-7 Agar plate, ensuring no air bubbles are trapped underneath.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[1]

  • Enumeration and Interpretation:

    • Count the colonies exhibiting typical morphology.

    • Coliforms (lactose-fermenting): Yellow to greenish-yellow colonies.[1]

    • E. coli: Typically yellow colonies, sometimes with an orange or red center due to weak TTC reduction.[4]

    • Other coliforms (e.g., Klebsiella, Enterobacter): Greenish-yellow to brick-red colonies.[1]

    • Non-lactose fermenters: Blue or red colonies.[1]

  • Calculation: Calculate the number of colony-forming units (CFU) per milliliter (or gram) of the original sample based on the dilution factor and the volume filtered.

Protocol 2: Analysis of Solid Food Samples (e.g., Ground Meat, Produce)

This protocol uses the surface plating method after homogenization of the solid sample.

  • Sample Preparation:

    • Aseptically weigh 10 grams of the food sample into a sterile stomacher bag.

    • Add 90 ml of a suitable sterile diluent (e.g., 0.1% peptone water).

    • Homogenize the sample in a stomacher for 1-2 minutes to create a 1:10 dilution.

    • Prepare further serial decimal dilutions as required.

  • Plating:

    • Pipette 0.1 ml of the appropriate dilutions onto the surface of pre-dried Tergitol-7 Agar plates.

    • Spread the inoculum evenly over the surface of the agar using a sterile spreader.

  • Incubation: Allow the inoculum to be absorbed into the agar, then invert the plates and incubate at 35-37°C for 18-24 hours.

  • Enumeration and Interpretation: Follow step 5 from Protocol 1.

  • Calculation: Calculate the number of CFU per gram of the original sample.

Visualizations

Biochemical Pathway of Lactose Fermentation and TTC Reduction

cluster_lactose Lactose Fermentation cluster_ttc TTC Reduction cluster_indicator Indicator Reaction Lactose Lactose Glucose Glucose Lactose->Glucose β-galactosidase Galactose Galactose Lactose->Galactose β-galactosidase Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acid Acidic Byproducts Pyruvate->Acid BromothymolBlue_acid Bromothymol Blue (Yellow, pH < 6.0) Acid->BromothymolBlue_acid TTC TTC (colorless) Formazan Formazan (red) TTC->Formazan Bacterial Dehydrogenases BromothymolBlue_neutral Bromothymol Blue (Green, pH > 7.6) BromothymolBlue_neutral->BromothymolBlue_acid pH drop

Caption: Biochemical reactions on Tergitol-7 Agar.

Experimental Workflow for Microbial Analysis of Solid Food Samples

start Start: Solid Food Sample homogenization 1. Homogenization (10g sample + 90ml diluent) start->homogenization dilution 2. Serial Dilution homogenization->dilution plating 3. Surface Plating (0.1ml onto Tergitol-7 Agar) dilution->plating incubation 4. Incubation (35-37°C for 18-24h) plating->incubation enumeration 5. Colony Enumeration & Interpretation incubation->enumeration calculation 6. CFU/g Calculation enumeration->calculation end End: Report Results calculation->end

Caption: Workflow for solid food sample analysis.

Logical Relationship of Differentiation on Tergitol-7 Agar

cluster_lactose_ferm Lactose Fermentation cluster_ttc_red TTC Reduction cluster_colony Colony Appearance bacterium Bacterium on Tergitol-7 Agar lactose_yes Yes bacterium->lactose_yes Lactose Fermenter lactose_no No bacterium->lactose_no Non-Lactose Fermenter ttc_strong Strong lactose_yes->ttc_strong ttc_weak Weak/None lactose_yes->ttc_weak ttc_no_ferm Variable lactose_no->ttc_no_ferm colony_red_center Yellow with Red Center ttc_strong->colony_red_center colony_yellow Yellow/Greenish-Yellow ttc_weak->colony_yellow colony_blue Blue/Red ttc_no_ferm->colony_blue

Caption: Differentiation logic on Tergitol-7 Agar.

References

Application Notes and Protocols for Tergitol-7 Agar in a Clinical Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Intended Use

Tergitol-7 Agar is a selective and differential medium recommended for the enumeration and identification of coliform bacteria.[1][2][3] It is particularly useful in the analysis of water, food, and clinical samples such as urine.[1][3][4] The medium facilitates the early recognition of Escherichia coli and other coliforms.[5] With the addition of 2,3,5-Triphenyltetrazolium Chloride (TTC), the medium can also be suitable for the isolation of Candida spp. and other fungi.[2]

Principle of the Medium

Tergitol-7 Agar's selective and differential properties are based on several key components. Sodium heptadecyl sulphate (Tergitol 7) is a selective agent that inhibits the growth of Gram-positive bacteria and the swarming of Proteus species, while allowing for the unrestricted development of coliform bacteria.[1][2][3][6][7]

The medium is differential based on the fermentation of lactose. Lactose-fermenting bacteria produce acids, which lower the pH of the medium. The pH indicator, bromothymol blue, changes color from green to yellow in the presence of acid, resulting in yellow colonies.[1][3][6] Non-lactose fermenters produce blue colonies.[1][3]

The optional addition of TTC acts as an indicator of bacterial growth and metabolic activity.[2] Most bacteria reduce TTC to formazan, which is an insoluble red complex, resulting in red colonies.[1][3] However, Escherichia coli and Enterobacter aerogenes are poor TTC reducers and thus form yellow or greenish-yellow colonies.[3][5]

Interpretation of Results

The interpretation of colonial morphology is crucial for the presumptive identification of organisms. The appearance of colonies can vary depending on the presence or absence of TTC.

  • Lactose-fermenting organisms: Produce yellow colonies with a yellow halo due to acid production from lactose fermentation. E. coli typically forms yellow colonies with a yellow halo. Klebsiella and Enterobacter may form greenish-yellow colonies.[1][3][8]

  • Non-lactose fermenting organisms: Produce blue colonies.[1][2]

  • With TTC supplement: Most lactose non-fermenters will produce red colonies due to the reduction of TTC to formazan.[2][7] E. coli and Enterobacter aerogenes typically do not reduce TTC and will appear as yellow colonies.[3][5]

Data Presentation

Formulation of Tergitol-7 Agar

The following table summarizes the typical composition of Tergitol-7 Agar base per liter of purified water. Formulations may be adjusted to meet performance standards.[2][3]

ComponentConcentration (g/L)Purpose
Proteose Peptone / Enzymatic Digest of Casein5.0Source of carbon, nitrogen, and other essential nutrients.[1][3]
Yeast Extract3.0Source of B-complex vitamins and other growth factors.[1][2]
Lactose10.0Fermentable carbohydrate for differentiation.[1][2]
Sodium Heptadecyl Sulphate (Tergitol 7)0.1Selective agent to inhibit Gram-positive bacteria and swarming.[1][3]
Bromothymol Blue0.025pH indicator.[1][3]
Agar15.0Solidifying agent.[1][2]
Final pH 6.9 ± 0.2 at 25°C
Quality Control and Expected Cultural Response

Quality control should be performed in accordance with established laboratory procedures. The following table indicates the expected cultural response on Tergitol-7 Agar with TTC after 18-48 hours of incubation at 35-37°C.

Organism (ATCC Strain)Expected GrowthColony Color and Appearance
Escherichia coli (25922)Good to excellentYellow colonies, sometimes with an orange to red center.[5][7]
Enterobacter aerogenes (13048)Good to excellentGreenish-yellow to reddish-brown colonies.[3][7]
Proteus mirabilis (12453)InhibitedNo growth or poor growth.
Enterococcus faecalis (29212)InhibitedNo growth.
Salmonella Typhimurium (14028)Good to excellentBlue to greenish colonies.
Shigella flexneri (12022)Good to excellentBlue to greenish colonies.

Experimental Protocols

Preparation of Tergitol-7 Agar from Dehydrated Medium
  • Suspend: Suspend 33.1 grams of Tergitol-7 Agar Base powder in 1000 ml of purified or distilled water.[1]

  • Dissolve: Heat the suspension to boiling with frequent agitation to ensure the medium is completely dissolved.[2][6]

  • Sterilize: Autoclave the dissolved medium at 121°C (15 lbs pressure) for 15 minutes.[1][2]

  • Cool: Cool the sterilized medium to 45-50°C in a water bath.[1][3]

  • Supplement (Optional): For Tergitol-7 Agar with TTC, aseptically add 3-4 ml of a 1% TTC solution.[1][2] Mix well.

  • Pour: Dispense the medium into sterile Petri plates and allow it to solidify on a level surface.

  • Storage: Store the prepared plates at 2-8°C in the dark.[8] Prepared media should ideally be used within 30 days.[8]

Quality Control of Prepared Media
  • Visual Inspection: Examine the prepared plates for color (green), clarity (clear to slightly opalescent), and the presence of any contaminants.[1][3]

  • pH Check: The pH of the solidified medium should be 6.9 ± 0.2 at 25°C.[1][3]

  • Performance Testing: Inoculate plates with the quality control organisms listed in Table 2.2. Incubate at 35-37°C for 18-48 hours and observe for the expected growth and colonial morphology.

Specimen Handling and Inoculation (Clinical Urine Sample)
  • Sample Collection: Collect a mid-stream urine sample in a sterile container. Process the sample as soon as possible after collection.

  • Inoculation:

    • Using a calibrated loop (e.g., 0.001 ml), inoculate the Tergitol-7 Agar plate by streaking for isolation to obtain individual colonies.

    • A non-selective medium, such as Blood Agar, should also be inoculated to provide a quantitative measure of all bacteria present.

  • Incubation: Incubate the inoculated plates in an aerobic atmosphere at 35-37°C for 18-24 hours.[5] Plates may be incubated for up to 48 hours if no growth is observed at 24 hours.[5]

Examination and Interpretation of Cultures
  • Examine Plates: After incubation, examine the plates for bacterial growth.

  • Colony Count: If a calibrated loop was used, count the number of colonies of each morphological type and multiply by the loop dilution factor to determine the colony forming units per milliliter (CFU/ml).

  • Presumptive Identification: Based on the colony morphology as described in section 1.3, make a presumptive identification of the isolates.

  • Further Identification: For a definitive identification, perform additional biochemical, immunological, molecular, or mass spectrometry testing on colonies from a pure culture.[9]

Visualizations

Workflow for Preparation of Tergitol-7 Agar

G cluster_prep Media Preparation suspend Suspend 33.1g of powder in 1L of purified water dissolve Heat to boiling with agitation suspend->dissolve sterilize Autoclave at 121°C for 15 minutes dissolve->sterilize cool Cool to 45-50°C sterilize->cool supplement Aseptically add TTC solution (optional) cool->supplement pour Pour into sterile Petri plates cool->pour without TTC supplement->pour store Store at 2-8°C pour->store

Caption: Workflow for preparing Tergitol-7 Agar plates.

Logical Flow for Interpretation of Results on Tergitol-7 Agar with TTC

G start Inoculated Tergitol-7 Agar with TTC growth Growth observed after 18-48h incubation? start->growth no_growth No significant growth (Gram-positive inhibited) growth->no_growth No colony_color What is the colony color? growth->colony_color Yes yellow Yellow / Greenish-yellow Colonies colony_color->yellow Yellow red Red / Blue Colonies colony_color->red Red/Blue lactose_fermenter Presumptive Lactose Fermenter (e.g., E. coli, Enterobacter) yellow->lactose_fermenter non_lactose_fermenter Presumptive Non-Lactose Fermenter (e.g., Salmonella, Shigella) red->non_lactose_fermenter confirm Perform further biochemical tests for definitive identification lactose_fermenter->confirm non_lactose_fermenter->confirm

Caption: Interpretation flowchart for Tergitol-7 Agar with TTC.

References

Quantitative Analysis of Coliforms in Environmental Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of coliform bacteria, particularly total coliforms and the fecal indicator bacterium Escherichia coli (E. coli), is a cornerstone of environmental water quality monitoring. These analyses are critical for assessing the sanitary condition of water bodies, ensuring the safety of drinking and recreational waters, and monitoring the efficacy of water treatment processes. The presence of coliforms can indicate contamination by pathogenic microorganisms. This document provides detailed application notes and experimental protocols for three widely accepted methods for the quantitative analysis of coliforms in environmental water samples: Membrane Filtration (MF), Multiple-Tube Fermentation (MPN), and Enzyme Substrate Assays.

Methods Overview

Three primary methods are employed for the quantitative enumeration of coliforms in water:

  • Membrane Filtration (MF): This technique involves filtering a water sample through a membrane that retains bacteria. The membrane is then placed on a selective agar medium, and incubated. The resulting colonies are counted to determine the number of coliforms, reported as Colony-Forming Units (CFU) per 100 mL.[1] This method is known for its precision and ability to test large sample volumes.[1]

  • Multiple-Tube Fermentation (MPN): Also known as the Most Probable Number (MPN) method, this technique involves inoculating a series of tubes containing a selective liquid broth with different volumes of the water sample.[2][3] The presence or absence of gas and/or acid production after incubation is used to statistically estimate the coliform concentration, reported as MPN per 100 mL.[2][3] The MPN method is particularly useful for turbid or heavily contaminated water samples.[3][4]

  • Enzyme Substrate Assays: These methods utilize chromogenic or fluorogenic substrates that are specific to enzymes produced by coliforms (e.g., β-galactosidase) and E. coli (e.g., β-glucuronidase).[5] The development of color or fluorescence indicates the presence of the target bacteria. When used with a quantification system like the Quanti-Tray®, this method provides a Most Probable Number (MPN) of coliforms and E. coli simultaneously.[5][6][7]

Data Presentation: Quantitative Comparison of Methods

The following tables summarize representative quantitative data from comparative studies of the Membrane Filtration, Multiple-Tube Fermentation, and Enzyme Substrate (Colilert) methods for the enumeration of total coliforms and E. coli in various environmental water samples.

Table 1: Total Coliforms (CFU or MPN / 100 mL)

Water SourceMembrane Filtration (CFU/100 mL)Multiple-Tube Fermentation (MPN/100 mL)Enzyme Substrate (Colilert) (MPN/100 mL)
River Water150170165
Lake Water455048
Wastewater Effluent1,2001,5001,400
Drinking Water<1<1<1

Table 2: E. coli (CFU or MPN / 100 mL)

Water SourceMembrane Filtration (CFU/100 mL)Multiple-Tube Fermentation (MPN/100 mL)Enzyme Substrate (Colilert) (MPN/100 mL)
River Water809588
Lake Water152018
Wastewater Effluent600750700
Drinking Water<1<1<1

Note: The data presented are illustrative and can vary significantly based on the specific water body, environmental conditions, and laboratory procedures.

Experimental Protocols

Membrane Filtration (MF) Method (Based on EPA Method 1604)

This protocol describes the simultaneous detection of total coliforms and E. coli.[8][9]

Materials:

  • Sterile filtration apparatus (funnel, base, and flask)

  • Sterile, gridded membrane filters (47 mm diameter, 0.45 µm pore size)

  • Sterile petri dishes (50 mm)

  • MI agar or MI broth

  • Sterile absorbent pads (if using MI broth)

  • Sterile buffered dilution water

  • Incubator (35 ± 0.5°C)

  • Longwave ultraviolet (UV) lamp (366 nm)

  • Forceps

Procedure:

  • Sample Preparation: If necessary, prepare serial dilutions of the water sample using sterile buffered dilution water to achieve a target colony count of 20-80 coliform colonies per filter.[10]

  • Filtration Apparatus Assembly: Aseptically place a sterile membrane filter, grid-side up, onto the filter base. Attach the funnel.

  • Filtration: Shake the sample vigorously. Measure 100 mL (or a diluted sample volume) and pour it into the funnel. Apply a vacuum to filter the sample.

  • Rinsing: With the vacuum still applied, rinse the inner walls of the funnel with 20-30 mL of sterile buffered dilution water. Repeat twice.

  • Membrane Transfer: Turn off the vacuum and remove the funnel. Using sterile forceps, carefully remove the membrane filter from the base.

  • Plating:

    • MI Agar: Place the membrane filter onto the surface of the MI agar in a petri dish with a rolling motion to avoid air bubbles.

    • MI Broth: Place a sterile absorbent pad in a petri dish and saturate it with 2.0-2.2 mL of MI broth. Place the membrane filter on the saturated pad.

  • Incubation: Invert the petri dishes and incubate at 35 ± 0.5°C for 24 hours.

  • Colony Counting and Interpretation:

    • Total Coliforms: After 24 hours, count all colonies that produce a fluorescent product under a longwave UV light (366 nm).

    • E. coli: Count all colonies that are blue under ambient light. These colonies may or may not be fluorescent.

  • Calculation: Calculate the number of total coliforms and E. coli per 100 mL using the following formula:

    (Number of colonies counted / Volume of sample filtered in mL) x 100

Multiple-Tube Fermentation (MPN) Method (Based on APHA 9221)

This protocol outlines the presumptive, confirmed, and completed phases for total coliform detection.[2][11][12]

Materials:

  • Sterile culture tubes with fermentation vials (Durham tubes)

  • Lauryl Tryptose Broth (LTB)

  • Brilliant Green Lactose Bile (BGLB) Broth

  • EC Medium

  • Sterile pipettes

  • Incubators (35 ± 0.5°C and 44.5 ± 0.2°C water bath)

Procedure:

A. Presumptive Phase

  • Inoculation: Arrange multiple sets of LTB tubes (e.g., 5 tubes per dilution). Inoculate a series of tubes with decreasing volumes of the water sample (e.g., 10 mL, 1.0 mL, and 0.1 mL). For the 10 mL inocula, use double-strength LTB.

  • Incubation: Incubate the inoculated tubes at 35 ± 0.5°C for 24 ± 2 hours.

  • Observation: Examine each tube for gas formation in the Durham vial. If no gas is present, re-incubate for an additional 24 hours (total 48 ± 3 hours). The presence of gas at any point is a positive presumptive test.

B. Confirmed Phase

  • Transfer: For each positive presumptive tube, use a sterile loop to transfer one loopful of culture to a tube of BGLB broth.

  • Incubation: Incubate the BGLB tubes at 35 ± 0.5°C for 48 ± 3 hours.

  • Observation: The formation of gas in the Durham vial at any time confirms the presence of total coliforms.

C. Fecal Coliform/E. coli Confirmation

  • Transfer: From each positive LTB tube, transfer a loopful of culture to a tube of EC medium.

  • Incubation: Incubate the EC tubes in a water bath at 44.5 ± 0.2°C for 24 ± 2 hours.

  • Observation: Gas production in the EC medium is a positive test for fecal coliforms.

D. Calculation

  • Record the number of positive tubes in the confirmed phase for each dilution.

  • Use an MPN table to determine the Most Probable Number of coliforms per 100 mL.

Enzyme Substrate Assay (IDEXX Colilert/Quanti-Tray Method)

This protocol describes the simultaneous quantification of total coliforms and E. coli using the Colilert reagent and Quanti-Tray/2000.[6][7][13][14]

Materials:

  • IDEXX Colilert reagent

  • Sterile, transparent, non-fluorescing 100 mL vessels

  • IDEXX Quanti-Tray/2000

  • Quanti-Tray Sealer

  • Incubator (35 ± 0.5°C)

  • Longwave ultraviolet (UV) lamp (366 nm)

  • Quanti-Tray/2000 MPN Table

Procedure:

  • Sample and Reagent Preparation: Aseptically add the contents of one Colilert packet to a 100 mL water sample in a sterile vessel.

  • Dissolving Reagent: Cap the vessel and shake until the reagent is completely dissolved. The water may remain cloudy.

  • Filling the Quanti-Tray: Pour the sample/reagent mixture into a Quanti-Tray/2000, avoiding contact with the foil tab.

  • Sealing: Seal the Quanti-Tray using the Quanti-Tray Sealer according to the manufacturer's instructions.

  • Incubation: Place the sealed tray in a 35 ± 0.5°C incubator for 24 hours (or 18 hours for Colilert-18).

  • Reading and Interpreting Results:

    • Total Coliforms: After incubation, count the number of yellow wells. Compare the result to the provided comparator.

    • E. coli: View the tray under a longwave UV lamp in a dark environment. Count the number of fluorescent wells.

  • Quantification: Refer to the MPN table provided with the Quanti-Trays to determine the Most Probable Number of total coliforms and E. coli per 100 mL based on the number of positive wells.

Visualizations

Experimental Workflows

Membrane_Filtration_Workflow cluster_prep Sample Preparation cluster_filtration Filtration cluster_culture Culturing cluster_analysis Analysis Sample Water Sample Dilution Serial Dilution (if needed) Sample->Dilution Filtration Filter 100 mL through 0.45 µm membrane Dilution->Filtration Rinse Rinse with sterile water Filtration->Rinse Plating Place membrane on selective agar (MI Agar) Rinse->Plating Incubation Incubate at 35°C for 24h Plating->Incubation Counting Count fluorescent (Total Coliforms) and blue (E. coli) colonies Incubation->Counting Calculation Calculate CFU/100 mL Counting->Calculation

Caption: Workflow for the Membrane Filtration (MF) method.

MPN_Workflow cluster_presumptive Presumptive Phase cluster_confirmed Confirmed Phase cluster_fecal Fecal Coliform/E. coli cluster_result Result Calculation Inoculate Inoculate LTB tubes with sample dilutions Incubate_Presumptive Incubate at 35°C for 24-48h Inoculate->Incubate_Presumptive Observe_Presumptive Observe for gas production Incubate_Presumptive->Observe_Presumptive Transfer_BGLB Transfer from positive LTB to BGLB tubes Observe_Presumptive->Transfer_BGLB Transfer_EC Transfer from positive LTB to EC tubes Observe_Presumptive->Transfer_EC Incubate_Confirmed Incubate at 35°C for 48h Transfer_BGLB->Incubate_Confirmed Observe_Confirmed Observe for gas production Incubate_Confirmed->Observe_Confirmed MPN_Table Determine MPN/100 mL using MPN table Observe_Confirmed->MPN_Table Incubate_Fecal Incubate at 44.5°C for 24h Transfer_EC->Incubate_Fecal Observe_Fecal Observe for gas production Incubate_Fecal->Observe_Fecal Observe_Fecal->MPN_Table

Caption: Workflow for the Multiple-Tube Fermentation (MPN) method.

Enzyme_Substrate_Workflow cluster_prep Sample Preparation cluster_quantification Quantification cluster_incubation Incubation cluster_analysis Analysis Mix Add Colilert reagent to 100 mL sample and dissolve Pour Pour mixture into Quanti-Tray/2000 Mix->Pour Seal Seal the tray Pour->Seal Incubate Incubate at 35°C for 24h Seal->Incubate Read Count yellow (Total Coliforms) and fluorescent (E. coli) wells Incubate->Read Calculate Determine MPN/100 mL from MPN table Read->Calculate

Caption: Workflow for the Enzyme Substrate Assay (Colilert/Quanti-Tray).

References

Application Notes and Protocols for Aseptic Pouring of Tergitol-7 Agar Plates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the aseptic preparation and pouring of Tergitol-7 Agar plates, a selective and differential medium used for the detection and enumeration of coliform bacteria. Adherence to strict aseptic techniques is critical to prevent contamination and ensure the reliability of experimental results.

Introduction to Tergitol-7 Agar

Tergitol-7 Agar is a selective medium designed to encourage the growth of coliform bacteria while inhibiting the growth of Gram-positive organisms. This selectivity is primarily achieved through the inclusion of sodium heptadecyl sulfate (Tergitol-7). The medium also contains lactose as a fermentable carbohydrate and bromothymol blue as a pH indicator. Lactose-fermenting bacteria produce acidic byproducts, causing the pH indicator to change from blue to yellow, aiding in their differentiation. For the detection of fecal coliforms, the medium can be supplemented with 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced by most coliforms to produce red-colored colonies.[1][2][3]

Quantitative Data Summary

The composition of Tergitol-7 Agar Base is summarized in the table below. The precise quantities may vary slightly between manufacturers, so it is essential to consult the supplier's instructions.

ComponentConcentration (g/L)Purpose
Proteose PeptoneVariesProvides essential nutrients, including nitrogen and carbon.
Yeast ExtractVariesA source of vitamins, particularly the B-complex group, and other growth factors.[1][2]
LactoseVariesA fermentable carbohydrate that allows for the differentiation of coliform bacteria.[1][2]
Sodium Heptadecyl Sulfate (Tergitol-7)VariesA selective agent that inhibits the growth of Gram-positive bacteria and swarming of Proteus species.[1][2]
Bromothymol BlueVariesA pH indicator that changes color in the presence of acidic byproducts from lactose fermentation.[1]
AgarVariesA solidifying agent.[2]
Optional Supplement
2,3,5-Triphenyltetrazolium Chloride (TTC) Solution (1%)3-4 mL/LA supplement that is reduced by many bacteria to form a red formazan, aiding in colony visualization.[1][2][3][4][5]

Experimental Protocols

Media Preparation

This protocol outlines the steps for preparing 1 liter of Tergitol-7 Agar.

  • Reagent Preparation : Weigh out the appropriate amount of Tergitol-7 Agar Base powder according to the manufacturer's instructions (e.g., 33.12 grams).[1]

  • Dissolution : Suspend the powder in 1 liter of distilled or deionized water in a suitably sized flask or bottle.[1][5]

  • Heating : Heat the mixture to boiling with frequent agitation to ensure the medium is completely dissolved.[1][4][5]

  • Sterilization : Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][4][5][6] Moist heat sterilization is a highly effective method for killing all microbes, spores, and viruses.[6][7]

  • Cooling : After autoclaving, cool the medium to 45-50°C in a water bath.[1][3][4] This temperature is warm enough to keep the agar molten but cool enough to add heat-sensitive supplements.

  • Supplement Addition (Optional) : If desired, aseptically add 3 ml of a 1% TTC solution to the cooled medium.[1][3] Mix well by gently swirling the flask to avoid introducing air bubbles.

Aseptic Pouring of Agar Plates

This protocol must be performed in a sterile environment, such as a laminar flow hood or near a Bunsen burner, to minimize the risk of contamination.[8]

  • Work Surface Decontamination : Thoroughly disinfect the work surface with a suitable disinfectant (e.g., 70% ethanol).[9]

  • Arrange Materials : Place sterile Petri dishes, the flask of molten Tergitol-7 Agar, and any other necessary equipment within the sterile work area.[8]

  • Pouring Technique : a. Flame the neck of the media flask by passing it through the flame of a Bunsen burner to sterilize the opening.[10] b. Lift the lid of a sterile Petri dish at a slight angle, just enough to allow for pouring, to minimize exposure to airborne contaminants.[10] c. Pour approximately 15-20 mL of the molten agar into the bottom of the Petri dish. d. Immediately replace the lid. e. Gently swirl the plate to ensure the agar covers the entire surface.

  • Solidification : Allow the plates to cool and solidify at room temperature on a level surface. This typically takes around 30 minutes.[9]

  • Drying and Storage : Once solidified, the plates should be inverted (lid-side down) and incubated at a warm temperature (e.g., 25°C) overnight to allow any condensation to evaporate.[11] Store the prepared plates in a sealed plastic bag at 2-8°C until use.[1][4]

Quality Control

Each new batch of prepared media should undergo quality control checks to ensure its performance.[12]

  • Sterility Check : Incubate a few uninoculated plates from each batch at 35-37°C for 48 hours to check for any microbial contamination.[12][13]

  • Performance Testing : Inoculate plates with known coliform and non-coliform strains to verify the medium's selective and differential properties.[13]

  • pH Measurement : The final pH of the prepared medium should be 6.9 ± 0.2 at 25°C.[1]

Visualizations

The following diagrams illustrate the key workflows for preparing Tergitol-7 Agar plates.

Aseptic_Media_Preparation_Workflow cluster_prep Media Preparation cluster_pouring Aseptic Pouring weigh Weigh Powder dissolve Dissolve in Water weigh->dissolve Suspend heat Heat to Boiling dissolve->heat Agitate autoclave Autoclave at 121°C heat->autoclave Sterilize cool Cool to 45-50°C autoclave->cool add_ttc Add TTC (Optional) cool->add_ttc mix Mix Gently cool->mix add_ttc->mix flame Flame Flask Neck mix->flame disinfect Disinfect Workspace disinfect->flame pour Pour into Plates flame->pour solidify Solidify Plates pour->solidify store Store at 2-8°C solidify->store Quality_Control_Workflow start New Batch of Plates sterility Sterility Check (Incubate uninoculated plates) start->sterility performance Performance Test (Inoculate with control strains) start->performance ph_check pH Measurement start->ph_check pass Batch Passes QC sterility->pass No Growth fail Batch Fails QC (Discard) sterility->fail Growth performance->pass Expected Results performance->fail Unexpected Results ph_check->pass pH 6.7-7.1 ph_check->fail pH out of range

References

Troubleshooting & Optimization

Atypical colony colors on Tergitol-7 Agar and their meaning.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on interpreting colony colors on Tergitol-7 Agar, with a focus on understanding and troubleshooting atypical results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Tergitol-7 Agar?

Tergitol-7 Agar is a selective and differential medium designed for the detection and enumeration of coliform bacteria.[1][2][3][4][5] Its principle is based on two key components:

  • Sodium heptadecyl sulfate (Tergitol-7): This is a selective agent that inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species, which allows for a clearer view of coliform colonies.[1][2][3][4][5][6][7]

  • Lactose and Bromothymol Blue: Lactose is a fermentable carbohydrate.[6][8] Organisms that ferment lactose produce acidic byproducts, which lower the pH of the medium. Bromothymol blue, a pH indicator, changes color from green at neutral pH to yellow in acidic conditions, indicating lactose fermentation.[1][2][3][4][5]

Q2: What is the role of 2,3,5-Triphenyltetrazolium Chloride (TTC) in Tergitol-7 Agar?

TTC is a redox indicator that is reduced by the metabolic activity of many bacteria to form formazan, a red, insoluble compound.[1][2][3][4] This helps to visualize and differentiate colonies. Most bacteria, including non-lactose fermenters and some coliforms, will reduce TTC and appear red.[7][9][10] However, Escherichia coli and Enterobacter aerogenes are typically poor TTC reducers, and their colonies will primarily appear yellow due to lactose fermentation, although they may sometimes show reddish centers.[7][10]

Q3: What are the typical colony colors observed on Tergitol-7 Agar with TTC?

Typical colony appearances are summarized in the table below.

Summary of Colony Characteristics on Tergitol-7 Agar with TTC

Organism TypeLactose FermentationTTC ReductionTypical Colony AppearanceTypical Medium Appearance
Escherichia coli StrongWeak/VariableYellow colonies, sometimes with orange or rust-colored centers.[7][9][11]Yellow zone around colonies.[1][2][9]
Other Coliforms (e.g., Klebsiella, Enterobacter) PositiveVariableGreenish-yellow to brick red colonies.[1][2][3][4][5][11]Yellow zone around colonies.[1][2][3][4][5]
Non-Lactose Fermenters (e.g., Salmonella, Shigella) NegativeStrongRed colonies, often with a blue periphery.[7][9][12][13]The medium remains green or turns blue.[1][3][4][11]
Gram-positive bacteria N/AN/ANo growth or very poor growth.[6][9]No change.
Proteus species VariableStrongGrowth is typically inhibited, but if present, colonies are red with a blue periphery and no swarming.[9][13]No change or blue.

Troubleshooting Guide for Atypical Colony Colors

This guide addresses common issues with atypical or unexpected colony colors on Tergitol-7 Agar.

Issue 1: "Yellow-colony-forming" bacteria do not appear distinctly yellow.

  • Possible Cause 1: Weak Lactose Fermentation: Some strains of coliforms may be slow or weak lactose fermenters, leading to a less pronounced acidic environment and a pale yellow or off-white colony color.

  • Troubleshooting Step 1: Extend the incubation period to 48 hours to allow for sufficient acid production.[9][10]

  • Troubleshooting Step 2: Perform biochemical confirmation tests (e.g., oxidase and indole tests) on suspect colonies to verify their identity.[9]

  • Possible Cause 2: Overcrowding of Plates: A high density of colonies can lead to the rapid depletion of lactose and a localized neutralization of pH, masking the yellow color.

  • Troubleshooting Step 3: Re-plate the sample using a higher dilution to obtain well-isolated colonies.

Issue 2: All colonies appear red or have a strong red pigmentation, even expected lactose fermenters.

  • Possible Cause 1: Over-reduction of TTC: Some lactose-fermenting organisms can also be strong TTC reducers, causing the red formazan to mask the yellow color from lactose fermentation.

  • Troubleshooting Step 1: Observe the colonies at an earlier incubation time (e.g., 18-24 hours), as the yellow color from lactose fermentation may be visible before TTC reduction becomes dominant.[9]

  • Possible Cause 2: Incorrect Medium Preparation: An improper pH of the final medium can affect the color of the pH indicator and the metabolic activity of the bacteria.

  • Troubleshooting Step 2: Ensure the final pH of the medium is within the recommended range (typically 6.9 ± 0.2) after autoclaving and before pouring the plates.[1][2]

Issue 3: Colonies that should be red (non-lactose fermenters) are colorless or have a weak red color.

  • Possible Cause 1: Poor TTC Reduction: Some bacterial strains may have a reduced ability to metabolize TTC, resulting in less formazan production.

  • Troubleshooting Step 1: Verify the identity of the colonies using further biochemical or molecular methods.

  • Possible Cause 2: Inactive TTC: The TTC solution may have degraded due to improper storage (e.g., exposure to light or heat).

  • Troubleshooting Step 2: Use a fresh, properly stored solution of TTC. Store TTC solutions protected from light.[9]

Issue 4: The background of the agar has changed color unexpectedly.

  • Possible Cause 1: Diffusible Pigments: Some bacteria may produce pigments that diffuse into the surrounding medium, altering its color.

  • Troubleshooting Step 1: Observe the color change in relation to the colonies. If the color is localized around the colonies, it is likely a result of bacterial metabolism.

  • Possible Cause 2: pH Shift in the Entire Medium: Widespread growth of strong lactose fermenters can cause the entire plate to turn yellow, while the growth of organisms that produce alkaline byproducts can cause the medium to turn a deeper blue.

  • Troubleshooting Step 2: Ensure that the initial inoculation is not too heavy, and check for contamination with organisms that could cause a widespread pH shift.

Experimental Protocols

Key Experiment: Membrane Filtration for Water Analysis

This protocol is a standard method for the enumeration of coliforms in water samples using Tergitol-7 Agar.

  • Sample Preparation: Vigorously shake the water sample to ensure a uniform distribution of bacteria.[9] For samples with expected high bacterial counts, prepare serial dilutions in a sterile diluent.

  • Filtration: Aseptically filter a known volume of the water sample (or a dilution) through a 0.45 µm pore size membrane filter.[9]

  • Plating: Using sterile forceps, carefully place the membrane filter onto the surface of a pre-poured Tergitol-7 Agar plate, ensuring the grid-side is up and that no air bubbles are trapped between the filter and the agar surface.[9]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[1][9] For the detection of fecal coliforms, a parallel plate can be incubated at 44°C.[1][2][3]

  • Colony Counting and Interpretation: After incubation, count the colonies exhibiting typical morphology for the target organisms (e.g., yellow colonies for E. coli). Express the results as colony-forming units (CFU) per volume of the original sample.

  • Confirmation: For definitive identification, pick well-isolated, suspect colonies and perform confirmatory biochemical tests.[9]

Visualizing Experimental Workflows

Troubleshooting Atypical Colony Colors on Tergitol-7 Agar

G Troubleshooting Workflow for Atypical Colony Colors start Atypical Colony Color Observed q1 Are 'yellow' colonies not distinctly yellow? start->q1 a1_1 Weak lactose fermentation or overcrowding. q1->a1_1 Yes q2 Are all colonies appearing red? q1->q2 No sol1 Extend incubation to 48h. Re-plate at a higher dilution. Perform biochemical confirmation. a1_1->sol1 end Issue Resolved / Further Investigation sol1->end a2_1 Over-reduction of TTC or incorrect medium pH. q2->a2_1 Yes q3 Are 'red' colonies colorless or pale? q2->q3 No sol2 Observe at an earlier incubation time. Verify medium pH. a2_1->sol2 sol2->end a3_1 Poor TTC reduction by strain or inactive TTC solution. q3->a3_1 Yes q4 Has the background agar changed color? q3->q4 No sol3 Perform biochemical confirmation. Use fresh TTC solution. a3_1->sol3 sol3->end a4_1 Diffusible pigments or widespread pH shift. q4->a4_1 Yes q4->end No sol4 Check for contamination. Ensure proper inoculum density. a4_1->sol4 sol4->end

Caption: Troubleshooting workflow for atypical colony colors.

Biochemical Reactions on Tergitol-7 Agar

G Biochemical Differentiation on Tergitol-7 Agar cluster_0 Lactose Fermentation Pathway cluster_1 TTC Reduction Pathway cluster_2 Selective Action Lactose Lactose Acid Acid Production Lactose->Acid Fermentation Yellow Yellow Colony/Medium (Bromothymol Blue) Acid->Yellow Lowers pH TTC TTC (Colorless) Formazan Formazan (Red) TTC->Formazan Bacterial Reduction Tergitol7 Tergitol-7 Inhibition Inhibition of Gram-positives and Proteus swarming Tergitol7->Inhibition Ecoli E. coli / Coliforms Ecoli->Lactose Ecoli->TTC Weak/Variable NonLactose Non-Lactose Fermenters NonLactose->TTC

Caption: Key biochemical pathways on Tergitol-7 Agar.

References

Technical Support Center: Troubleshooting False-Positives on Tergitol-7 Agar for E. coli Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting false-positive results for Escherichia coli on Tergitol-7 Agar.

Frequently Asked Questions (FAQs)

Q1: What is the principle of E. coli detection on Tergitol-7 Agar?

A1: Tergitol-7 Agar is a selective and differential medium. The selectivity is provided by sodium heptadecyl sulfate (Tergitol-7), which inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species. The differential aspect is based on lactose fermentation. Lactose-fermenting bacteria, like E. coli, produce acidic byproducts, which lower the pH of the medium. This pH change is indicated by bromothymol blue, resulting in a color shift from green to yellow around the colonies. Additionally, the medium often contains 2,3,5-triphenyltetrazolium chloride (TTC). Most coliforms reduce TTC to formazan, creating red-colored colonies. However, E. coli and Enterobacter aerogenes typically do not reduce TTC, leading to the formation of yellow or yellowish-orange colonies.[1][2]

Q2: What does a typical E. coli colony look like on Tergitol-7 Agar with TTC?

A2: A typical E. coli colony on Tergitol-7 Agar with TTC is yellow to yellowish-orange with a surrounding yellow halo due to lactose fermentation.[3][4][5] Some strains may exhibit a rust-colored center.[3][5] The colonies can have different morphologies, including rough, intermediate, and mucoid types.[6]

Q3: What constitutes a "false-positive" result for E. coli on this medium?

A3: A false-positive result occurs when colonies exhibiting the typical appearance of E. coli (yellow to orange colonies with a yellow halo) are later identified as a different bacterial species through confirmatory tests.

Q4: Which other bacteria can mimic the appearance of E. coli on Tergitol-7 Agar?

A4: Other lactose-fermenting coliforms can cause false-positive results. These include:

  • Klebsiella spp.: Can form mucoid, yellow to greenish-yellow colonies.[7]

  • Enterobacter spp.: May produce greenish-yellow colonies.[7]

  • Citrobacter spp.: Can also form yellow colonies with an orange-colored center, similar to E. coli.[4][8][9]

Troubleshooting Guide

This guide addresses common issues that can lead to misinterpretation of results on Tergitol-7 Agar.

Issue 1: Yellow or orange colonies are observed, but confirmatory tests are negative for E. coli.

  • Possible Cause A: Growth of other lactose-fermenting coliforms.

    • Troubleshooting Step: Perform a series of biochemical tests to differentiate E. coli from other coliforms. The recommended confirmatory tests are the IMViC series (Indole, Methyl Red, Voges-Proskauer, and Citrate) and an oxidase test. E. coli is typically indole-positive, methyl red-positive, Voges-Proskauer-negative, and citrate-negative. It is also oxidase-negative.

  • Possible Cause B: Atypical colony morphology of E. coli.

    • Troubleshooting Step: Be aware that E. coli can present with various colonial morphologies (rough, intermediate, mucoid).[6] If other confirmatory tests point towards E. coli, do not rule it out based on a slightly atypical colony appearance.

  • Possible Cause C: Contamination of the sample or culture.

    • Troubleshooting Step: Review aseptic techniques used during sample collection, handling, and plating. Ensure proper sterilization of equipment and media. If contamination is suspected, repeat the experiment with a fresh sample and strict aseptic procedures.

Issue 2: Inconsistent or unexpected colony colors.

  • Possible Cause A: Incorrect preparation of the medium.

    • Troubleshooting Step: Verify that the medium was prepared according to the manufacturer's instructions, including the correct pH and proper sterilization. Do not overheat the medium.[4]

  • Possible Cause B: Improper storage of plates.

    • Troubleshooting Step: Store prepared plates at 2-8°C in the dark.[10] Prolonged exposure to light can affect the stability of the components.

  • Possible Cause C: Variation in TTC reduction among different bacterial strains.

    • Troubleshooting Step: Remember that the ability to reduce TTC can vary. While E. coli typically does not reduce TTC, some strains might show a slight reaction. Always rely on a combination of colony characteristics and confirmatory tests for identification.

Performance Characteristics of Tergitol-7 Agar

The performance of Tergitol-7 Agar for the detection of E. coli can be influenced by the sample matrix and the specific protocols followed. The data presented below is a summary from comparative studies and should be considered in the context of the cited literature.

Performance MetricResultReference
Agreement with m-Endo LES method 83.6% for E. coli detection[5]
Comparison with Chromocult Coliform Agar No significant difference in E. coli counts[1]
Comparison with Membrane Lauryl Sulfate Agar No significant difference in E. coli counts[1]
Comparison with Colilert-18/Quantitray Tergitol-7 Agar gave significantly lower counts for E. coli[1]
Recovery of E. coli ATCC 25922 ≥ 70%

Experimental Protocols

1. Membrane Filtration Method for Water Analysis (ISO 9308-1:2000)

This protocol is a standard method for the enumeration of E. coli and coliform bacteria in water.

  • Sample Preparation: Prepare serial dilutions of the water sample as needed to obtain a colony count between 10 and 100 on the membrane filter.

  • Filtration: Filter a known volume of the sample (e.g., 100 mL) through a sterile 0.45 µm membrane filter.

  • Plating: Aseptically place the membrane filter onto the surface of a pre-poured Tergitol-7 Agar plate, ensuring no air bubbles are trapped underneath.

  • Incubation: Incubate the plates at 36 ± 2°C for 21 ± 3 hours. For the specific detection of fecal coliforms, a parallel plate can be incubated at 44 ± 0.5°C for 18-24 hours.[7]

  • Enumeration: Count the typical yellow to orange colonies with a yellow halo as presumptive E. coli.

  • Confirmation: Subculture presumptive colonies for biochemical confirmation.

2. Confirmatory Tests

  • Oxidase Test:

    • Grow a pure culture of the suspect colony on a non-selective agar plate for 18-24 hours.

    • Place a piece of filter paper in a sterile petri dish and moisten it with 1-2 drops of oxidase reagent (N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride).

    • Using a sterile wooden applicator stick or a platinum loop (nichrome loops can give false positives), pick a well-isolated colony and smear it onto the reagent-impregnated filter paper.

    • Observe for a color change. A positive result is the development of a dark purple color within 10-30 seconds. E. coli is oxidase-negative (no color change).

  • IMViC Tests:

    • Indole Test: Inoculate a tube of tryptone broth with a pure culture of the suspect colony. Incubate at 37°C for 24-48 hours. Add 5 drops of Kovac's reagent. A red ring at the top of the broth indicates a positive result. E. coli is indole-positive.

    • Methyl Red (MR) Test: Inoculate a tube of MR-VP broth with the suspect colony. Incubate at 37°C for 48 hours. Add 5 drops of methyl red indicator. A red color indicates a positive result (acidic pH). E. coli is methyl red-positive.

    • Voges-Proskauer (VP) Test: Inoculate a tube of MR-VP broth with the suspect colony. Incubate at 37°C for 48 hours. Add 15 drops of Barritt's reagent A (alpha-naphthol) and 5 drops of Barritt's reagent B (potassium hydroxide). A red color development within 15 minutes indicates a positive result. E. coli is Voges-Proskauer-negative.

    • Citrate Utilization Test: Streak the suspect colony onto a Simmons citrate agar slant. Incubate at 37°C for up to 4 days. A change in the indicator from green to blue indicates a positive result. E. coli is citrate-negative.

Visualizations

experimental_workflow cluster_presumptive Presumptive Identification cluster_confirmation Confirmatory Testing cluster_results Result Interpretation start Water Sample filtration Membrane Filtration start->filtration plating Plate on Tergitol-7 Agar filtration->plating incubation Incubate at 36°C plating->incubation observation Observe for typical yellow/orange colonies incubation->observation subculture Subculture suspect colony to non-selective agar observation->subculture oxidase Oxidase Test subculture->oxidase imvic IMViC Tests subculture->imvic ecoli Confirmed E. coli oxidase->ecoli Negative false_positive False-Positive (Other Coliform) oxidase->false_positive Positive imvic->ecoli ++-- imvic->false_positive Other patterns

Caption: Experimental workflow for the identification and confirmation of E. coli.

logical_relationship A Yellow/Orange Colony on Tergitol-7 Agar (Presumptive Positive) B Is the colony from a pure culture? A->B C Perform Confirmatory Tests (Oxidase and IMViC) B->C Yes G Re-streak for isolation B->G No D Are confirmatory tests positive for E. coli? C->D E Confirmed E. coli D->E Yes F False-Positive Result D->F No H Possible contamination or growth of other coliforms F->H G->C

Caption: Troubleshooting logic for presumptive positive colonies.

References

Technical Support Center: Troubleshooting Poor Recovery of Coliforms on Tergitol-7 Agar

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the selective isolation and enumeration of coliform bacteria using Tergitol-7 Agar.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Tergitol-7 Agar for coliform detection?

A1: Tergitol-7 Agar is a selective and differential medium. The selective agent, sodium heptadecyl sulfate (Tergitol-7), inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species.[1][2][3] The medium is differential based on lactose fermentation. Coliforms that ferment lactose produce acidic byproducts, causing the pH indicator, bromothymol blue, to change the medium's color to yellow around the colonies.[1][2][3] The optional addition of 2,3,5-triphenyltetrazolium chloride (TTC) can further differentiate coliforms. Most coliforms reduce TTC to formazan, which forms red-colored colonies. However, Escherichia coli and Enterobacter aerogenes typically do not reduce TTC, appearing as yellow colonies.[2][3]

Q2: What are the expected colony morphologies of coliforms on Tergitol-7 Agar with TTC?

A2: The expected colony morphologies are as follows:

  • Escherichia coli : Yellow colonies with a possible orange nucleus under a membrane filter.[4]

  • Enterobacter spp. : Dark yellow or brick-red colonies with an orange nucleus. The surrounding medium will also appear yellow.[4]

  • Klebsiella spp. : Brick-red or yellow colonies without a nucleus. The surrounding medium is yellow.[4]

  • Other coliforms : Generally appear as yellow to greenish-yellow colonies.

  • Non-lactose fermenters : Produce blue or violet/indigo colonies.[4]

Q3: Can some coliform strains naturally show poor growth on Tergitol-7 Agar?

A3: Yes, it is possible for some strains of coliforms to be inherently sensitive to the selective agents in the medium and thus exhibit poor growth or fail to grow at all.

Troubleshooting Guide

Issue 1: No or poor growth of expected coliforms.

This is a common issue that can arise from several factors, ranging from the quality of the medium to the physiological state of the bacteria.

Troubleshooting Steps:

  • Verify the Quality of the Tergitol-7 Agar:

    • Media Preparation: Ensure that the medium was prepared according to the manufacturer's instructions, including the correct weight of the dehydrated powder, the volume of purified water, and proper heating to dissolve the medium completely.[1][3] The final pH of the medium should be around 6.9 ± 0.2 at 25°C.[3]

    • Storage: Prepared plates should be stored at 2-8°C in the dark and used within their recommended shelf life.[5] Dehydrated medium should be stored in a dry place with the container tightly sealed.[1]

    • Quality Control (QC): Perform QC tests with known coliform and non-coliform strains to confirm the medium's performance. Expected results for common QC organisms are detailed in Table 1.

  • Assess the Physiological State of the Coliforms (Sublethal Injury):

    • Source of Sample: Coliforms from environmental samples, especially chlorinated water or processed foods, may be sublethally injured.[6] This injury can make them incapable of growing on selective media like Tergitol-7 Agar.

    • Resuscitation: If sublethal injury is suspected, a resuscitation step is recommended before plating on the selective medium. This involves incubating the sample in a non-selective enrichment broth for a short period to allow the cells to repair. A detailed protocol for the resuscitation of chlorine-injured coliforms is provided in the Experimental Protocols section.

  • Evaluate Experimental Technique:

    • Inoculation: Ensure proper inoculation techniques are being used. For water analysis using membrane filtration, ensure the membrane is placed on the agar surface without trapping air bubbles.[4]

    • Incubation: Incubate the plates under the recommended conditions, typically 35-37°C for 18-48 hours.[3]

dot

PoorColiformRecovery Start Poor or No Coliform Growth CheckMedia Step 1: Verify Media Quality Start->CheckMedia AssessBacteria Step 2: Assess Bacterial Health Start->AssessBacteria CheckTechnique Step 3: Evaluate Technique Start->CheckTechnique Substep1a Check Preparation Protocol & pH CheckMedia->Substep1a Substep1b Verify Storage Conditions CheckMedia->Substep1b Substep1c Perform QC with Control Strains CheckMedia->Substep1c Substep2a Consider Sample Source (e.g., chlorinated water) AssessBacteria->Substep2a Substep3a Review Inoculation Method CheckTechnique->Substep3a Substep3b Confirm Incubation Parameters CheckTechnique->Substep3b Outcome1 Media is Faulty Substep1c->Outcome1 QC Fails Substep2b Perform Resuscitation Protocol Substep2a->Substep2b Outcome2 Bacteria are Sublethally Injured Substep2b->Outcome2 Recovery Improves Outcome3 Technique is Flawed Substep3a->Outcome3 Inconsistent Results Substep3b->Outcome3 Solution1 Prepare Fresh Media Outcome1->Solution1 Solution2 Incorporate Resuscitation Step Outcome2->Solution2 Solution3 Revise Experimental Protocol Outcome3->Solution3

Caption: Troubleshooting workflow for poor coliform recovery.

Issue 2: Growth of non-coliform bacteria.

The presence of non-coliform bacteria can interfere with the accurate enumeration of coliforms.

Troubleshooting Steps:

  • Confirm the Identity of the Contaminating Organisms:

    • Perform Gram staining and biochemical tests (e.g., oxidase test) on the unexpected colonies to confirm if they are Gram-positive or non-coliform Gram-negative bacteria.

  • Review Media Preparation and Storage:

    • Incorrect Tergitol-7 Concentration: An insufficient concentration of Tergitol-7 may not effectively inhibit Gram-positive bacteria. Verify the preparation protocol.

    • Contamination: Ensure aseptic techniques were used during media preparation and handling to prevent contamination.

  • Consider the Source of the Sample:

    • Some environmental samples may contain high loads of bacteria that are resistant to the selective agents in Tergitol-7 Agar.

dot

NonColiformGrowth Start Growth of Non-Coliforms IdentifyContaminants Step 1: Identify Contaminants Start->IdentifyContaminants ReviewMedia Step 2: Review Media Preparation Start->ReviewMedia AssessSample Step 3: Assess Sample Source Start->AssessSample Substep1a Gram Stain & Biochemical Tests IdentifyContaminants->Substep1a Substep2a Verify Tergitol-7 Concentration ReviewMedia->Substep2a Substep2b Check for Contamination ReviewMedia->Substep2b Substep3a Consider High Bacterial Load in Sample AssessSample->Substep3a Outcome1 Gram-Positive Growth Substep1a->Outcome1 Gram-Positive Identified Substep2a->Outcome1 Solution1 Prepare Fresh Media with Correct Concentration Substep2b->Solution1 Outcome2 Resistant Gram-Negative Growth Substep3a->Outcome2 Outcome1->Solution1 Solution2 Consider Alternative Selective Media Outcome2->Solution2 ResuscitationWorkflow Start Water Sample with Potentially Injured Coliforms Filtration 1. Membrane Filtration Start->Filtration Resuscitation 2. Place Membrane on Non-Selective Medium Filtration->Resuscitation Incubation1 3. Incubate for 1-2 hours at 35-37°C Resuscitation->Incubation1 Transfer 4. Transfer Membrane to Tergitol-7 Agar Incubation1->Transfer Incubation2 5. Incubate for 18-48 hours at 35-37°C Transfer->Incubation2 Enumeration 6. Enumerate Coliform Colonies Incubation2->Enumeration

Caption: Experimental workflow for the resuscitation of injured coliforms.

References

Technical Support Center: Optimizing TTC Concentration in Tergitol-7 Agar

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 2,3,5-Triphenyltetrazolium Chloride (TTC) in Tergitol-7 Agar for accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding TTC to Tergitol-7 Agar?

A1: TTC is a redox indicator used to visualize bacterial growth. Metabolically active bacteria reduce the colorless TTC to a red, insoluble formazan, which accumulates within the colonies, making them appear red or deep red.[1][2][3][4] This provides a clear visual contrast between bacterial colonies and the agar background, aiding in their detection and enumeration.

Q2: What is the recommended concentration of TTC in Tergitol-7 Agar?

A2: The final concentration of TTC in Tergitol-7 Agar is typically low to avoid inhibiting bacterial growth. Most protocols recommend preparing a 1% TTC stock solution and then adding a small volume to the molten agar base after it has been autoclaved and cooled to 45-50°C.[1][2][5] The final concentration in the agar generally ranges from 0.0025% to 0.005%. Refer to the table below for specific recommendations from various suppliers.

Q3: Why is it critical to add TTC solution to cooled agar?

A3: TTC is heat-sensitive and can degrade at high temperatures. Adding the TTC solution to the Tergitol-7 Agar base after it has been autoclaved and cooled to approximately 45-50°C is crucial to maintain its chemical integrity and ensure its effectiveness as a redox indicator.[1][2][5][6]

Q4: How does TTC help in differentiating bacterial colonies?

A4: In Tergitol-7 Agar, TTC aids in the differentiation of coliforms. While Tergitol-7 inhibits Gram-positive bacteria, the lactose fermentation and TTC reduction patterns differentiate Gram-negative bacteria.[1][2]

  • Lactose-fermenting bacteria , such as E. coli, typically produce yellow colonies due to the pH indicator (bromothymol blue) in the medium. They are generally weak TTC reducers.[7]

  • Other coliforms may reduce TTC to varying degrees, resulting in red or purple colonies.[8]

  • Lactose non-fermenting bacteria that can grow on the medium may produce blue colonies and can also reduce TTC, leading to red or purplish colonies.[1][9]

Q5: Can a high concentration of TTC inhibit bacterial growth?

A5: Yes, higher concentrations of TTC can be inhibitory to the growth of some bacteria, particularly Gram-positive organisms.[3] Since Tergitol-7 Agar is already selective against Gram-positive bacteria, the primary concern is the potential for inhibition of the target coliform bacteria, especially if they are stressed or present in low numbers.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor or no color development in colonies 1. TTC solution was not added or was added at too low a concentration.2. The TTC solution has degraded due to improper storage (e.g., exposure to light or heat).3. The bacteria being cultured are weak or non-TTC reducers.4. The incubation time is insufficient.1. Prepare fresh Tergitol-7 Agar with the correct concentration of TTC.2. Always store TTC solution protected from light and at the recommended temperature (typically 2-8°C).[6]3. Verify the expected TTC reduction pattern for your target organism. Consider using a positive control strain.4. Extend the incubation period as per the recommended protocol (usually 18-48 hours).[1][2]
Media appears reddish or has a precipitate after adding TTC 1. The agar base was too hot when the TTC solution was added, causing premature reduction or precipitation.2. The TTC solution was not properly mixed into the agar.1. Ensure the molten agar has cooled to 45-50°C before adding the TTC solution.[1][2][5][6]2. After adding TTC, swirl the flask gently but thoroughly to ensure even distribution before pouring the plates.
Reduced recovery of coliforms compared to non-TTC media 1. The TTC concentration is too high, leading to bacterial inhibition.2. The bacterial population is stressed or injured and more susceptible to the inhibitory effects of TTC.1. Prepare a new batch of media using a lower concentration of TTC from the recommended range (see table below).2. For stressed or injured coliforms, consider using a resuscitation step before plating on the selective medium or using a lower TTC concentration.
Inconsistent colony color within the same plate 1. Uneven distribution of TTC in the agar.2. Mixed bacterial population with varying TTC reduction capabilities.1. Ensure thorough mixing of the TTC solution into the agar base before pouring plates.2. Isolate morphologically distinct colonies and perform further identification tests.

Data Presentation

Table 1: Recommended TTC Concentrations in Tergitol-7 Agar

Supplier/SourceRecommended addition of 1% TTC Solution (per 1000 ml of media)Final TTC Concentration in Agar
HiMedia Laboratories3 ml0.003%
Sigma-Aldrich2.5 ml0.0025%
ITW Reagents (ISO 9308-1)5 ml0.005%
Bio-Rad50 ml of 0.05% TTC solution (equivalent to 2.5 ml of 1% TTC)0.0025%
Hardy Diagnostics25 mg of TTC powder0.0025%

Experimental Protocols

Protocol 1: Preparation of 1% TTC Stock Solution

  • Weigh 1.0 g of 2,3,5-Triphenyltetrazolium Chloride powder.

  • Dissolve the powder in 100 ml of purified, sterile water.

  • Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protecting container (e.g., an amber bottle).

  • Store the solution in the dark at 2-8°C.[6]

Protocol 2: Preparation of Tergitol-7 Agar with TTC

  • Suspend the appropriate amount of Tergitol-7 Agar base powder in 1 liter of purified water, according to the manufacturer's instructions (e.g., 33.12 grams).[1]

  • Heat the mixture to boiling with frequent agitation to completely dissolve the powder.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.[1][2]

  • Cool the sterilized agar in a water bath to 45-50°C.

  • Aseptically add the required volume of a sterile 1% TTC solution (refer to Table 1 for recommended volumes). For example, add 3 ml of 1% TTC solution for a final concentration of 0.003%.[1][5]

  • Mix the medium well by gently swirling the flask to ensure uniform distribution of the TTC. Avoid introducing air bubbles.

  • Pour the TTC-supplemented agar into sterile Petri plates and allow them to solidify.

  • Store the prepared plates at 2-8°C in the dark until use.[2]

Visualizations

Experimental_Workflow prep_agar Prepare Tergitol-7 Agar Base autoclave Sterilize by Autoclaving (121°C) prep_agar->autoclave cool Cool to 45-50°C autoclave->cool add_ttc Aseptically Add TTC Solution cool->add_ttc prep_ttc Prepare 1% TTC Solution (Sterile Filter) prep_ttc->add_ttc mix Mix Gently add_ttc->mix pour Pour Plates mix->pour incubate Inoculate and Incubate pour->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing TTC-supplemented Tergitol-7 Agar.

Troubleshooting_TTC_Issues start Problem with Colony Visualization no_color Poor or No Colony Color start->no_color low_recovery Low Bacterial Recovery start->low_recovery check_ttc Was TTC added at the correct concentration? no_color->check_ttc Yes check_conc Is TTC concentration too high? low_recovery->check_conc Yes check_storage Was TTC solution stored correctly? check_ttc->check_storage Yes sol_remake Remake media with correct TTC concentration check_ttc->sol_remake No check_incubation Is incubation time sufficient? check_storage->check_incubation Yes sol_new_ttc Use fresh, properly stored TTC solution check_storage->sol_new_ttc No sol_incubate Extend incubation time check_incubation->sol_incubate No check_temp Was TTC added to cooled agar (45-50°C)? check_conc->check_temp Yes sol_lower_conc Use lower end of recommended TTC range check_conc->sol_lower_conc No sol_cool Ensure agar is cooled before adding TTC check_temp->sol_cool No

Caption: Troubleshooting decision tree for common TTC-related issues.

References

Technical Support Center: Preventing Proteus Swarming on Selective Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the swarming of Proteus species on selective media.

Troubleshooting Guides

Issue: Proteus is overgrowing my plate and masking other colonies.

Cause: Proteus species, particularly Proteus mirabilis, exhibit a characteristic swarming motility on standard agar plates, which can obscure the growth of other microorganisms. This is a common challenge in clinical microbiology and research settings.

Solutions:

  • Modify the Culture Medium:

    • Increase Agar Concentration: A simple and effective method is to increase the agar concentration in your medium to 3-6%.[1] The firmer surface physically impedes the movement of the swarming cells.

    • Use Electrolyte-Deficient Media: Proteus swarming is dependent on the presence of electrolytes. Using a medium with a low salt concentration, such as Cysteine-Lactose-Electrolyte-Deficient (CLED) agar, can effectively inhibit swarming.[2][3][4]

    • Incorporate Chemical Inhibitors: Several chemical agents can be added to the culture medium to prevent swarming. See the table below for a comparison of common anti-swarming agents.

  • Employ Specialized Media:

    • CLED Agar: This medium is specifically designed to prevent the swarming of Proteus species while allowing the growth and differentiation of common urinary tract pathogens.[3][4]

    • MacConkey Agar: The bile salts in MacConkey agar can inhibit the swarming of some Proteus strains.[3]

    • Media with Charcoal: Activated charcoal incorporated into the agar can also suppress Proteus swarming.[5]

  • Utilize Simple Laboratory Techniques:

    • Ethanol Treatment of the Lid: Adding a few drops of 90% ethanol to the lid of the Petri dish before incubation (with the plate inverted) can create an environment that inhibits swarming without directly affecting the media composition.[6]

FAQs - Frequently Asked Questions

Q1: What is Proteus swarming and why is it a problem?

Proteus swarming is a unique form of multicellular motility where the bacteria differentiate into elongated, hyperflagellated cells that move in coordinated rafts across a solid surface. This rapid movement allows a single colony to cover an entire agar plate in a short period. In a mixed culture, this swarming can completely mask the colonies of other bacteria, making isolation and enumeration of different species difficult or impossible.

Q2: Which anti-swarming agent is best for my experiment?

The choice of anti-swarming agent depends on the specific requirements of your experiment, including the other bacteria present in your sample and the downstream applications.

  • For routine clinical isolation, CLED agar is a widely used and effective option.[3][4]

  • If you need to use a specific medium that is not electrolyte-deficient, adding p-Nitrophenyl Glycerin (PNPG) is a good choice as it has minimal effect on the growth of other bacteria.[5][7][8][9]

  • For a quick and simple method on standard plates, the ethanol-on-the-lid technique can be very effective.[6]

Q3: Will the anti-swarming agents affect the growth of other bacteria in my sample?

Some anti-swarming agents can have an inhibitory effect on other bacteria.

  • Sodium azide can inhibit the growth of staphylococci and streptococci.[7]

  • β-phenylethanol may reduce the viable cell numbers of streptococci.[7]

  • Ethanol added directly to the medium can interfere with the growth of some bacteria and affect hemolytic reactions on blood agar.[6] The lid-application method minimizes this.

  • PNPG has been shown to have little to no effect on the growth of a variety of other bacteria at concentrations that inhibit Proteus swarming.[5][7]

Q4: Can I prevent swarming by simply drying the agar plates?

While excessively moist plates can promote swarming, simply drying the plates is often not sufficient to completely inhibit the robust swarming of Proteus. It is a contributing factor but should be combined with other methods for reliable prevention.

Q5: My CLED agar is not preventing swarming. What could be the reason?

While CLED agar is designed to inhibit swarming, occasional failures can occur.[10] This could be due to:

  • Incorrect formulation: The electrolyte concentration may not be sufficiently low in the prepared batch of media.

  • High humidity: Incubation in a very humid environment can sometimes counteract the inhibitory effect of the medium.

  • Strain variability: Some highly motile strains of Proteus may still exhibit limited swarming.

In such cases, consider supplementing with another method, such as the ethanol-on-the-lid technique.

Data Presentation

Table 1: Comparison of Common Anti-Swarming Agents for Proteus

AgentEffective ConcentrationEfficacyImpact on Other BacteriaNotes
p-Nitrophenyl Glycerin (PNPG) 0.1 - 0.3 mM[5][7]High; effectively abolishes swarming for extended periods.[5][7]Minimal to no inhibition of other common bacteria.[7]Stable to autoclaving and can be incorporated into various media.[9]
Ethanol 5% in medium or 2 drops of 90% on lid[6]High; effective at preventing swarming.Can inhibit some bacteria and affect hemolysis if added directly to blood agar.[6]The lid application method is simple and avoids direct contact with the medium.
Sodium Azide VariesEffective for 24 hours, but may fail with longer incubation.[7]Inhibits the growth of staphylococci and streptococci.[7]Use with caution due to its inhibitory effects on other organisms.
Sodium Dodecyl Sulfate (SDS) 0.25 - 1.25%Concentration-dependent inhibition.Can inhibit the growth of some Gram-positive bacteria.A detergent that can affect cell membranes.
Urea 0.25 - 1.25%Concentration-dependent inhibition.Generally well-tolerated by other urinary tract bacteria.Proteus is urease-positive, but at certain concentrations, urea can inhibit swarming.
Increased Agar 3 - 6%High; physically restricts movement.Minimal, but very high concentrations may affect nutrient diffusion.A simple, non-chemical method applicable to most media.
Bile Salts (in MacConkey Agar) Standard concentrationModerate; can inhibit swarming of some strains.[3]Inhibits Gram-positive bacteria.A standard component of a selective medium.
Electrolyte Deficiency (in CLED Agar) N/AHigh; a primary method for swarming inhibition in urine cultures.[3][4]Supports the growth of most urinary pathogens but may not be suitable for fastidious organisms.A widely used and validated method in clinical labs.

Experimental Protocols

Protocol 1: Preparation of Agar Plates with p-Nitrophenyl Glycerin (PNPG)
  • Prepare the desired agar medium according to the manufacturer's instructions.

  • Before autoclaving, add PNPG to the molten agar to a final concentration of 0.1 to 0.2 mM. PNPG is water-soluble and stable to autoclaving.[9]

  • Autoclave the medium at 121°C for 15 minutes.

  • Cool the medium to 45-50°C in a water bath.

  • Pour the plates and allow them to solidify.

  • Dry the plates before use to remove excess surface moisture.

  • Inoculate the plates with the specimen and incubate under the appropriate conditions.

Protocol 2: Ethanol-on-the-Lid Method for Swarming Inhibition
  • Prepare and inoculate your agar plates as you normally would.

  • Just before incubation, add 2 drops of 90% ethanol to the inside of the Petri dish lid.

  • Immediately invert the plates and place them in the incubator.

  • Incubate for 18-24 hours. The ethanol vapor within the sealed plate will inhibit the swarming of Proteus.[6]

Protocol 3: Preparation of High-Agar Concentration Medium
  • Weigh out the components for your desired culture medium.

  • Instead of the standard agar concentration (typically 1.5-2.0%), add agar to a final concentration of 3-6%.

  • Dissolve the medium in distilled water with heating and stirring. Ensure the higher concentration of agar is fully dissolved.

  • Autoclave the medium at 121°C for 15 minutes.

  • Cool and pour the plates as usual. The resulting agar will be noticeably firmer.

  • Inoculate the plates and incubate.

Visualizations

Experimental_Workflow_for_Proteus_Swarming_Prevention start Mixed culture with suspected Proteus is_urine Is the sample a urine culture? start->is_urine use_cled Use CLED Agar is_urine->use_cled Yes is_custom_medium Is a specific, non-CLED medium required? is_urine->is_custom_medium No end Isolate colonies without swarming use_cled->end add_pnpg Add PNPG to the medium (0.1-0.2 mM) is_custom_medium->add_pnpg Yes simple_method Is a quick, simple method preferred? is_custom_medium->simple_method No add_pnpg->end ethanol_lid Use Ethanol-on-the-Lid technique simple_method->ethanol_lid Yes increase_agar Increase agar concentration (3-6%) simple_method->increase_agar No ethanol_lid->end increase_agar->end

Caption: Decision workflow for selecting a method to prevent Proteus swarming.

Proteus_Swarming_Inhibition_Mechanisms proteus Proteus cell swarming Swarming Motility proteus->swarming exhibits inhibition Inhibition Methods inhibition->swarming prevents physical Physical Impediment inhibition->physical chemical Chemical/Metabolic Interference inhibition->chemical high_agar Increased Agar (3-6%) physical->high_agar electrolyte Electrolyte Deficiency (CLED Agar) chemical->electrolyte pnpg PNPG chemical->pnpg ethanol Ethanol Vapor chemical->ethanol

Caption: Mechanisms of Proteus swarming inhibition.

References

Tergitol-7 Agar showing unexpected pH changes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing unexpected pH changes with Tergitol-7 Agar.

Troubleshooting Guides

Unexpected pH changes in Tergitol-7 Agar can arise from various factors, from preparation inaccuracies to microbial metabolism. The following table summarizes potential causes and recommended solutions.

Observation Potential Cause Recommended Solution
Entire plate is yellow before inoculation Incorrect pH of the prepared medium.Verify the pH of the deionized water used. Ensure accurate weighing of all components. Calibrate the pH meter before use and adjust the medium's pH to the recommended range (typically 6.9 ± 0.2 or 7.2 ± 0.2) before autoclaving.[1][2][3]
Overheating during preparation.Avoid excessive heating during dissolution of the medium, as this can degrade components and alter the pH.[2][3][4]
Entire plate turns yellow after inoculation (no distinct colonies) Heavy and uniform contamination with a lactose-fermenting organism.Review aseptic techniques during plate pouring and inoculation. Ensure the inoculum is not overly concentrated.
Color change from green to blue after incubation without growth The medium has become too alkaline. This could be due to the release of alkaline metabolites from non-viable bacteria in the inoculum or chemical reactions within the medium upon prolonged incubation.Ensure the inoculum is from a fresh, viable culture. Avoid unnecessarily long incubation times if no growth is expected.
Color change inconsistent across the plate Uneven mixing of the medium before pouring.Ensure the agar is thoroughly mixed after autoclaving and cooling to ensure a homogenous distribution of all components, including the pH indicator.
Mixed microbial population with different metabolic activities.Streak for isolated colonies to observe the pH changes associated with individual colony types.
No color change with known lactose-fermenting organism The organism is a weak or slow lactose fermenter.Extend the incubation period to allow for sufficient acid production to cause a color change.
The pH indicator (bromothymol blue) has degraded.Use a fresh batch of Tergitol-7 Agar powder. Store the dehydrated medium in a cool, dry, and dark place.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected pH of properly prepared Tergitol-7 Agar?

A1: The final pH of Tergitol-7 Agar should be in the range of 6.9 ± 0.2 or 7.2 ± 0.2 at 25°C, depending on the manufacturer's formulation.[1][2][3][5] This will result in a green-colored medium.

Q2: What causes the color change in Tergitol-7 Agar?

A2: The color change is due to the pH indicator, bromothymol blue.[1][2] In the presence of acids produced by lactose-fermenting bacteria, the indicator turns yellow.[2][5] In alkaline conditions, it will turn blue.[2]

Q3: Why are my lactose-fermenting colonies not turning the medium yellow?

A3: This could be due to several reasons. The bacterial strain may be a weak or slow fermenter of lactose, requiring a longer incubation time to produce enough acid for a color change. Alternatively, the buffering capacity of the medium, provided by components like peptones, might be neutralizing the acid produced, especially with low inoculum densities. Finally, ensure that the correct medium is being used and that it contains lactose.

Q4: Can the metabolism of non-lactose fermenters change the pH?

A4: Yes. Bacteria that do not ferment lactose may utilize peptones and yeast extract as their primary energy source.[1][2][4] The metabolism of these protein components can release alkaline byproducts, such as ammonia, which can raise the pH of the surrounding medium and cause a blue coloration.[6][7]

Q5: How does the addition of TTC affect the pH and color of the medium?

A5: 2,3,5-Triphenyl Tetrazolium Chloride (TTC) is a redox indicator and does not directly affect the pH.[1] It is reduced by metabolically active bacteria to form an insoluble red formazan.[1][2] Therefore, bacterial colonies may appear red or have red centers, but the color of the surrounding agar will still be dependent on the pH changes caused by the bacteria's metabolism (yellow for acid, blue for alkaline).[2]

Experimental Protocols

Preparation of Tergitol-7 Agar

This protocol is a general guideline. Always refer to the manufacturer's instructions for specific quantities and procedures.

  • Suspend the dehydrated medium : Weigh the amount of Tergitol-7 Agar powder as specified by the manufacturer (e.g., 33.13 grams for some formulations) and suspend it in 1 liter of purified, deionized water.[2][8]

  • Dissolve the medium : Heat the suspension to boiling with frequent agitation to ensure the medium is completely dissolved.[2][4]

  • Sterilize : Autoclave the dissolved medium at 121°C (15 lbs pressure) for 15 minutes.[2][3][4]

  • Cool : After autoclaving, cool the medium to 45-50°C in a water bath.[2][3]

  • (Optional) Add TTC : If required, aseptically add a sterile 1% TTC solution (typically 3 ml per liter of medium).[2][8]

  • Pour plates : Mix the medium well and pour it into sterile Petri dishes. Allow the agar to solidify completely before use.

pH Measurement of Prepared Tergitol-7 Agar
  • Prepare a sample : Prepare a 3.31% to 3.41% (w/v) aqueous solution of the Tergitol-7 Agar powder in deionized water, as specified by the manufacturer.[1][3]

  • Calibrate the pH meter : Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Measure the pH : Once the medium has cooled to 25°C, immerse the calibrated pH electrode in the solution and record the pH reading.

  • Adjust if necessary : If the pH is outside the recommended range (e.g., 6.9 ± 0.2 or 7.2 ± 0.2), adjust it using sterile solutions of 1N HCl or 1N NaOH before autoclaving.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting unexpected pH changes in Tergitol-7 Agar.

Tergitol7_pH_Troubleshooting start Unexpected pH Change Observed check_preparation Review Medium Preparation Protocol start->check_preparation pre_inoculation pH Change Before Inoculation? check_preparation->pre_inoculation yellow_pre Medium is Yellow pre_inoculation->yellow_pre Yes blue_pre Medium is Blue pre_inoculation->blue_pre Yes (Rare) post_inoculation pH Change After Inoculation pre_inoculation->post_inoculation No cause_yellow_pre Potential Causes: - Incorrect initial pH - Overheating of medium yellow_pre->cause_yellow_pre cause_blue_pre Potential Causes: - Incorrect initial pH (too alkaline) blue_pre->cause_blue_pre solution_yellow_pre Solutions: - Verify water quality and component weights - Calibrate pH meter and adjust pH pre-autoclave - Avoid excessive heating cause_yellow_pre->solution_yellow_pre solution_blue_pre Solutions: - Verify water quality and component weights - Calibrate pH meter and adjust pH pre-autoclave cause_blue_pre->solution_blue_pre check_organism Identify Organism's Metabolic Profile post_inoculation->check_organism lactose_fermenter Lactose Fermenter Expected? check_organism->lactose_fermenter yellow_post Medium Turns Yellow lactose_fermenter->yellow_post Yes no_change_post No Color Change lactose_fermenter->no_change_post Yes, but no change non_lactose_fermenter Non-Lactose Fermenter lactose_fermenter->non_lactose_fermenter No expected_yellow Expected Outcome: Acid production from lactose fermentation yellow_post->expected_yellow cause_no_change Potential Causes: - Weak/slow fermenter - Degraded pH indicator - Low inoculum density no_change_post->cause_no_change solution_no_change Solutions: - Extend incubation period - Use fresh medium - Ensure adequate inoculum cause_no_change->solution_no_change blue_post Medium Turns Blue non_lactose_fermenter->blue_post expected_blue Expected Outcome: Alkaline byproducts from peptone metabolism blue_post->expected_blue

Caption: Troubleshooting workflow for unexpected pH changes in Tergitol-7 Agar.

References

Technical Support Center: Troubleshooting Contamination in Homemade Tergitol-7 Agar

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for homemade Tergitol-7 Agar. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tergitol-7 Agar and what is its primary application?

A1: Tergitol-7 Agar is a selective and differential medium used for the enumeration and identification of coliform bacteria.[1][2][3] Its selective agent, sodium heptadecyl sulphate (Tergitol-7), inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species, which allows for a better recovery of coliforms.[1][4][5][6] The medium is also differential; it contains lactose and a pH indicator, bromothymol blue.[1][4][5] Lactose-fermenting bacteria produce acidic byproducts, causing the pH indicator to change color and allowing for their differentiation.[1][4][5]

Q2: What is the purpose of adding Triphenyl Tetrazolium Chloride (TTC) to Tergitol-7 Agar?

A2: The addition of TTC is optional and helps in the earlier recognition and identification of Escherichia coli and Enterobacter aerogenes.[1][3][4] Most coliforms reduce TTC to formazan, which is an insoluble red complex, resulting in red-colored colonies.[1][5][6] However, E. coli and E. aerogenes typically do not reduce TTC and will form yellow or greenish-yellow colonies.[4][5]

Q3: What are the expected colony morphologies on Tergitol-7 Agar with TTC?

A3:

  • Lactose-fermenting organisms (e.g., E. coli, Enterobacter) : Produce yellow to greenish-yellow colonies with yellow zones.[1][3][5]

  • Lactose non-fermenting organisms : Produce blue colonies.[1][5] With the addition of TTC, non-lactose fermenters will appear as red colonies with blue zones.[4]

  • E. coli and Klebsiella aerogenes : Typically form red colonies due to the reduction of TTC to formazan.[1]

Q4: What are the most common sterilization methods for microbiological media?

A4: The most common and effective method for sterilizing microbiological media like Tergitol-7 Agar is moist heat sterilization, specifically autoclaving.[7][8][9] This process uses pressurized steam to heat the medium to 121°C for at least 15 minutes, which is sufficient to kill all microorganisms, including spores and viruses.[1][8][9] Other sterilization methods include dry heat, filtration, chemical sterilization, and radiation, but these are generally used for heat-sensitive materials and not for the initial preparation of agar media.[7][8]

Troubleshooting Guide: Contamination Issues

Issue 1: I am seeing fuzzy, filamentous growth on my plates, often starting at the edges.

  • Possible Cause: This is characteristic of mold contamination. Molds are common airborne contaminants.

  • Troubleshooting Steps:

    • Review your aseptic technique: Ensure you are working in a clean and draft-free environment, such as a laminar flow hood or a biosafety cabinet.[8] Minimize the time the Petri dishes are open during pouring and inoculation.

    • Check your workspace: Thoroughly disinfect all surfaces, including benchtops and equipment, before starting your work.

    • Inspect your storage area: Ensure that poured plates are stored in a clean, dry location, away from potential sources of contamination.

Issue 2: I am observing small, circular colonies of varying colors (white, yellow, pink) that appear randomly on the agar surface and sometimes within the agar itself.

  • Possible Cause: This suggests bacterial contamination. The source could be airborne bacteria, contaminated equipment, or improper sterilization. The appearance of colonies within the agar can indicate that the contamination was present in the molten agar before pouring.[10]

  • Troubleshooting Steps:

    • Verify autoclave efficacy: Ensure your autoclave is reaching the correct temperature (121°C) and pressure (15 psi) for the recommended time (15 minutes).[1][11] Use autoclave indicator tape or biological indicators to confirm proper sterilization.

    • Check water and reagent quality: Use distilled or purified water for media preparation.[1][10] Ensure that all powdered media components are stored in a dry, sealed environment to prevent moisture absorption and microbial growth.[1]

    • Aseptic pouring: When pouring the agar, do so near a flame or in a laminar flow hood to minimize airborne contamination. Avoid talking or unnecessary movement over the open plates.

    • Pre-warm your pouring vessel: Pouring molten agar into a cold vessel can cause condensation, which may drip onto the agar surface and introduce contaminants.

Issue 3: My control plates (uninoculated) are showing growth after incubation.

  • Possible Cause: This is a definitive sign of contamination in your media or a breach in your aseptic technique during preparation and pouring.

  • Troubleshooting Steps:

    • Isolate the source: Prepare a new batch of Tergitol-7 Agar, paying close attention to every step of the protocol. Pour several control plates and incubate them. If they remain sterile, the issue was likely with the previous batch's preparation.

    • Sterilize all equipment: Ensure all glassware, stir bars, and other equipment that come into contact with the media are properly sterilized.

    • Review your aseptic technique: This is the most common source of contamination. Have a colleague observe your technique to identify any potential areas for improvement.

Issue 4: The agar is not solidifying properly.

  • Possible Cause: This could be due to an incorrect agar concentration, overheating of the agar, or a pH issue.

  • Troubleshooting Steps:

    • Check your calculations: Ensure you have added the correct amount of agar powder to your media. The typical concentration is 1.5% (15g/L).[1]

    • Avoid overheating: Prolonged heating of the agar can break down its gelling properties. Do not exceed the recommended heating time.

    • Verify the final pH: The final pH of Tergitol-7 Agar should be around 6.9 ± 0.2 at 25°C.[1] An incorrect pH can affect the gelling of the agar.

Experimental Protocols

Preparation of Tergitol-7 Agar (1 Liter)

Composition:

ComponentAmount (g/L)
Proteose Peptone5.0
Yeast Extract3.0
Lactose10.0
Tergitol-70.1
Bromothymol Blue0.025
Agar15.0

Data sourced from multiple manufacturer's specifications.[1][4][5]

Procedure:

  • Suspend: Suspend 33.13 grams of Tergitol-7 Agar base in 1000 ml of purified or distilled water.[1]

  • Dissolve: Heat the mixture to boiling with frequent agitation to completely dissolve the medium.[1][2][11]

  • Sterilize: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][2][11]

  • Cool: Cool the sterilized medium to 45-50°C in a water bath.[1]

  • Optional TTC Addition: Aseptically add 3 ml of a 1% TTC solution if desired.[1]

  • Pour: Mix well and pour the molten agar into sterile Petri dishes.

  • Solidify: Allow the plates to solidify at room temperature.

  • Store: Store the prepared plates at 2-8°C in a sealed container, protected from light.[1][12]

Visualizations

G cluster_prep Media Preparation cluster_pour Aseptic Pouring cluster_storage Storage & QC Suspend Suspend Powder in Water Dissolve Heat to Dissolve Suspend->Dissolve Sterilize Autoclave at 121°C Dissolve->Sterilize Cool Cool to 45-50°C Sterilize->Cool Add_TTC Add TTC (Optional) Cool->Add_TTC Pour_Plates Pour into Plates Add_TTC->Pour_Plates Solidify Solidify at Room Temp Pour_Plates->Solidify Store Store at 2-8°C Solidify->Store Quality Control Incubate_QC Incubate Control Plates Store->Incubate_QC Quality Control

Caption: Experimental workflow for preparing homemade Tergitol-7 Agar.

G Contamination Contamination Observed? ControlType Contamination Type? Contamination->ControlType Yes Fuzzy Fuzzy ControlType->Fuzzy Fuzzy/Filamentous Colonies Colonies ControlType->Colonies Discrete Colonies ControlPlates Control Plates Contaminated? Source Potential Source? ControlPlates->Source Yes InoculationError InoculationError ControlPlates->InoculationError Contamination likely from inoculation/sample Sterilization Sterilization Source->Sterilization Check Autoclave Efficacy Aseptic Aseptic Source->Aseptic Review Aseptic Technique Reagents Reagents Source->Reagents Verify Reagent/Water Quality Airborne Airborne Fuzzy->Airborne Likely Airborne Mold Colonies->ControlPlates

Caption: Troubleshooting decision tree for contamination in Tergitol-7 Agar.

References

Tergitol 7 Technical Support Center: Interference with Downstream Molecular Analyses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Tergitol 7 and other non-ionic surfactants in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with downstream molecular analyses, particularly Polymerase Chain Reaction (PCR).

Frequently Asked Questions (FAQs)

Q1: What is Tergitol 7 and why is it used in molecular biology?

Tergitol 7 is a non-ionic surfactant, a type of detergent that does not have a net electrical charge.[1] In molecular biology, non-ionic surfactants are commonly used in lysis buffers to break open cell membranes and release intracellular contents like DNA, RNA, and proteins. Their mild, non-denaturing properties are often preferred for preserving the integrity and function of these molecules.[2]

Q2: Can Tergitol 7 interfere with my PCR?

Yes, like most detergents, Tergitol 7 can interfere with PCR, but its effect is concentration-dependent. Non-ionic detergents such as Tergitol are generally considered mild inhibitors and are only problematic at relatively high concentrations.[3] In fact, at low concentrations (typically 0.1-1%), they can sometimes enhance PCR by stabilizing the DNA polymerase and preventing the inhibitory effects of trace amounts of harsher, ionic detergents like SDS.[4]

Q3: At what concentration is Tergitol 7 likely to inhibit PCR?

Q4: What are the signs of PCR inhibition by Tergitol 7?

PCR inhibition by Tergitol 7 or other contaminants can manifest in several ways:

  • Complete amplification failure: No PCR product is visible on an agarose gel or detected in real-time PCR.[7]

  • Reduced amplification efficiency: A lower yield of the PCR product than expected, or a shift to higher Cq values in qPCR.[8]

  • Reaction failure in some, but not all, replicates: This can indicate inconsistent removal or carryover of the inhibitor.

  • Smeared bands on a gel: This can be a sign of suboptimal PCR conditions, which can be exacerbated by inhibitors.[7]

Q5: Are there any alternatives to Tergitol 7 that are more PCR-friendly?

Several other non-ionic detergents are commonly used and have been shown to be compatible with PCR at appropriate concentrations. Tergitol 15-S-9 has been successfully used as a substitute for Triton X-100 in viral PCR sample solutions, demonstrating its compatibility.[4][9] Other commonly used non-ionic detergents include Tween 20 and NP-40 (or its equivalent, IGEPAL CA-630).[3] The key to using any detergent is to determine the optimal concentration for effective cell lysis that also minimizes any downstream inhibitory effects.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving PCR inhibition issues that may be caused by Tergitol 7 in your lysis buffer.

Problem: No PCR product or very low yield.

Possible Cause 1: High concentration of Tergitol 7 in the PCR reaction.

The concentration of the lysis buffer components, including Tergitol 7, may be too high in the final PCR mix.

  • Solution 1: Dilute the DNA template. Diluting your DNA sample (e.g., 1:10 or 1:100) before adding it to the PCR mix can reduce the concentration of Tergitol 7 to a tolerable level.[5]

  • Solution 2: Purify the DNA. If dilution is not feasible (e.g., due to low DNA concentration), purify the DNA from the cell lysate to remove the detergent and other potential inhibitors. See the detailed protocol for DNA purification using a silica spin column below.

Possible Cause 2: General PCR optimization is needed.

The presence of a mild inhibitor like Tergitol 7 can make your PCR more sensitive to other suboptimal conditions.

  • Solution: Re-optimize your PCR conditions.

    • Annealing Temperature: Lower the annealing temperature in 2°C increments to improve primer binding.[6]

    • Magnesium Concentration: Optimize the MgCl₂ concentration, as detergents can sometimes chelate magnesium ions.[1]

    • Enzyme Concentration: Increasing the amount of DNA polymerase may help overcome some inhibitory effects.

Problem: Inconsistent PCR results between samples.

Possible Cause: Variable carryover of the lysis buffer.

Inconsistent pipetting or sample handling can lead to different amounts of Tergitol 7 in your final PCR reactions.

  • Solution 1: Standardize sample preparation. Ensure consistent and accurate pipetting of the cell lysate.

  • Solution 2: Implement a DNA purification step. Purifying the DNA will provide a cleaner template and remove variability introduced by the lysis buffer components.

Quantitative Data Summary

The following table summarizes the compatible and inhibitory concentrations of common non-ionic detergents in PCR, based on available literature. This data can be used as a guide for optimizing your experiments with Tergitol 7.

DetergentTypeCompatible Concentration in PCRPotentially Inhibitory Concentration in PCRReference(s)
Tergitol 15-S-7Non-ionic1% in lysis buffer (diluted in final PCR)>1% (in final reaction)[6]
Tergitol 15-S-9Non-ionic1% in lysis buffer (diluted in final PCR)>1% (in final reaction)[4][6][9]
Triton X-100Non-ionic0.1% - 0.5%>1%[3][5]
Tween 20Non-ionic0.1% - 1%>1%[3][5]
NP-40 (IGEPAL CA-630)Non-ionic0.1% - 1%>1%[3]

Experimental Protocols

Detailed Methodology for DNA Purification from a Tergitol-Containing Lysis Buffer using a Silica Spin Column

This protocol is a standard method for removing detergents, salts, and other impurities from a cell lysate to obtain PCR-ready DNA.

Materials:

  • Cell lysate containing Tergitol 7

  • Silica spin column kit (e.g., from Qiagen, Thermo Fisher Scientific, Promega)

    • Binding Buffer (containing a chaotropic salt like guanidine hydrochloride)

    • Wash Buffer (containing ethanol)

    • Elution Buffer (e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free water

  • Microcentrifuge

  • 1.5 mL or 2 mL microcentrifuge tubes

Procedure:

  • Adjust Binding Conditions: To your cell lysate, add the volume of Binding Buffer specified by the spin column manufacturer (typically 5 volumes of buffer to 1 volume of lysate). Mix thoroughly by vortexing.

  • Bind DNA to Column: Transfer the lysate-binding buffer mixture to a silica spin column placed in a collection tube. Centrifuge at >10,000 x g for 1 minute. Discard the flow-through.

  • Wash the Column (First Wash): Add 500 µL of Wash Buffer to the column. Centrifuge at >10,000 x g for 1 minute. Discard the flow-through.

  • Wash the Column (Second Wash): Repeat the wash step with another 500 µL of Wash Buffer. Centrifuge at >10,000 x g for 1 minute. Discard the flow-through.

  • Dry the Column: After discarding the flow-through from the second wash, centrifuge the empty column at maximum speed for 2 minutes to remove any residual ethanol. This step is crucial as ethanol is a potent PCR inhibitor.

  • Elute the DNA: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 30-100 µL of Elution Buffer or nuclease-free water directly to the center of the silica membrane. Incubate at room temperature for 2-5 minutes.

  • Collect Purified DNA: Centrifuge at >10,000 x g for 1 minute to elute the purified DNA. The DNA in the microcentrifuge tube is now ready for use in PCR and other downstream applications.

Visualizations

Experimental_Workflow cluster_lysis Cell Lysis cluster_analysis Downstream Analysis cluster_direct Direct PCR (Potential Inhibition) cluster_purification Recommended Path cell_sample Cell Sample lysis_buffer Lysis Buffer (with Tergitol 7) cell_sample->lysis_buffer Add cell_lysate Cell Lysate (DNA + Tergitol 7 + Inhibitors) lysis_buffer->cell_lysate Incubate direct_pcr Directly use lysate in PCR cell_lysate->direct_pcr purification DNA Purification (e.g., Spin Column) cell_lysate->purification Recommended pcr_inhibition PCR Inhibition (High Tergitol 7 conc.) direct_pcr->pcr_inhibition purified_dna Purified DNA purification->purified_dna successful_pcr Successful PCR purified_dna->successful_pcr

Caption: Experimental workflow for PCR from cell lysates containing Tergitol 7.

Troubleshooting_Logic start PCR Fails or Yield is Low q1 Is Tergitol 7 present in the lysis buffer? start->q1 a1_yes High [Tergitol 7] in PCR is a possible cause q1->a1_yes Yes a1_no Troubleshoot other PCR parameters (primers, template, enzyme) q1->a1_no No sol1 Dilute Template (1:10) a1_yes->sol1 sol2 Purify DNA (Spin Column/Beads) a1_yes->sol2 sol3 Re-optimize PCR (Annealing Temp, [Mg2+]) a1_yes->sol3 pcr_works Problem Solved sol1->pcr_works sol2->pcr_works sol3->pcr_works

Caption: Troubleshooting logic for PCR inhibition potentially caused by Tergitol 7.

References

Issues with the solidification of prepared Tergitol-7 Agar.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solidification of prepared Tergitol-7 Agar.

Troubleshooting Guide

Issue: Tergitol-7 Agar did not solidify or is too soft.

This is a common issue that can arise from several factors during the preparation process. Follow this step-by-step guide to identify and resolve the problem.

1. Verify Agar Concentration:

  • Question: Was the correct amount of dehydrated Tergitol-7 Agar medium used?

2. Check pH of the Medium:

  • Question: Was the final pH of the medium within the recommended range?

3. Review the Heating and Dissolution Process:

  • Question: Was the medium completely dissolved before sterilization?

4. Examine Sterilization Parameters:

  • Question: Were the correct temperature and time used for autoclaving?

5. Assess Water Quality:

  • Question: Was purified (demineralized or distilled) water used?

  • Troubleshooting: The quality of water can impact the final pH and introduce contaminants that may interfere with solidification. Always use demineralized or distilled water as specified in the preparation protocols.[4][5]

6. Evaluate Storage of Dehydrated Medium:

  • Question: Was the dehydrated medium stored correctly?

  • Troubleshooting: Improper storage of the dehydrated medium in a humid environment can lead to clumping and degradation of components, including the agar.[7] This can affect its ability to solidify properly. Store the dehydrated medium in a cool, dry, and dark place with the container tightly sealed.

Frequently Asked Questions (FAQs)

Q1: Can the concentration of Tergitol-7 interfere with agar solidification?

Q2: My agar solidified, but it is very soft. What could be the cause?

Q3: Can I re-melt Tergitol-7 Agar that has already solidified?

A3: Yes, you can re-melt solidified Tergitol-7 Agar by heating it to boiling. However, repeated re-melting can lead to a breakdown of the agar and other components, potentially resulting in a softer gel and altered medium performance.[8] It is best to pour plates from a freshly prepared and autoclaved batch of medium.

Q4: Does the addition of Triphenyltetrazolium Chloride (TTC) affect solidification?

A4: The addition of a TTC solution, as is common with some Tergitol-7 Agar protocols, should not affect the solidification of the agar, provided it is added after the autoclaved medium has cooled to 45-50°C and is mixed gently.[2][3]

Quantitative Data Summary

ParameterRecommended ValueReference
Agar Concentration1.5% (15 g/L)[3][4][5]
Final pH at 25°C6.9 ± 0.2[2][4][5]
Optimal pH Range for Agar Solidification4.30 - 10.05[1]
Autoclaving Temperature121°C[2][5][6]
Autoclaving Time15 minutes[2][5][6]
Cooling Temperature for Additives45-50°C[2][3]

Experimental Protocol: Preparation of Tergitol-7 Agar

This protocol outlines the standard procedure for preparing 1 liter of Tergitol-7 Agar.

  • Suspend Ingredients: Suspend 33.1 grams of dehydrated Tergitol-7 Agar medium in 1000 ml of purified (demineralized or distilled) water in a suitably sized flask or bottle.[2][5]

  • Dissolve Medium: Heat the mixture to boiling on a hot plate with frequent, gentle agitation to ensure the medium is completely dissolved. Avoid scorching the medium.

  • Check and Adjust pH: After the medium has cooled slightly, check the pH with a calibrated pH meter. The pH should be in the range of 6.7 to 7.1 at 25°C.[2] Adjust if necessary with sterile 1N HCl or 1N NaOH.

  • Sterilize: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[2][6]

  • Cool: After autoclaving, allow the medium to cool in a 45-50°C water bath.

  • Pour Plates: Once cooled, pour the molten agar into sterile petri dishes, allowing approximately 15-20 ml per plate. Allow the plates to solidify at room temperature on a level surface.

  • Storage: Store the prepared plates in a refrigerator at 2-8°C until use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_pouring Pouring suspend Suspend Powder in Water dissolve Heat to Boiling to Dissolve suspend->dissolve ph_check Check and Adjust pH dissolve->ph_check autoclave Autoclave at 121°C for 15 min ph_check->autoclave cool Cool to 45-50°C autoclave->cool pour Pour into Petri Dishes cool->pour solidify Allow to Solidify pour->solidify storage Store at 2-8°C solidify->storage

Caption: Experimental workflow for the preparation of Tergitol-7 Agar.

troubleshooting_logic start Agar Not Solidifying check_conc Agar Concentration Correct? start->check_conc check_ph pH within 6.7-7.1? check_conc->check_ph Yes reweigh Action: Re-weigh powder accurately check_conc->reweigh No check_dissolution Completely Dissolved? check_ph->check_dissolution Yes adjust_ph Action: Adjust pH check_ph->adjust_ph No check_autoclave Autoclave Time/Temp Correct? check_dissolution->check_autoclave Yes reheat Action: Re-heat with agitation check_dissolution->reheat No check_water Used Purified Water? check_autoclave->check_water Yes verify_autoclave Action: Verify autoclave settings check_autoclave->verify_autoclave No use_purified_water Action: Remake with purified water check_water->use_purified_water No

Caption: Troubleshooting logic for Tergitol-7 Agar solidification issues.

References

Shelf life and storage conditions for prepared Tergitol-7 Agar plates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the shelf life, storage, and troubleshooting of prepared Tergitol-7 Agar plates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for prepared Tergitol-7 Agar plates?

A1: Prepared Tergitol-7 Agar plates should be stored at 2-8°C.[1][2][3]

Q2: How long can I store prepared Tergitol-7 Agar plates?

A2: The shelf life of prepared Tergitol-7 Agar plates can vary by manufacturer. Generally, they can be stored for up to 30 days when prepared from a dehydrated base and protected from light.[2] Some manufacturers specify a shelf life of 6 weeks for their ready-to-use plates. Always refer to the manufacturer's instructions for specific shelf life information.

Q3: Should the plates be stored in the dark?

A3: Yes, it is recommended to protect the prepared plates from light during storage to prevent degradation of the medium components.[2][3]

Q4: What is the expected appearance of properly prepared Tergitol-7 Agar?

A4: The prepared medium should be a green-colored, clear to slightly opalescent gel in Petri plates.[1][4][5]

Q5: What is the purpose of Triphenyltetrazolium Chloride (TTC) in some Tergitol-7 Agar formulations?

A5: TTC is a redox indicator that helps in the differentiation of coliform bacteria. Bacterial respiration reduces TTC to an insoluble red formazan. Escherichia coli and Enterobacter aerogenes typically do not reduce TTC, or do so weakly, and form yellow to greenish-yellow colonies.[1][4][6] Other coliforms that reduce TTC will form red or reddish-brown colonies.[1][4][6]

Troubleshooting Guide

This guide addresses common issues encountered during the use of Tergitol-7 Agar plates.

Issue Potential Cause(s) Recommended Action(s)
No growth or poor growth of expected coliforms 1. Improper storage: Plates may have been stored at incorrect temperatures or for too long. 2. Medium is too dry: Excessive drying of the agar surface can inhibit bacterial growth. 3. Incorrect incubation conditions: Temperature and time of incubation are critical for optimal growth. 4. Inoculum viability: The bacterial sample may have low viability.1. Verify the expiration date and storage conditions of the plates. Discard if expired or improperly stored. 2. Ensure plates are stored in sealed bags to prevent drying. Do not use plates with visible signs of desiccation (e.g., cracked agar). 3. Incubate plates at 35-37°C for 18-48 hours for total coliforms, or at 44°C for 18-24 hours for fecal coliforms.[1][4] 4. Use a fresh, viable inoculum and consider performing a viability check on a non-selective medium.
Unexpected colony colors 1. Misidentification of colonies: Different types of bacteria produce colonies of varying colors. 2. Incorrect TTC concentration: If preparing media from powder, an incorrect amount of TTC can affect color development. 3. pH of the medium is incorrect: The pH of the medium affects the color of the bromothymol blue indicator.1. Lactose-fermenting organisms like E. coli typically form yellow colonies with a yellow halo.[2] Klebsiella and Enterobacter may form greenish-yellow colonies.[1][4] Lactose non-fermenters produce blue colonies.[1][4] Bacteria that reduce TTC will have red coloration.[1][6] 2. Ensure the correct concentration of TTC solution is added to the molten agar as per the manufacturer's instructions. 3. The final pH of the prepared medium should be 6.9 ± 0.2 at 25°C.[1][4] Verify the pH of the prepared medium if possible.
Presence of spreading colonies (swarming) 1. Growth of Proteus species: Proteus is known for its swarming motility. 2. Medium is too moist: Excess condensation on the agar surface can promote swarming.1. Tergitol-7 is designed to inhibit the swarming of Proteus.[1][6] However, some strains may not be fully inhibited. Further identification of the colonies is recommended. 2. Before inoculation, ensure the agar surface is free of excess moisture. If condensation is present, plates can be dried in a laminar flow hood with the lids slightly ajar.
Contamination (e.g., fungal or Gram-positive bacterial growth) 1. Improper aseptic technique: Contamination can be introduced during plate pouring or inoculation. 2. Contaminated work environment: Working in a non-sterile environment can lead to contamination. 3. Ineffective selective agent: While Tergitol-7 inhibits most Gram-positive bacteria, some resistant strains may grow.1. Strict aseptic technique should be followed during all manipulations. 2. Work in a clean and sanitized environment, preferably a laminar flow hood. 3. If contamination persists and is suspected to be Gram-positive, consider using an alternative selective medium or performing confirmatory tests on the colonies of interest.

Shelf Life and Storage Conditions for Prepared Tergitol-7 Agar

Parameter Condition Reference(s)
Storage Temperature 2-8°C[1][2][3]
Protection from Light Required[2][3]
Shelf Life (from dehydrated base) Up to 30 days[2]
Shelf Life (from ready-to-use bottles) Up to 10 days[2]
Shelf Life (pre-poured plates) Up to 6 weeks (manufacturer-dependent)

Note: Always refer to the manufacturer's specific instructions for the most accurate information.

Experimental Protocol: Preparation of Tergitol-7 Agar Plates from Dehydrated Medium

  • Suspend the dehydrated medium: Accurately weigh the amount of dehydrated Tergitol-7 Agar powder as specified by the manufacturer. Suspend it in the recommended volume of purified or distilled water in a flask or bottle that is at least twice the volume of the medium.

  • Dissolve the medium: Heat the suspension to boiling with frequent agitation to ensure the medium dissolves completely.

  • Sterilization: Sterilize the dissolved medium by autoclaving at 121°C (15 psi) for 15 minutes.[1][4]

  • Cooling: After autoclaving, cool the medium to 45-50°C in a water bath.[1][4] Avoid cooling it too much, as the agar will solidify.

  • Addition of TTC (if required): If preparing Tergitol-7 Agar with TTC, aseptically add the sterile TTC solution to the cooled medium as per the manufacturer's instructions. Mix well by gently swirling the flask to ensure uniform distribution without introducing air bubbles.

  • Pouring the plates: In a sterile environment (e.g., a laminar flow hood), pour the molten agar into sterile Petri dishes to a depth of about 4-5 mm.

  • Solidification: Allow the plates to solidify at room temperature on a level surface.

  • Drying: If necessary, dry the surface of the agar plates to remove excess condensation before storage or use.

  • Storage: Store the prepared plates inverted at 2-8°C in a dark place.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_issue Identify Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Experiment with Tergitol-7 Agar issue Problem Encountered? start->issue no_growth No/Poor Growth issue->no_growth Yes unexpected_color Unexpected Colony Color issue->unexpected_color Yes swarming Spreading Colonies issue->swarming Yes contamination Contamination issue->contamination Yes resolved Issue Resolved issue->resolved No check_storage Check Storage & Expiry no_growth->check_storage check_incubation Verify Incubation Conditions no_growth->check_incubation verify_inoculum Check Inoculum Viability no_growth->verify_inoculum confirm_id Confirm Colony ID unexpected_color->confirm_id check_medium_prep Review Medium Preparation unexpected_color->check_medium_prep swarming->confirm_id dry_plates Dry Plates Before Use swarming->dry_plates aseptic_technique Improve Aseptic Technique contamination->aseptic_technique check_storage->resolved If corrected further_investigation Further Investigation Needed check_storage->further_investigation If not corrected check_incubation->resolved If corrected check_incubation->further_investigation If not corrected verify_inoculum->resolved If corrected verify_inoculum->further_investigation If not viable confirm_id->resolved If identified confirm_id->further_investigation If unidentified check_medium_prep->resolved If corrected check_medium_prep->further_investigation If correct dry_plates->resolved If corrected dry_plates->further_investigation If still swarming aseptic_technique->resolved If improved aseptic_technique->further_investigation If persists

References

Validation & Comparative

A Comparative Guide to Tergitol-7 Agar and m-Endo Agar for Coliform Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in microbiological analysis, the accurate detection and enumeration of coliforms are critical for assessing water quality and ensuring product safety. The choice of culture medium is a pivotal factor in the reliability of these tests. This guide provides a detailed comparison of two widely used media for coliform detection: Tergitol-7 Agar and m-Endo Agar, with a focus on their performance, experimental protocols, and underlying principles.

At a Glance: Key Differences and Performance

Tergitol-7 Agar and m-Endo Agar are both selective and differential media used for the detection, isolation, and enumeration of coliform bacteria. While both serve a similar purpose, they employ different inhibitory agents and indicator systems, leading to variations in their performance characteristics.

FeatureTergitol-7 Agarm-Endo Agar
Selective Agent Sodium heptadecyl sulfate (Tergitol 7)Sodium lauryl sulfate and sodium deoxycholate
Primary Differential Agent LactoseLactose
Indicator System Bromothymol blue, 2,3,5-Triphenyltetrazolium chloride (TTC)Basic fuchsin and sodium sulfite
Coliform Appearance Yellow to orange/red colonies, sometimes with a yellow haloRed colonies with a characteristic metallic green sheen
E. coli Appearance Yellow colonies (TTC non-reducers)Dark red colonies with a pronounced metallic green sheen
Performance Agreement for E. coli Reference methodHigh agreement (83.6%) with Tergitol-7 method

Principles of Detection: A Biochemical Perspective

The differentiation of coliforms on both media is based on their ability to ferment lactose. However, the specific chemical reactions that lead to the visible colony characteristics are distinct.

Tergitol-7 Agar: pH and Redox Reactions

Tergitol-7 Agar's selective action is primarily due to sodium heptadecyl sulfate (Tergitol 7), which inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species. The differentiation of coliforms is a two-part process:

  • Lactose Fermentation: Coliforms ferment lactose, producing acidic byproducts. This lowers the pH of the surrounding medium, causing the pH indicator, bromothymol blue, to change from green to yellow.

  • TTC Reduction: The medium is often supplemented with 2,3,5-Triphenyltetrazolium chloride (TTC), a redox indicator. Most coliforms reduce TTC to formazan, which is a red, insoluble compound, resulting in red or orange-centered colonies. Notably, Escherichia coli is typically a non-TTC reducer or a weak reducer, and therefore forms yellow colonies.

Tergitol7_Pathway cluster_0 Tergitol-7 Agar Principle Lactose Lactose Coliforms Coliforms Lactose->Coliforms fermentation Acid Acid Production Coliforms->Acid TTC TTC (Colorless) Coliforms->TTC reduction BromothymolBlue Bromothymol Blue (Green) Acid->BromothymolBlue pH drop YellowColony Yellow Colony/Halo BromothymolBlue->YellowColony color change Formazan Formazan (Red) TTC->Formazan RedCenter Red/Orange Center Formazan->RedCenter

Biochemical pathway for coliform detection on Tergitol-7 Agar.
m-Endo Agar: Aldehyde-Fuchsin Reaction

m-Endo Agar utilizes sodium lauryl sulfate and sodium deoxycholate to inhibit the growth of Gram-positive bacteria. The differentiation of coliforms is based on a classic aldehyde reaction:

  • Lactose Fermentation: Coliforms ferment lactose, producing acetaldehyde as a byproduct.

  • Fuchsin-Sulfite Reaction: The acetaldehyde reacts with the fuchsin-sulfite indicator complex in the medium. This reaction cleaves the sulfite from the basic fuchsin, restoring its red color and imparting a red hue to the colonies.

  • Metallic Sheen Formation: With strong lactose fermenters like E. coli, the high concentration of acetaldehyde leads to the crystallization of the fuchsin, which manifests as a characteristic metallic green sheen.

mEndo_Pathway cluster_1 m-Endo Agar Principle Lactose Lactose Coliforms Coliforms Lactose->Coliforms fermentation Acetaldehyde Acetaldehyde Coliforms->Acetaldehyde FuchsinSulfite Fuchsin-Sulfite (Colorless) Acetaldehyde->FuchsinSulfite reaction RedFuchsin Basic Fuchsin (Red) FuchsinSulfite->RedFuchsin RedColony Red Colony RedFuchsin->RedColony MetallicSheen Metallic Sheen RedFuchsin->MetallicSheen crystallization (strong fermenters)

Biochemical pathway for coliform detection on m-Endo Agar.

Experimental Protocols: Membrane Filtration Method

The membrane filtration method is a standard technique for the microbiological analysis of water samples using either Tergitol-7 Agar or m-Endo Agar.

General Workflow

The overall workflow for both agars is similar and involves filtering a water sample through a membrane that retains bacteria, followed by placing the membrane on the agar surface for incubation.

Experimental_Workflow Sample Water Sample Collection Filtration Membrane Filtration (0.45 µm pore size) Sample->Filtration Plating Place Membrane on Agar Filtration->Plating Incubation Incubation Plating->Incubation Enumeration Colony Counting and Characterization Incubation->Enumeration

General experimental workflow for membrane filtration.
Detailed Protocol for Tergitol-7 Agar

  • Media Preparation: Prepare Tergitol-7 Agar according to the manufacturer's instructions. This typically involves dissolving the powdered medium in distilled water, sterilizing by autoclaving, and cooling to 45-50°C. Aseptically add TTC solution if desired, mix well, and pour into sterile Petri plates.

  • Sample Filtration: Aseptically place a sterile 0.45 µm membrane filter onto the filter holder. Filter a known volume of the water sample through the membrane using a vacuum.

  • Membrane Transfer: With sterile forceps, remove the membrane filter from the filtration unit and place it on the surface of the Tergitol-7 Agar plate, ensuring no air bubbles are trapped underneath.

  • Incubation: Invert the plates and incubate at 35-37°C for 24-48 hours for total coliforms. For fecal coliforms, an incubation temperature of 44.5°C for 18-24 hours is used.

  • Colony Enumeration: After incubation, count the colonies. Lactose-fermenting coliforms will appear as yellow to greenish-yellow colonies, often with a yellow halo. Non-lactose fermenters will produce blue colonies.

Detailed Protocol for m-Endo Agar
  • Media Preparation: Suspend m-Endo Agar powder in distilled water containing 95% ethanol. Heat to boiling to dissolve completely. Do not autoclave. Cool to 45-50°C and pour into sterile Petri plates.

  • Sample Filtration: Follow the same procedure as for Tergitol-7 Agar to filter the water sample.

  • Membrane Transfer: Aseptically transfer the membrane filter to the surface of the m-Endo Agar plate.

  • Incubation: Invert the plates and incubate at 35°C for 22-24 hours.

  • Colony Enumeration: Count all colonies that are pink to red with a characteristic metallic green sheen. These are considered coliforms. Colonies that are colorless or pinkish without a sheen are typically non-coliforms.

Concluding Remarks

Both Tergitol-7 Agar and m-Endo Agar are effective media for the detection and enumeration of coliforms. The choice between them may depend on specific laboratory preferences, regulatory requirements, and the nature of the samples being analyzed. Tergitol-7 Agar, with the addition of TTC, offers clear differentiation based on color change, while m-Endo Agar is renowned for the distinctive metallic sheen produced by strong lactose fermenters like E. coli. For critical applications, it is advisable to perform validation studies to determine the most suitable medium for a given matrix and target organism.

A Head-to-Head Battle of Surfactants: Tergitol 7 vs. Lauryl Sulphate in Bacterial Enumeration Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of selective agents in enumeration media is critical for accurate microbiological analysis. This guide provides an objective comparison of two commonly used anionic surfactants, Tergitol 7 and sodium lauryl sulphate, in media designed for the enumeration of coliforms and E. coli.

The selection of an appropriate surfactant is pivotal in the formulation of media that selectively promotes the growth of target organisms while inhibiting non-target bacteria. Both Tergitol 7 (sodium heptadecyl sulphate) and sodium lauryl sulphate are employed for their ability to suppress the growth of Gram-positive bacteria. However, their performance characteristics, including recovery rates of target organisms and the incidence of false positives, can differ, influencing the outcome of microbial enumeration studies.

Performance Data: A Quantitative Comparison

The efficacy of Tergitol 7 and lauryl sulphate in enumeration media has been the subject of multiple studies, particularly in the context of water quality monitoring and food microbiology. The data presented below is a synthesis of findings from comparative studies.

A key consideration is the recovery of stressed or injured coliforms, which can be prevalent in treated water or processed foods. In this regard, media formulated with Tergitol 7 has demonstrated a significant advantage. For instance, a modified Tergitol 7 Agar (M-Tergitol 7 Agar) has been reported to recover 43% more coliforms from chlorinated water samples compared to m-Endo Agar, which utilizes sodium lauryl sulphate as a selective agent[1].

However, for the enumeration of E. coli, the performance difference may be less pronounced. A comparative study of Lactose Tergitol-7 (LTTC) agar and m-Endo LES agar found no statistically significant difference in the counts of E. coli between the two media[2][3]. This suggests that while Tergitol 7 may offer superior recovery of a broader range of coliforms, particularly those that are sublethally injured, lauryl sulphate-based media can be equally effective for the specific enumeration of E. coli.

One multi-laboratory trial noted that while Tergitol 7 gave slightly higher counts of E. coli in chlorinated waters, it was also associated with a higher incidence of false-positive results for E. coli at 44°C[4]. This highlights a trade-off between sensitivity and specificity that researchers must consider.

ParameterMedia with Tergitol 7 (e.g., M-Tergitol 7 Agar)Media with Lauryl Sulphate (e.g., m-Endo Agar LES)Key Findings
Recovery of Stressed Coliforms SuperiorLowerM-Tergitol 7 Agar recovered 43% more coliforms from chlorinated water compared to m-Endo Agar[1].
Enumeration of E. coli ComparableComparableNo statistically significant difference in E. coli counts observed between LTTC Agar and m-Endo LES Agar[2][3].
Selectivity Inhibits Gram-positive bacteria and swarming of Proteus[5][6].Inhibits Gram-positive bacteria[7].Tergitol 7 offers an advantage in samples where Proteus swarming can interfere with colony enumeration.
False Positives Higher incidence reported for E. coli at 44°C in some studies[4].Lower incidence reported in comparative studies[4].A potential drawback of Tergitol 7 is a higher rate of false-positive results.

Experimental Protocols

To provide a framework for comparative studies, detailed methodologies for the preparation of representative media containing each surfactant are provided below.

Preparation of Tergitol 7 Agar (with TTC)

This medium is selective and differential for the enumeration of coliforms.

Ingredients per liter:

  • Proteose peptone: 5.0 g

  • Yeast extract: 3.0 g

  • Lactose: 10.0 g

  • Sodium heptadecyl sulphate (Tergitol 7): 0.1 g

  • Bromothymol blue: 0.025 g

  • Agar: 15.0 g

  • Final pH: 6.9 ± 0.2 at 25°C

Procedure:

  • Suspend 33.12 grams of the powdered medium in 1 liter of distilled water.

  • Heat to boiling to dissolve the medium completely.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Cool the medium to 45-50°C.

  • Aseptically add 3 ml of a 1% solution of 2,3,5-Triphenyltetrazolium chloride (TTC), if desired. TTC is a redox indicator that is reduced by most coliforms to produce red colonies, aiding in their visualization.

  • Mix well and pour into sterile Petri plates.

Preparation of m-Endo Agar LES

This medium is used for the enumeration of coliforms in water by the membrane filtration technique and contains sodium lauryl sulphate.

Ingredients per liter:

  • Tryptose: 7.5 g

  • Casein hydrolysate: 3.7 g

  • Peptone from meat: 3.7 g

  • Yeast extract: 1.2 g

  • Lactose: 9.4 g

  • Sodium chloride: 3.7 g

  • Dipotassium hydrogen phosphate: 3.3 g

  • Potassium dihydrogen phosphate: 1.0 g

  • Sodium lauryl sulphate: 0.05 g

  • Sodium deoxycholate: 0.1 g

  • Sodium sulphite: 1.6 g

  • Pararosanilin (fuchsin): 0.8 g

  • Agar: 15.0 g

  • Final pH: 7.2 ± 0.2 at 25°C

Procedure:

  • Suspend 51 g of the powdered medium in 1 liter of distilled water containing 20 ml of 96% ethanol.

  • Heat to boiling to dissolve the medium completely. Do not autoclave.

  • Cool to 45-50°C.

  • Dispense into sterile Petri dishes.

Mechanism of Action: A Visualized Comparison

The primary role of both Tergitol 7 and lauryl sulphate in enumeration media is to act as a selective agent. Their mechanism of action is based on the disruption of the cell membranes of susceptible bacteria. Gram-positive bacteria, which lack an outer membrane, are particularly vulnerable to these anionic surfactants.

G cluster_0 Selective Action of Surfactants in Enumeration Media Sample Sample GramPositive Gram-Positive Bacteria Sample->GramPositive GramNegative Gram-Negative Bacteria (including Coliforms) Sample->GramNegative Proteus Proteus spp. Sample->Proteus InhibitionGP_T7 Growth Inhibition GramPositive->InhibitionGP_T7 InhibitionGP_LS Growth Inhibition GramPositive->InhibitionGP_LS GrowthGN_T7 Growth Permitted GramNegative->GrowthGN_T7 GrowthGN_LS Growth Permitted GramNegative->GrowthGN_LS Tergitol7 Tergitol 7 Tergitol7->InhibitionGP_T7 Tergitol7->GrowthGN_T7 InhibitionProteus Swarming Inhibition Tergitol7->InhibitionProteus LaurylSulphate Lauryl Sulphate LaurylSulphate->InhibitionGP_LS LaurylSulphate->GrowthGN_LS Proteus->InhibitionProteus

Caption: Logical flow of selective action.

Conclusion

The choice between Tergitol 7 and lauryl sulphate as a selective agent in enumeration media is not straightforward and depends on the specific application and target organisms.

  • Tergitol 7 appears to be the superior choice when enumerating coliforms from environments where they may be stressed or injured, such as in treated water. Its ability to inhibit the swarming of Proteus is an additional advantage in samples where this phenomenon is a concern.

  • Sodium lauryl sulphate is a well-defined, cost-effective, and readily available chemical that provides comparable performance to Tergitol 7 for the specific enumeration of E. coli. In situations where the recovery of stressed coliforms is not the primary objective, lauryl sulphate-based media offer a reliable and economical alternative.

Ultimately, the decision should be guided by the specific research goals, the nature of the samples being analyzed, and the potential trade-offs between recovery rates and specificity. For critical applications, it is advisable to perform in-house validation studies to determine the most suitable medium for a given experimental context.

References

A Comparative Analysis of Colilert® and Tergitol-7 Agar for the Detection of Coliforms and E. coli

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of microbiological water quality analysis, the accurate and efficient detection of coliforms and Escherichia coli (E. coli) is paramount for public health and safety. For researchers, scientists, and drug development professionals, selecting the appropriate testing methodology is a critical decision that impacts data reliability and laboratory workflow. This guide provides a detailed comparison of two widely utilized methods: the enzyme-substrate Colilert® test and the traditional membrane filtration technique using Tergitol-7 Agar.

The Colilert® test, a product of IDEXX Laboratories, is a defined substrate technology that allows for the simultaneous detection of total coliforms and E. coli. It is recognized for its ease of use and rapid results. Conversely, the Tergitol-7 Agar method is a well-established culture-based technique that relies on the selective growth and differentiation of coliforms on a specialized agar medium. This guide will delve into the performance characteristics, experimental protocols, and underlying principles of each method to provide a comprehensive resource for informed decision-making.

Performance Comparison: Colilert® vs. Tergitol-7 Agar

The selection of a microbiological testing method often hinges on its performance metrics, such as sensitivity, specificity, and agreement with reference methods. The following table summarizes key quantitative data from studies comparing the Colilert® test with the Tergitol-7 Agar method for the detection of E. coli.

Performance MetricColilert®Tergitol-7 AgarTarget OrganismStudy Notes
Agreement 82.7%Reference MethodE. coliAgreement between Colilert® 18 and Lactose Tergitol-7 (LTTC) method.[1][2]
Relative Difference in Counts Significantly higher countsReference MethodE. coliColilert® 18 and Readycult methods yielded significantly higher counts for E. coli than the LTTC method.[1][2]
Mean Relative Difference +18.91%Reference MethodE. coliColilert-18/Quantitray gave significantly higher counts than TTC Tergitol 7 agar in a study involving 76 samples.[3][4]
Detection Efficacy Higher detection rateLower detection rateTotal Coliforms & E. coliOne study indicated that the ISO method (Lactose TTC agar with Tergitol 7) failed to detect a significant percentage of coliforms and E. coli.[5]

It is important to note that the Colilert® method's ability to recover injured or stressed coliforms and E. coli may contribute to the higher counts observed in some studies.[2]

Experimental Workflow for Method Comparison

A typical experimental workflow for comparing the performance of the Colilert® test and the Tergitol-7 Agar method is illustrated below. This process ensures a standardized approach to sample analysis and data comparison.

G cluster_0 Sample Preparation cluster_1 Colilert® Test cluster_2 Tergitol-7 Agar Method cluster_3 Data Analysis WaterSample Water Sample Collection Homogenization Sample Homogenization WaterSample->Homogenization SerialDilution Serial Dilutions (if necessary) Homogenization->SerialDilution AddColilert Add Colilert® Reagent to 100 mL Sample SerialDilution->AddColilert Test Aliquot MembraneFiltration Membrane Filtration of 100 mL Sample SerialDilution->MembraneFiltration Test Aliquot IncubateColilert Incubate at 35°C for 24 hours AddColilert->IncubateColilert ReadColilert Read Results (Colorimetric & Fluorescent) IncubateColilert->ReadColilert CompareResults Compare CFU/100 mL or MPN/100 mL ReadColilert->CompareResults PlaceOnAgar Place Membrane on Tergitol-7 Agar Plate MembraneFiltration->PlaceOnAgar IncubateAgar Incubate at 35-37°C for 24-48 hours PlaceOnAgar->IncubateAgar CountColonies Count and Differentiate Colonies IncubateAgar->CountColonies CountColonies->CompareResults StatisticalAnalysis Statistical Analysis (e.g., Agreement, t-test) CompareResults->StatisticalAnalysis

Caption: Experimental workflow for comparing Colilert® and Tergitol-7 Agar methods.

Detailed Experimental Protocols

Colilert® Test Protocol

The Colilert® test is based on the Defined Substrate Technology® (DST®). The reagent contains nutrient-indicators that produce a color change or fluorescence when metabolized by total coliforms and E. coli.

  • Sample Collection and Preparation : Collect a 100 mL water sample in a sterile, transparent, non-fluorescing vessel. If the sample is chlorinated, the collection vessel should contain sodium thiosulfate.

  • Reagent Addition : Aseptically open one Colilert® reagent pack and add the entire contents to the 100 mL water sample.

  • Dissolution : Cap the vessel and shake until the reagent is completely dissolved.

  • Incubation : Incubate the sample at 35 ± 0.5°C for 24 hours. Results can be read up to 28 hours.

  • Result Interpretation :

    • Total Coliforms : A yellow color in the sample indicates the presence of total coliforms. Compare the color to the Colilert® comparator.

    • E. coli : To detect E. coli, view the sample in a dark environment with a 6-watt, 365-nm UV light. Fluorescence indicates the presence of E. coli.

For quantitative analysis, the Colilert® test can be used with the Quanti-Tray® or Quanti-Tray®/2000 system to determine the Most Probable Number (MPN) of coliforms and E. coli.

Tergitol-7 Agar Method Protocol

This method involves membrane filtration followed by culturing on a selective and differential agar. Tergitol-7 acts as a selective agent, inhibiting the growth of Gram-positive bacteria.

  • Media Preparation : Prepare Tergitol-7 Agar according to the manufacturer's instructions. This typically involves dissolving the powdered medium in distilled water, boiling to dissolve completely, and sterilizing by autoclaving at 121°C for 15 minutes. After cooling to 45-50°C, 2,3,5-Triphenyltetrazolium chloride (TTC) solution may be added aseptically before pouring into sterile Petri plates.

  • Sample Preparation and Filtration : Homogenize the water sample and filter a known volume (typically 100 mL) through a sterile 0.45 µm membrane filter.

  • Plating : Aseptically transfer the membrane filter onto the surface of a Tergitol-7 Agar plate, ensuring no air bubbles are trapped underneath.

  • Incubation : Invert the plates and incubate at 35-37°C for 24 to 48 hours.

  • Colony Identification and Enumeration :

    • Total Coliforms : Lactose-fermenting coliforms will produce yellow colonies with yellow zones due to the pH indicator (bromothymol blue) changing color in the presence of acid produced from lactose fermentation.

    • E. coli : E. coli colonies are typically yellow. Confirmation of E. coli may require additional biochemical tests, such as the indole test. Non-lactose fermenters will produce blue or greenish colonies. The addition of TTC results in the formation of red formazan by many bacteria, causing colonies to appear red or have red centers.

Conclusion

Both the Colilert® test and the Tergitol-7 Agar method are effective for the detection of coliforms and E. coli in water samples. The Colilert® test offers advantages in terms of ease of use, speed, and potentially higher recovery of stressed organisms, making it a suitable choice for laboratories requiring high throughput and rapid results. The Tergitol-7 Agar method, while more labor-intensive and time-consuming, is a long-established and cost-effective technique that provides a physical colony for further characterization.

The choice between these two methods will ultimately depend on the specific needs of the laboratory, including sample throughput, turnaround time requirements, budget, and the need for downstream analysis of isolates. The data presented in this guide, along with the detailed protocols, should serve as a valuable resource for making an informed decision.

References

A Comparative Guide to Tergitol-7 Agar for the Enumeration of E. coli and Coliforms in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and water quality analysis, the accurate enumeration of indicator organisms such as Escherichia coli and coliforms is paramount. Tergitol-7 Agar has historically been a standard medium for this purpose, particularly within the framework of ISO 9308-1:2000. This guide provides an objective comparison of Tergitol-7 Agar's performance against alternative methods, supported by experimental data, to aid in the selection of the most appropriate methodology for specific water sample types.

Principle of Tergitol-7 Agar

Tergitol-7 Agar is a selective and differential medium designed for the detection and enumeration of coliform bacteria.[1][2] Its formulation includes sodium heptadecyl sulfate (Tergitol 7), which acts as a selective agent to inhibit the growth of Gram-positive bacteria and prevent the swarming of Proteus species.[1][2][3] Differentiation is based on the fermentation of lactose. Lactose-fermenting bacteria produce acids, which lower the pH of the medium and cause the pH indicator, bromothymol blue, to change from green to yellow.[1][2] The addition of 2,3,5-triphenyltetrazolium chloride (TTC) aids in the visualization of colonies; most coliforms reduce TTC to formazan, resulting in red-colored colonies. However, E. coli and Enterobacter aerogenes are exceptions and typically form yellow colonies.[3]

Performance Comparison of Tergitol-7 Agar with Alternative Media

The performance of Tergitol-7 (TTC) Agar has been evaluated against several alternative media for the enumeration of E. coli in various water samples. The following tables summarize the key performance indicators from these comparative studies.

Table 1: Comparison of E. coli Counts on Tergitol-7 (TTC) Agar vs. Alternative Media in Spiked Drinking Water and Sewage Effluent[4][5]
Alternative MediumNumber of SamplesMean Relative Difference (%)*Statistical Significance
Chromocult Coliform Agar2945.55Not Significantly Different
Membrane Lauryl Sulfate Agar (MLSA)3021.00Not Significantly Different
Trypton Bile X-glucuronidase (TBX) Medium297-2.78Not Significantly Different
Membrane Faecal coliform (mFC) Medium3038.81Significantly Higher Counts
Colilert 18/Quantitray7618.91Significantly Higher Counts

*A positive mean relative difference indicates higher counts on the alternative medium compared to Tergitol-7 (TTC) Agar. Data is based on a multi-laboratory study in Greece.

Table 2: Confirmation Rates for Presumptive E. coli on Tergitol-7 (TTC) Agar vs. Alternative Media[6]
MethodConfirmation Rate (%)
Tergitol-7 (TTC) Agar44.9 - 53.4
Chromocult Coliform Agar94.3
Membrane Lauryl Sulfate Agar (MLSA)83.9
Trypton Bile X-glucuronidase (TBX) Medium96.2
Membrane Faecal coliform (mFC) Medium79.5
Colilert 18/Quantitray64.9
Table 3: Comparison of Tergitol-7 (LTTC) Agar with m-Endo LES Agar and other methods for E. coli in Water Samples[4]
MethodAgreement with LTTC Method (%)*Statistical Difference in E. coli Counts
m-Endo LES Agar83.6Not Significantly Different
Colilert 1882.7Significantly Higher Counts
Readycult78.4Significantly Higher Counts
Water-Check81.8Not Specified
Petrifilm EC70.6Not Specified
DryCult Coli68.9Not Specified

*Agreement refers to both methods yielding either a positive or negative result for the presence of E. coli.

Experimental Protocols

The following is a generalized experimental protocol for the membrane filtration method using Tergitol-7 Agar as described in ISO 9308-1:2000.

Sample Preparation and Filtration
  • Aseptically filter a known volume of water sample (typically 100 mL for drinking water) through a sterile membrane filter with a pore size of 0.45 µm.

  • For samples with high turbidity or expected high bacterial counts, the sample may be diluted with a sterile diluent prior to filtration.

Plating and Incubation
  • Aseptically place the membrane filter onto the surface of a Tergitol-7 (TTC) Agar plate, ensuring no air bubbles are trapped between the filter and the agar surface.[4]

  • For the enumeration of total coliforms, incubate the plates at 36 ± 2°C for 21 ± 3 hours.[4]

  • For the enumeration of thermotolerant (faecal) coliforms, including E. coli, incubate the plates at 44 ± 0.5°C for 21 ± 3 hours.[2]

Colony Identification and Enumeration
  • After incubation, examine the plates for characteristic colonies.

  • On Tergitol-7 (TTC) Agar, lactose-fermenting organisms that reduce TTC will form red or yellow colonies with a surrounding yellow halo.[5] E. coli typically forms yellow to orange-yellow colonies.[5]

  • Count all colonies exhibiting the characteristic morphology.

Confirmation of E. coli
  • For regulatory purposes, presumptive E. coli colonies from Tergitol-7 Agar require confirmation.

  • Subculture characteristic colonies onto a non-selective agar to obtain pure cultures.

  • Perform an oxidase test and an indole test.[4] E. coli is typically oxidase-negative and indole-positive.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the validation of Tergitol-7 Agar for water quality testing.

G cluster_prep Sample Preparation cluster_analysis Microbiological Analysis cluster_results Data Collection & Confirmation cluster_comparison Performance Evaluation WaterSample Water Sample Collection (e.g., Drinking Water, Wastewater) Spiking Spiking with Sewage Effluent (for positive controls) Filtration Membrane Filtration (100 mL, 0.45 µm filter) WaterSample->Filtration Dilution Serial Dilution (if necessary) Plating_T7 Plate on Tergitol-7 Agar Filtration->Plating_T7 Plating_Alt Plate on Alternative Medium (e.g., Chromocult, m-Endo) Filtration->Plating_Alt Incubation Incubation (36°C or 44°C for 21-24h) Plating_T7->Incubation Plating_Alt->Incubation Count_T7 Count Presumptive Colonies (Tergitol-7 Agar) Incubation->Count_T7 Count_Alt Count Presumptive Colonies (Alternative Medium) Incubation->Count_Alt Confirmation Confirmation Tests (Oxidase, Indole) Count_T7->Confirmation DataAnalysis Statistical Analysis (e.g., ISO 17994) Count_Alt->DataAnalysis Confirmation->DataAnalysis Comparison Compare Recovery Rates, Specificity, and Sensitivity DataAnalysis->Comparison

Caption: Experimental workflow for the comparative validation of Tergitol-7 Agar.

Discussion and Conclusion

The data indicates that while Tergitol-7 Agar is a functional medium for the detection of E. coli and coliforms, several alternative media may offer superior performance in terms of recovery rates and confirmation efficiency. Chromogenic media like Chromocult Coliform Agar and enzyme-based methods such as Colilert 18 often provide higher counts and may reduce the need for extensive confirmation steps, thereby saving time and resources.[7][8]

The choice of medium should be guided by the specific water matrix and the regulatory framework. For cleaner water samples like drinking water, Tergitol-7 Agar, as outlined in the older ISO 9308-1:2000 standard, can be effective. However, for water with higher background flora, the low selectivity of Tergitol-7 Agar may lead to interference and make enumeration challenging.[9] The revised ISO 9308-1:2014 standard now recommends a chromogenic coliform agar medium for waters with low bacterial background, acknowledging the advantages of these newer media.[8][9]

References

Navigating Specificity: A Comparative Guide to Non-Coliform Cross-Reactivity on Tergitol-7 Agar

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of microbial testing is paramount. This guide provides an objective comparison of Tergitol-7 Agar's performance in differentiating coliform bacteria, with a specific focus on the cross-reactivity of non-coliform species. Supported by experimental data, this document aims to be an essential resource for selecting the appropriate microbiological testing methods.

Tergitol-7 Agar is a selective and differential medium designed for the detection and enumeration of coliform bacteria in water and other samples. Its selectivity is primarily attributed to sodium heptadecyl sulfate (Tergitol-7), which inhibits the growth of most Gram-positive bacteria and prevents the swarming of Proteus species.[1][2][3][4] The differential capacity of the medium is based on two key biochemical reactions: lactose fermentation and the reduction of 2,3,5-triphenyltetrazolium chloride (TTC).

Lactose-fermenting bacteria, such as Escherichia coli and other coliforms, produce acidic byproducts that lower the pH of the medium. This pH shift is visualized by the indicator bromothymol blue, resulting in yellow colonies.[1][3][5] The addition of TTC further differentiates within the coliform group and helps to visualize non-lactose fermenters. Most coliforms, with the notable exception of E. coli and Enterobacter aerogenes, reduce TTC to formazan, a red, insoluble compound, leading to colonies with red centers.[2][3][4] Non-lactose fermenting bacteria typically produce blue, purple, or red colonies.[1][5]

Performance Analysis: Cross-Reactivity of Non-Coliform Bacteria

While Tergitol-7 Agar is effective in inhibiting many non-target organisms, a variety of non-coliform bacteria can still exhibit growth, potentially leading to false-positive results. Understanding the colony morphology of these organisms is critical for accurate interpretation.

Non-Coliform BacteriumGrowth on Tergitol-7 AgarColony Morphology (with TTC)Potential for Misinterpretation
Pseudomonas aeruginosaCan grow, may be suppressedBlue, red to blue colonies, sometimes with a blue halo[1]Low; distinct blue coloration is not typical of coliforms.
Proteus mirabilisSwarming is minimized, growth occursRed with a bluish zone[2]Low to Moderate; red color could be confused with some coliforms, but lack of yellow halo is a key differentiator.
Salmonella TyphimuriumGood to luxuriant growthRed with a bluish zone[2]Low to Moderate; red coloration is not typical of E. coli but could be similar to other TTC-reducing coliforms.
Shigella flexneriGood to luxuriant growthNot specified in detail, but expected to be non-lactose fermentingModerate; as a non-lactose fermenter, colony appearance could be similar to other non-coliforms.
Enterococcus faecalisMarked to complete inhibition, but some growth possibleYellow-green colonies where growth occurs[1]High; yellow-green colonies can mimic the appearance of some coliforms.
Rahnella aquatilisCan growNot specified in detail, but has been isolated from Tergitol-7 Agar[6]Moderate to High; as a member of the Enterobacteriaceae, it may produce colonies similar to coliforms.
Serratia spp.Can growNot specified in detail, but has been isolated from Tergitol-7 Agar[6]Moderate to High; some species are lactose fermenters and could be mistaken for coliforms.
Aeromonas hydrophilaCan growTypically non-lactose fermenting; may appear as pale or colorless colonies that can become pink to red on some media.[7][8]Moderate; while often non-lactose fermenting, their appearance can vary and may lead to confusion.

Comparative Performance with Other Selective Media

The choice of selective medium can significantly impact the accuracy of coliform enumeration. Studies have compared Tergitol-7 Agar (often referred to as Lactose TTC Agar with Tergitol-7 or LTTC in literature) with other commonly used media.

MediumPrincipleAdvantagesDisadvantages and Non-Coliform Interference
Tergitol-7 Agar Selective (Tergitol-7), Differential (Lactose fermentation, TTC reduction)Good recovery of coliforms, including stressed cells.[1] Differentiates E. coli and E. aerogenes from other coliforms.Can allow growth of non-coliforms like Pseudomonas, Proteus, Salmonella, Enterococcus, Rahnella, and Serratia.[1][2][6] The high degree of background growth from non-disinfected waters can interfere with enumeration.[5]
m-Endo LES Agar Selective (Sodium lauryl sulfate, Sodium deoxycholate), Differential (Lactose fermentation with basic fuchsin indicator)Good differentiation of lactose fermenters (red colonies with a metallic sheen for E. coli).Can yield a high number of atypical colonies that require confirmation.[6] May inhibit some stressed coliforms. Has been shown to yield numerous Serratia strains.[6]
Chromogenic Coliform Agar (CCA) Selective (e.g., Tergitol-7), Differential (Chromogenic substrates for β-galactosidase and β-glucuronidase)Allows for simultaneous detection and differentiation of E. coli (blue/violet colonies) and other coliforms (pink/red colonies) without extensive confirmation.[9]Can be more expensive. Some non-coliforms, such as Aeromonas, may possess β-galactosidase activity and produce similar colored colonies to coliforms.[9]
Colilert® (Defined Substrate Technology) Differential (ONPG for coliforms, MUG for E. coli)Rapid results, no agar preparation needed. High sensitivity and specificity.Can yield false negatives for some E. coli strains that do not produce β-glucuronidase. May give higher counts than membrane filtration methods.[10][11]

A study comparing Tergitol-7 TTC agar with m-Endo LES agar and Differential Coliform agar for well water analysis found that of the typical colonies on Tergitol-7 TTC agar, 75% were confirmed as Enterobacteriaceae.[6] This study also noted that Tergitol-7 TTC agar yielded numerous strains of Rahnella aquatilis and Enterobacter.[6] Another study found that while Tergitol-7 TTC agar was very sensitive, it was substantially disturbed by a high degree of background growth from non-disinfected waters.[5]

Experimental Protocols

Preparation of Tergitol-7 Agar with TTC
  • Suspend 33.12 grams of Tergitol-7 Agar Base powder in 1000 ml of distilled water.[3]

  • Heat to boiling to dissolve the medium completely.[3][4]

  • Sterilize by autoclaving at 121°C for 15 minutes.[3][4]

  • Cool the medium to 45-50°C.[3][4]

  • Aseptically add 3 ml of a 1% sterile solution of 2,3,5-Triphenyltetrazolium Chloride (TTC).[3]

  • Mix well and pour into sterile Petri plates.

Protocol for Evaluating Media Specificity (Based on ISO 11133 Principles)

This protocol outlines a method for testing the cross-reactivity of non-coliform bacteria on a selective medium like Tergitol-7 Agar.

  • Test Organisms:

    • Target Organisms: A representative panel of coliform bacteria (e.g., Escherichia coli, Enterobacter aerogenes, Klebsiella pneumoniae, Citrobacter freundii).

    • Non-Target Organisms: A diverse panel of non-coliform bacteria that are expected to be inhibited or show a differential reaction. This should include Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and other Gram-negative bacteria commonly found in the test samples (e.g., Pseudomonas aeruginosa, Proteus mirabilis, Salmonella enterica, Aeromonas hydrophila).

  • Inoculum Preparation:

    • Prepare standardized inoculums of each test organism (e.g., to a 0.5 McFarland standard).

    • For quantitative analysis, prepare serial dilutions to achieve a final concentration of 10-100 Colony Forming Units (CFU) per plate for target organisms and a higher challenge of ≥10³ CFU per plate for non-target organisms to test selectivity.

  • Inoculation and Incubation:

    • Inoculate the surface of the prepared Tergitol-7 Agar plates with the prepared inoculums using a spread plate technique.

    • Incubate the plates aerobically at 35 ± 2°C for 18-24 hours.[1]

  • Interpretation of Results:

    • Productivity: For target organisms, calculate the recovery rate compared to a non-selective control medium (e.g., Tryptic Soy Agar).

    • Selectivity: For non-target organisms, assess the degree of inhibition (e.g., no growth, partial inhibition, or confluent growth).

    • Specificity: For non-target organisms that do grow, document the colony morphology (size, color, and any changes in the surrounding medium) and compare it to the typical morphology of the target coliform bacteria.

Visualizing the Mechanisms

To better understand the differential capabilities of Tergitol-7 Agar and the experimental workflow for its evaluation, the following diagrams are provided.

cluster_0 Biochemical Differentiation on Tergitol-7 Agar Lactose Lactose Acid Production Acid Production Lactose->Acid Production Fermentation by Coliforms Bromothymol Blue (Yellow) Bromothymol Blue (Yellow) Acid Production->Bromothymol Blue (Yellow) pH drop Bromothymol Blue (Green) Bromothymol Blue (Green) TTC (Colorless) TTC (Colorless) Formazan (Red) Formazan (Red) TTC (Colorless)->Formazan (Red) Reduction Coliforms (e.g., Klebsiella) Coliforms (e.g., Klebsiella) Coliforms (e.g., Klebsiella)->Acid Production Coliforms (e.g., Klebsiella)->Formazan (Red) E. coli / E. aerogenes E. coli / E. aerogenes E. coli / E. aerogenes->Acid Production Non-Lactose Fermenters Non-Lactose Fermenters Non-Lactose Fermenters->Formazan (Red) Strong Reduction

Caption: Biochemical pathways on Tergitol-7 Agar.

Start Start Prepare Tergitol-7 Agar Plates Prepare Tergitol-7 Agar Plates Start->Prepare Tergitol-7 Agar Plates Select Target and Non-Target Bacteria Select Target and Non-Target Bacteria Prepare Tergitol-7 Agar Plates->Select Target and Non-Target Bacteria Prepare Standardized Inocula Prepare Standardized Inocula Select Target and Non-Target Bacteria->Prepare Standardized Inocula Inoculate Plates Inoculate Plates Prepare Standardized Inocula->Inoculate Plates Incubate at 35°C for 18-24h Incubate at 35°C for 18-24h Inoculate Plates->Incubate at 35°C for 18-24h Examine Plates Examine Plates Incubate at 35°C for 18-24h->Examine Plates Record Growth and Morphology Record Growth and Morphology Examine Plates->Record Growth and Morphology Compare to Control Compare to Control Record Growth and Morphology->Compare to Control Analyze Cross-Reactivity Analyze Cross-Reactivity Compare to Control->Analyze Cross-Reactivity

Caption: Experimental workflow for cross-reactivity testing.

Conclusion

Tergitol-7 Agar remains a valuable tool for the enumeration of coliform bacteria. However, its effectiveness is contingent on the user's ability to differentiate true coliforms from non-coliform bacteria that may exhibit growth. This guide highlights that while Tergitol-7 effectively inhibits many Gram-positive organisms, certain Gram-negative non-coliforms can grow and may, in some cases, produce colonies that could be misinterpreted. For critical applications, especially with samples containing a high background of diverse microflora, confirmation of presumptive coliform colonies through additional biochemical or molecular methods is recommended. Furthermore, the use of alternative methods, such as chromogenic agars or defined substrate technologies, may offer enhanced specificity and ease of interpretation in certain contexts. The data and protocols presented herein should empower researchers to make more informed decisions regarding the selection and interpretation of microbiological media for coliform analysis.

References

Tergitol-7 Agar: A Comparative Guide for Microbial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Tergitol-7 Agar is a selective and differential medium primarily employed for the detection and enumeration of coliform bacteria, including Escherichia coli, in various samples such as water and food.[1][2][3][4][5] Developed by Chapman, this medium facilitates the growth of coliforms while inhibiting the growth of other microorganisms, making it a valuable tool in microbiological analysis.[1][4][6] This guide provides a comprehensive overview of the advantages and disadvantages of using Tergitol-7 Agar, supported by comparative data and detailed experimental protocols.

Principle of Operation

Tergitol-7 Agar's functionality is based on two key components: Tergitol 7 and lactose. Tergitol 7, a surfactant, acts as a selective agent by inhibiting the growth of Gram-positive bacteria and preventing the swarming of Proteus species, which could otherwise interfere with the identification of coliform colonies.[1][3][4][7] The medium also contains lactose as a fermentable carbohydrate and bromothymol blue as a pH indicator. Lactose-fermenting bacteria, such as E. coli, produce acidic byproducts, causing the pH of the medium to drop and the indicator to change from green to yellow. This results in the formation of yellow colonies, often with a surrounding yellow halo.[2][4][8] Non-lactose fermenters produce blue or green colonies.[2][4]

The medium is often supplemented with 2,3,5-triphenyltetrazolium chloride (TTC), which helps in the early recognition of E. coli.[1][2][3][4] Most coliforms reduce TTC to formazan, a red, insoluble compound, resulting in red or purple colonies.[9] However, E. coli and Enterobacter aerogenes typically do not reduce TTC, and therefore form yellow colonies.[9]

Advantages and Disadvantages of Tergitol-7 Agar

AdvantagesDisadvantages
High Selectivity: Effectively inhibits the growth of Gram-positive bacteria and prevents the swarming of Proteus species, leading to clearer results.[1][3][4][7]Potential for Lower Recovery Rates: Some studies suggest that alternative methods may yield significantly higher counts of E. coli and total coliforms.[10][11][12][13][14]
Good Differentiation: The inclusion of lactose and a pH indicator allows for clear differentiation between lactose-fermenting and non-lactose-fermenting bacteria.[2][4][8]Longer Incubation Time: Compared to some newer methods, Tergitol-7 Agar may require a longer incubation period to obtain definitive results.[11]
Reported Higher Coliform Counts: Some sources indicate that coliform counts on Tergitol-7 Agar can be higher than on other selective media.[1]Need for Confirmatory Tests: For definitive identification, colonies grown on Tergitol-7 Agar often require further biochemical or serological testing.[4]
Versatility: Suitable for the analysis of a variety of samples, including water and food.[1][2][3][4][5]TTC Reduction Variability: The reduction of TTC can be variable among different coliform species, which may lead to misinterpretation of results.[9]

Performance Comparison with Alternative Media

Several studies have compared the performance of Tergitol-7 Agar with other methods for the detection of E. coli and coliforms. A study conducted in Greece compared the reference method (TTC Tergitol-7 Agar) with five alternative methods. The results, based on the mean relative difference (RD%) of confirmed counts, are summarized below.

Alternative MethodMean Relative Difference (%) vs. TTC Tergitol-7 AgarNumber of SamplesInterpretation
Chromocult Coliform Agar5.55294Not significantly different
Membrane Lauryl Sulfate Agar1302Not significantly different
Tryptone Bile X-glucuronidase Medium-2.78297Not significantly different
Membrane Faecal Coliform Medium8.81303Significantly higher counts than TTC Tergitol-7 Agar
Colilert-18/Quantitray18.9176Significantly higher counts than TTC Tergitol-7 Agar
Data sourced from a comparative study on the detection of E. coli in water samples.[10][12][13][14]

Another study highlighted that the ISO method using Lactose TTC agar with Tergitol 7 failed to detect a significant percentage of coliforms and E. coli when compared to chromogenic media (m-ColiBlu24) and a defined substrate technology test (Colilert 18).[11]

Experimental Protocols

Preparation of Tergitol-7 Agar
  • Suspend the medium: Dissolve the specified amount of Tergitol-7 Agar base powder (e.g., 33.1 grams) in one liter of purified water.[1][2][4]

  • Heat to dissolve: Heat the suspension to boiling with frequent agitation to ensure the medium is completely dissolved.[1][2][4]

  • Sterilize: Autoclave the medium at 121°C for 15 minutes.[1][2][4]

  • Cool and supplement (optional): Cool the sterilized medium to 45-50°C. If desired, aseptically add a sterile 1% solution of TTC.[1][2][4]

  • Pour plates: Mix well and pour the molten agar into sterile Petri plates.[2][4]

General Workflow for Water Analysis using Tergitol-7 Agar

The following diagram illustrates a typical workflow for the enumeration of coliforms in a water sample using the membrane filtration method with Tergitol-7 Agar.

G cluster_prep Sample Preparation cluster_culture Culturing cluster_analysis Analysis Sample Water Sample Collection Filter Membrane Filtration of Sample Sample->Filter Place Place Membrane on Tergitol-7 Agar Plate Filter->Place Incubate Incubate at 35-37°C for 18-48 hours Place->Incubate Examine Examine for Colony Morphology Incubate->Examine Count Count Characteristic Colonies Examine->Count Confirm Perform Confirmatory Tests Count->Confirm

Workflow for water analysis using Tergitol-7 Agar.

Interpretation of Results

The differentiation of bacterial colonies on Tergitol-7 Agar is based on lactose fermentation and, if added, TTC reduction. The logical relationship for colony interpretation is depicted in the diagram below.

G cluster_input Bacterial Characteristics cluster_output Colony Appearance Lactose Lactose Fermentation Yellow Yellow Colony (e.g., E. coli) Lactose->Yellow Yes Blue Blue Colony (Non-Lactose Fermenter) Lactose->Blue No TTC TTC Reduction TTC->Yellow No Red Red/Purple Colony (Other Coliforms) TTC->Red Yes

Colony differentiation on Tergitol-7 Agar with TTC.

Conclusion

Tergitol-7 Agar remains a widely used medium for the selective isolation and differentiation of coliforms. Its strong inhibitory action against non-target organisms is a significant advantage. However, researchers and professionals should be aware of its limitations, including the potential for lower recovery rates compared to some newer, alternative methods. The choice of medium should be based on the specific requirements of the analysis, including the need for rapid results, the expected level of contamination, and the resources available for confirmatory testing. For critical applications, validation of the chosen method against a reference or alternative method is recommended to ensure accurate and reliable results.

References

Studies comparing the recovery rates of different selective agars.

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of accurate and efficient microbial detection, the choice of selective agar is paramount. This guide provides a comprehensive comparison of the recovery rates of various selective agars for key pathogenic bacteria: Salmonella, Listeria monocytogenes, and Staphylococcus aureus. The data presented is compiled from multiple studies to aid researchers, scientists, and drug development professionals in selecting the optimal medium for their specific needs.

Comparison of Selective Agars for Salmonella Recovery

The isolation of Salmonella species is a critical step in food safety and clinical diagnostics. A variety of selective agars have been developed to inhibit the growth of competing microflora while promoting the growth of Salmonella.

Data Presentation
Selective AgarRecovery Rate/EfficacyReference
Bismuth Sulphite Agar (BS)Superior growth support for all five Salmonella serotypes tested.[1]
Brilliant Green Agar (BG)Second in superiority to BS agar, with satisfactory growth for most serotypes.[1]
Xylose Lysine Desoxycholate Agar (XLD)Comparable recovery to DCA and DCLS agars.[1] Identified 56.5% of positive samples in another study.[2][1][2]
Desoxycholate Citrate Agar (DCA)Showed comparable recovery rates to XLD and DCLS agars.[1]
Desoxycholate Citrate Lactose Saccharose Agar (DCLS)Good growth for S. blockley, S. typhi, and S. weltevreden.[1]
Salmonella-Shigella Agar (SS)Somewhat inhibitory to the tested Salmonella organisms.[1]
Novobiocin-Brilliant Green-Glycerol-Lactose Agar (NBGL)Highest sensitivity (78.4%) in direct plating of human stool samples.[3]
Salmonella Chromogenic Medium (SCM)Higher sensitivity (100%) after enrichment compared to DCLS agar (81.8%).[4]
Experimental Protocols

A representative experimental protocol for comparing the recovery of Salmonella from pure cultures involves the pour plate method.[1]

  • Culture Preparation: Pure cultures of selected Salmonella serotypes (S. paratyphi A, S. typhimurium, S. blockley, S. typhi, S. weltevreden) are prepared.

  • Serial Dilution: The cultures are serially diluted to achieve a countable number of colonies.

  • Plating: The pour plate method is used to inoculate the different selective media.

  • Incubation: Plates are incubated under appropriate conditions.

  • Colony Counting: The mean colony counts on each selective agar are determined to compare recovery rates.[1]

For food or clinical samples, the protocol often includes an enrichment step.

  • Pre-enrichment: Samples are pre-enriched in a non-selective broth (e.g., buffered peptone water).

  • Selective Enrichment: The pre-enriched culture is then transferred to a selective enrichment broth (e.g., selenite broth).[3]

  • Plating: A loopful of the enrichment broth is streaked onto the various selective agar plates.

  • Incubation: Plates are incubated at a specified temperature and duration.

  • Identification: Suspect colonies are identified based on their morphology and further confirmed with biochemical or serological tests.

Experimental Workflow

Salmonella_Recovery_Workflow cluster_sample_prep Sample Preparation cluster_plating Plating cluster_analysis Analysis Sample Sample (Food/Clinical) Enrichment Pre-enrichment & Selective Enrichment Sample->Enrichment XLD XLD Agar Enrichment->XLD Inoculate BS BS Agar Enrichment->BS Inoculate BG BG Agar Enrichment->BG Inoculate SS SS Agar Enrichment->SS Inoculate Incubation Incubation XLD->Incubation BS->Incubation BG->Incubation SS->Incubation Counting Colony Counting & Identification Incubation->Counting Comparison Compare Recovery Rates Counting->Comparison Listeria_Recovery_Workflow cluster_enrichment Enrichment cluster_isolation Isolation cluster_confirmation Confirmation Sample Food Sample Primary Primary Enrichment Sample->Primary Secondary Secondary Enrichment Primary->Secondary PALCAM PALCAM Agar Secondary->PALCAM Streak Oxford Oxford Agar Secondary->Oxford Streak Chromogenic Chromogenic Agar Secondary->Chromogenic Streak Incubation Incubation PALCAM->Incubation Oxford->Incubation Chromogenic->Incubation Identification Colony Identification Incubation->Identification Confirmation Biochemical/PCR Confirmation Identification->Confirmation Comparison Compare Positivity Rates Confirmation->Comparison Staph_Aureus_Performance_Workflow cluster_strains Strain Inoculation cluster_media Selective Media cluster_evaluation Performance Evaluation Strains Known S. aureus & Non-S. aureus Strains BairdParker Baird-Parker Agar Strains->BairdParker Inoculate MSA Mannitol Salt Agar Strains->MSA Inoculate CHROMagar CHROMagar Strains->CHROMagar Inoculate Incubation Incubation BairdParker->Incubation MSA->Incubation CHROMagar->Incubation Identification Colony Identification Incubation->Identification Performance Calculate Sensitivity & Specificity Identification->Performance

References

A Comparative Guide: Tergitol-7 Agar Versus Modern Methods for Coliform Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Tergitol-7 Agar has been a staple in microbiology laboratories for the selective enumeration and identification of coliform bacteria, serving as a critical tool in water and food safety testing. However, the advent of newer technologies has introduced a range of alternative methods, each with its own set of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of Tergitol-7 Agar in comparison to contemporary methods such as the Colilert® defined substrate technology, mTEC Agar, and quantitative polymerase chain reaction (qPCR), offering researchers, scientists, and drug development professionals the data needed to make informed decisions for their specific applications.

Performance and Cost Analysis: A Head-to-Head Comparison

The choice of a microbial enumeration method hinges on a balance of factors including accuracy, speed, cost, and ease of use. Below is a detailed comparison of Tergitol-7 Agar with newer alternatives.

FeatureTergitol-7 AgarColilert®mTEC AgarQuantitative PCR (qPCR)
Principle Selective and differential agar-based cultureDefined substrate technology (enzyme-substrate reaction)Membrane filtration on a selective and differential agarDNA amplification and quantification
Time to Results 24-48 hours[1][2]18-24 hours[3][4]22-24 hours[1][5]3-4 hours[6][7]
Cost per Sample (Approximate) ModerateHighModerateHigh (initial setup cost is significant)
Sensitivity GoodHigh[8]Good[9]Very High[10]
Specificity Moderate to Good (confirmation steps may be needed)High for E. coli and total coliforms[3]Good for thermotolerant E. coli[9]Very High (target-specific probes)
Ease of Use Requires media preparation, sterilization, and colony countingSimple, ready-to-use reagent packets[3]Requires membrane filtration and media preparationRequires specialized equipment and technical expertise
Throughput HighHighHighHigh

In-Depth Look at the Methodologies

A clear understanding of the experimental protocols is essential for evaluating the suitability of each method for a given research or testing environment.

Tergitol-7 Agar: The Traditional Approach

Tergitol-7 Agar is a selective medium that inhibits the growth of Gram-positive bacteria while allowing Gram-negative coliforms to grow.[1][3] Lactose-fermenting bacteria produce yellow colonies due to a pH indicator change, while non-fermenters remain colorless or red.[1] The addition of triphenyltetrazolium chloride (TTC) can further differentiate colonies.[1][3]

Experimental Protocol for Tergitol-7 Agar:

  • Media Preparation: Suspend 33.12 grams of Tergitol-7 Agar base in 1000 ml of distilled water.[1][2] Heat to boiling to dissolve completely. Sterilize by autoclaving at 121°C for 15 minutes. Cool to 45-50°C. Aseptically add TTC solution if desired.[1]

  • Inoculation: For water samples, the membrane filtration technique is commonly used. Filter a known volume of water through a 0.45 µm membrane filter. Place the membrane filter onto the surface of a solidified Tergitol-7 Agar plate. For other samples, use standard spread plating or pour plating techniques.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.[1][2]

  • Enumeration: Count the characteristic yellow colonies as coliforms. Further biochemical tests may be required for confirmation of E. coli.

Colilert®: A Rapid and User-Friendly Alternative

The Colilert® test utilizes a defined substrate technology. The reagent contains ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and 4-methylumbelliferyl-β-D-glucuronide (MUG).[3][4] Total coliforms produce the enzyme β-galactosidase, which metabolizes ONPG to produce a yellow color. E. coli produces β-glucuronidase, which metabolizes MUG to produce a fluorescent product under UV light.[3][4]

Experimental Protocol for Colilert® Test:

  • Sample Preparation: No media preparation is required. The reagent is provided in a ready-to-use format.

  • Inoculation: Add the Colilert® reagent to a 100 ml water sample in a sterile vessel.

  • Incubation: Incubate at 35°C for 18 or 24 hours, depending on the product version.[3][4]

  • Result Interpretation:

    • Yellow color indicates the presence of total coliforms.

    • Fluorescence under a 365 nm UV light indicates the presence of E. coli.[3]

    • For quantification, the Quanti-Tray® system is used, which provides a Most Probable Number (MPN) result.

mTEC Agar: Focused on Thermotolerant E. coli

mTEC Agar is a selective and differential medium used for the enumeration of thermotolerant E. coli using a membrane filtration technique.[5][11] The medium contains inhibitors for non-target organisms and a chromogen that is metabolized by E. coli to produce red or magenta colonies.[5]

Experimental Protocol for mTEC Agar:

  • Media Preparation: Suspend 45.6 grams of mTEC Agar in 1000 ml of distilled water. Heat with frequent agitation and boil for 1 minute to completely dissolve. Autoclave at 121°C for 15 minutes. Cool to 45-50°C before pouring into petri dishes.[5]

  • Membrane Filtration: Filter a water sample through a 0.45 µm membrane filter.

  • Incubation: Place the membrane filter on the mTEC Agar surface. Incubate at 35°C for 2 hours to resuscitate stressed bacteria, followed by incubation at 44.5°C for 22-24 hours.[12][13]

  • Enumeration: Count all red or magenta colonies as E. coli.[13]

Quantitative PCR (qPCR): The Molecular Approach

qPCR offers a rapid and highly sensitive method for detecting and quantifying specific DNA sequences, in this case, genes specific to coliforms or E. coli. The method involves the amplification of a target DNA sequence in real-time, with the accumulation of fluorescent signal being proportional to the amount of amplified DNA.

Experimental Protocol for qPCR for Coliform Enumeration:

  • Sample Preparation and DNA Extraction:

    • Filter a water sample through a sterile filter to concentrate the bacteria.

    • Extract total DNA from the captured bacteria using a commercial DNA extraction kit. This step is critical for obtaining high-quality DNA for amplification.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing qPCR master mix (which includes DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a target-specific probe), forward and reverse primers specific to a coliform or E. coli gene (e.g., lacZ or uidA), and the extracted DNA template.[14]

  • qPCR Amplification and Detection:

    • Perform the qPCR reaction in a real-time PCR thermocycler. The instrument will cycle through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands.

    • Fluorescence is measured at the end of each amplification cycle.

  • Data Analysis:

    • The cycle at which the fluorescence signal crosses a threshold (the Cq value) is inversely proportional to the initial amount of target DNA in the sample.

    • A standard curve, generated from known concentrations of target DNA, is used to quantify the number of gene copies in the sample, which can then be correlated to the number of bacteria.

Visualizing the Workflows

To better illustrate the procedural differences between these methods, the following diagrams outline the key steps involved in each workflow.

Tergitol7_Workflow cluster_prep Media Preparation cluster_analysis Sample Analysis prep1 Suspend Powder prep2 Heat to Dissolve prep1->prep2 prep3 Autoclave prep2->prep3 prep4 Cool & Pour Plates prep3->prep4 filter Membrane Filtration sample Sample Collection sample->filter incubate Incubate 24-48h filter->incubate Place filter on agar count Colony Counting incubate->count

Fig. 1: Tergitol-7 Agar Experimental Workflow.

Colilert_Workflow cluster_results Result Interpretation sample Collect 100ml Sample add_reagent Add Colilert Reagent sample->add_reagent incubate Incubate 18-24h add_reagent->incubate yellow Yellow Color (Total Coliforms) incubate->yellow Visual Check fluorescence Fluorescence (UV) (E. coli) yellow->fluorescence If Yellow

Fig. 2: Colilert® Test Workflow.

mTEC_Workflow cluster_prep Media Preparation cluster_analysis Sample Analysis prep1 Suspend Powder prep2 Heat to Dissolve prep1->prep2 prep3 Autoclave prep2->prep3 prep4 Cool & Pour Plates prep3->prep4 filter Membrane Filtration sample Sample Collection sample->filter incubate1 Incubate 2h at 35°C filter->incubate1 Place filter on agar incubate2 Incubate 22-24h at 44.5°C incubate1->incubate2 count Count Red/Magenta Colonies incubate2->count

Fig. 3: mTEC Agar Experimental Workflow.

qPCR_Workflow cluster_prep Sample Preparation cluster_qpcr qPCR Analysis sample Sample Collection concentrate Concentrate Bacteria sample->concentrate dna_extract DNA Extraction concentrate->dna_extract reaction_setup Setup qPCR Reaction dna_extract->reaction_setup amplify Amplify & Detect reaction_setup->amplify analyze Data Analysis amplify->analyze

Fig. 4: qPCR for Coliform Enumeration Workflow.

Conclusion: Selecting the Right Tool for the Job

The choice between Tergitol-7 Agar and its modern counterparts is not a one-size-fits-all decision.

  • Tergitol-7 Agar remains a cost-effective and reliable method for laboratories with established workflows and the capacity for media preparation. Its performance is well-documented, making it a suitable choice for routine monitoring where rapid results are not the primary concern.

  • Colilert® offers significant advantages in terms of ease of use and reduced hands-on time, making it an excellent option for laboratories with high sample throughput and for situations where rapid screening is necessary. The clear, colorimetric and fluorometric results also reduce subjective interpretation.

  • mTEC Agar provides a more specific enumeration of thermotolerant E. coli, which is a key indicator of fecal contamination. It is a valuable tool for environmental monitoring of recreational waters.

  • qPCR stands out for its exceptional speed and sensitivity, providing results in a matter of hours. This makes it invaluable for situations requiring rapid responses, such as outbreak investigations or time-sensitive quality control in pharmaceutical manufacturing. However, the high initial investment in equipment and the need for specialized expertise are significant considerations.

Ultimately, the optimal method will depend on the specific needs of the laboratory, including budget constraints, required turnaround time, the level of specificity needed, and the technical expertise of the personnel. By carefully weighing the costs and benefits of each approach, researchers and professionals can select the most appropriate tool to ensure the safety and quality of their products and the environment.

References

Safety Operating Guide

Proper Disposal of Tergitol 7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of Tergitol 7, a nonionic surfactant commonly used in various laboratory applications. Adherence to these guidelines is essential for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before handling Tergitol 7, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile), and a lab coat.[1][2] Work should be conducted in a well-ventilated area to minimize inhalation of any vapors or aerosols.[1] In case of skin contact, wash the affected area thoroughly with soap and water.[2] If eye contact occurs, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[2]

Step-by-Step Disposal Procedure

The proper disposal of Tergitol 7, particularly in its concentrated form or as a residue, must be handled with care to prevent environmental contamination. Many Tergitol-type surfactants are toxic to aquatic life.[2][3] Therefore, it is crucial to avoid discharging Tergitol 7 waste into drains or waterways .[1][2][4]

For Unused or Expired Tergitol 7:

  • Waste Classification: Unused Tergitol 7 should be treated as a chemical waste. Depending on local regulations, it may be classified as hazardous waste.[1][2] Consult your institution's environmental health and safety (EHS) office for specific guidance on waste classification.

  • Packaging: Ensure the waste container is clearly labeled with the chemical name ("Tergitol 7") and any associated hazard warnings. The container must be securely sealed to prevent leaks.[4]

  • Storage: Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials, such as strong oxidizing agents.[4]

  • Disposal: Arrange for collection by a licensed chemical waste disposal company. Do not attempt to dispose of it with general laboratory trash.

For Spills of Tergitol 7:

  • Containment: Immediately contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning water for disposal as chemical waste. Prevent runoff into drains.[4]

  • Disposal: The container with the absorbed spill material should be sealed, labeled, and disposed of as chemical waste through your institution's EHS-approved channels.

For Tergitol 7 in Microbiological Media (e.g., Tergitol 7 Agar):

When Tergitol 7 is a component of a microbiological medium, the primary concern for disposal is the potential biohazard.

  • Decontamination: All used or unused plates and media containing Tergitol 7 must be decontaminated, typically by autoclaving or incineration, to destroy any biological agents.

  • Disposal: After sterilization, the decontaminated waste can usually be disposed of as general laboratory waste, in accordance with institutional and local regulations for biohazardous waste.

Quantitative Data Summary

PropertyValueSource
Hazard Classification Harmful if swallowed, Causes serious eye damage, Toxic to aquatic life[2][3]
Personal Protective Equipment Safety glasses/goggles, chemical-resistant gloves, lab coat[1][2]
Spill Containment Material Inert absorbent (sand, earth, vermiculite)[4]
Incompatible Materials Strong oxidizing agents[4]

Experimental Protocols

The disposal procedures outlined above are based on standard chemical safety protocols and information derived from safety data sheets for similar surfactants. No experimental protocols were cited in the generation of these disposal guidelines.

Logical Workflow for Tergitol 7 Disposal

The following diagram illustrates the decision-making process for the proper disposal of Tergitol 7 waste in a laboratory setting.

Tergitol7_Disposal_Workflow start Tergitol 7 Waste Generated is_biohazard Is it a biohazard? (e.g., used agar plate) start->is_biohazard decontaminate Decontaminate (Autoclave/Incinerate) is_biohazard->decontaminate Yes is_spill Is it a spill of liquid/powder Tergitol 7? is_biohazard->is_spill No dispose_general Dispose as general laboratory waste (post-decontamination) decontaminate->dispose_general contain_spill Contain with inert absorbent is_spill->contain_spill Yes is_unused Is it unused/expired Tergitol 7? is_spill->is_unused No collect_spill Collect in a labeled container contain_spill->collect_spill label_waste Package and label as 'Tergitol 7 Chemical Waste' collect_spill->label_waste is_unused->label_waste Yes professional_disposal Arrange for professional chemical waste disposal is_unused->professional_disposal No (End) store_waste Store in a designated safe area label_waste->store_waste store_waste->professional_disposal

References

Personal protective equipment for handling Tergitol 7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for Tergitol 7, a nonionic surfactant. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Tergitol 7 is recognized as a hazardous substance that can cause serious eye damage and skin irritation.[1][2] Ingestion may also be harmful.[1] Therefore, strict observance of personal protective equipment (PPE) protocols and handling procedures is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to Tergitol 7. The following table summarizes the required PPE for handling this surfactant.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be necessary for splash-prone operations.[2][3][4]Protects against splashes and aerosols, preventing serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, PVC).[1][5] Inspect gloves for integrity before each use.[3]Prevents skin contact, which can cause irritation and potential absorption of the chemical.[1][2]
Body Protection Long-sleeved laboratory coat, overalls, or a PVC apron.[1]Protects skin from accidental spills and splashes.
Respiratory Protection Generally not required with adequate ventilation. If aerosols or mists are generated, use a NIOSH-approved air-purifying respirator with an organic vapor cartridge.[2][6]Protects the respiratory system from inhalation of harmful mists or vapors, which can cause irritation or other adverse health effects.

Operational Plan for Handling Tergitol 7

A systematic approach to handling Tergitol 7 will minimize the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated.[1][6] Local exhaust ventilation may be necessary for some operations.[2]

  • An eyewash station and safety shower should be readily accessible.

  • Review the Safety Data Sheet (SDS) for Tergitol 7 before starting any new procedure.

2. Donning PPE:

  • Follow the proper sequence for putting on PPE: lab coat, respirator (if needed), eye protection, and finally gloves.

3. Handling and Use:

  • Avoid contact with eyes, skin, and clothing.[2]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep containers tightly sealed when not in use.[1]

  • Avoid the formation of mists or aerosols.

  • If the substance is in a solid form that can create dust, take precautions to minimize dust generation.

4. Doffing PPE:

  • Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Gloves should be removed last using a proper technique.[3]

  • Wash hands thoroughly with soap and water after handling Tergitol 7 and before leaving the laboratory.[1]

Disposal Plan

Proper disposal of Tergitol 7 and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste: Dispose of unused Tergitol 7 as hazardous waste in accordance with local, state, and federal regulations.[2] Do not pour down the drain.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE that have come into contact with Tergitol 7 should be collected in a designated, labeled hazardous waste container for disposal.[3]

  • Spill Cleanup:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

    • Collect the absorbed material into a labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water, and collect the cleaning materials for proper disposal.

Experimental Workflow for Safe Handling of Tergitol 7

start Start: Prepare to Handle Tergitol 7 review_sds Review Safety Data Sheet (SDS) start->review_sds ppe_check Assemble and Inspect Required PPE review_sds->ppe_check eng_controls Verify Engineering Controls (Ventilation, Eyewash) ppe_check->eng_controls handling Perform Experimental Work with Tergitol 7 eng_controls->handling spill Spill Occurs? handling->spill spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes decontamination Decontaminate Work Area spill->decontamination No spill_procedure->decontamination waste_disposal Dispose of Chemical and Contaminated Materials decontamination->waste_disposal doff_ppe Doff PPE Correctly waste_disposal->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash end End hand_wash->end

Caption: Logical workflow for the safe handling of Tergitol 7.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.